1,3-Dioxolane
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-2-5-3-4-1/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXJIVFYUVYPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Record name | DIOXOLANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/618 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25067-64-5 | |
| Record name | Dioxolane polymers | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4027284 | |
| Record name | 1,3-Dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dioxolane appears as a clear colorless liquid. Slightly denser than water. Vapors heavier than air., Liquid, Colorless liquid with a mild, ethereal odor; [ACGIH], Colorless liquid. | |
| Record name | DIOXOLANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/618 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Dioxolane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dioxolane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1522 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,3-DIOXOLANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/471 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
78 °C | |
| Record name | 1,3-DIOXOLANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
35 °F (2 °C) (Open cup) | |
| Record name | 1,3-DIOXOLANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol, ether, acetone, Miscible in water | |
| Record name | 1,3-DIOXOLANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0600 at 20 °C/4 °C, A cyclic acetal; bulk density (wt/gal): 8.2 lb at 20 °C | |
| Record name | 1,3-DIOXOLANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
2.6 (Air= 1) | |
| Record name | 1,3-DIOXOLANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
79.0 [mmHg], 79 mm Hg at 20 °C | |
| Record name | 1,3-Dioxolane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1522 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,3-DIOXOLANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Water-white liquid | |
CAS No. |
646-06-0 | |
| Record name | DIOXOLANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/618 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=646-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxolane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIOXOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y57RBG19JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-DIOXOLANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-DIOXOLANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/471 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-95 °C | |
| Record name | 1,3-DIOXOLANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
1,3-Dioxolane physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS 646-06-0) is a five-membered heterocyclic acetal (B89532) with the chemical formula C₃H₆O₂.[1][2][3] Structurally, it is a cyclic formal of ethylene (B1197577) glycol.[3] This colorless, volatile liquid possesses a mild, ether-like odor and serves a multitude of roles in modern chemistry.[4] Its unique combination of properties—high solvency, chemical stability under specific conditions, and its function as a versatile protecting group—makes it an indispensable tool in organic synthesis.[4][5] In the pharmaceutical and drug development sectors, this compound is crucial both as a green solvent and as a key intermediate for synthesizing complex active pharmaceutical ingredients (APIs).[4][6][7][8] The this compound ring is a structural motif found in numerous pharmacologically active molecules, contributing to activities such as antiviral, antifungal, and anti-HIV effects.[9][10] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for their determination, and key reaction pathways relevant to research and development.
Physical Properties
This compound is a water-white liquid that is miscible with water and a wide range of organic solvents.[1][4][11] Its physical characteristics are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃H₆O₂[1][2] |
| Molecular Weight | 74.09 g/mol [11][12] |
| Appearance | Clear, colorless liquid[1][11] |
| Odor | Mild ether-like[4] |
| Boiling Point | 75-78 °C[1][11][13] |
| Melting Point | -95 °C[1][2][11][13] |
| Density | 1.060 g/mL at 20 °C[1][11] |
| Solubility | Miscible with water; soluble in ethanol, ether, acetone, benzene.[2][4][9][11] |
| Vapor Pressure | 70-79 mmHg at 20 °C[1][13] |
| Vapor Density | 2.6 (Air = 1)[1] |
| Refractive Index (n²⁰/D) | 1.397 - 1.401[1][2][11][13] |
| Flash Point | 1-2 °C (Open Cup)[1][11] |
Chemical Properties and Reactivity
As a cyclic acetal, the reactivity of this compound is dominated by the stability of its acetal linkage. It is notably stable under neutral, basic, nucleophilic, and many reductive conditions, making it an excellent protecting group for carbonyl compounds.[5][14][15] However, it is labile towards acids.[5][14][15]
Formation (Acetalization)
This compound and its derivatives are synthesized via the acid-catalyzed reaction of an aldehyde or ketone with ethylene glycol.[3][5][14] The reaction is a reversible equilibrium that requires the removal of water, often accomplished by azeotropic distillation using a Dean-Stark apparatus, to drive it toward product formation.[14][16]
Caption: Acid-catalyzed formation of a this compound.
Hydrolysis (Deprotection)
The primary chemical vulnerability of this compound is its hydrolysis under acidic conditions.[5][14] This reaction readily cleaves the acetal, regenerating the parent carbonyl and ethylene glycol. This facile deprotection is a cornerstone of its utility in multi-step synthesis.[5][7] A variety of Brønsted and Lewis acids can catalyze this process.[14][15]
Caption: Acid-catalyzed hydrolysis of a this compound.
Use as a Protecting Group
The differential stability of this compound in acidic versus basic/nucleophilic conditions makes it an ideal protecting group for aldehydes and ketones.[5] This strategy allows for chemical transformations on other parts of a molecule, such as reactions involving Grignard reagents, organolithiums, or hydrides, without affecting the protected carbonyl group.[14][17]
Caption: General workflow for using this compound as a protecting group.
Other Reactions
-
Reaction with Grignard Reagents : While the this compound ring itself is generally stable to Grignard reagents, derivatives can be designed to react.[14][17] For example, 2-bromomethyl-1,3-dioxolane (B1266232) readily forms a Grignard reagent, which can then be used as a d²-synthon.[18]
-
Reductive Cleavage : In the presence of a Lewis acid such as aluminum chloride (AlCl₃), this compound can undergo reductive cleavage by lithium aluminum hydride (LiAlH₄) to yield hydroxy ethers.[19] 1,3-dioxolanes are hydrogenolyzed faster than the corresponding six-membered 1,3-dioxanes.[19]
Experimental Protocols
Detailed methodologies for determining key physical and spectroscopic properties are provided below.
Protocol 1: Determination of Boiling Point (Capillary Method)
This micro method is suitable for determining the boiling point of small quantities of liquid. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[20]
-
Apparatus : Thiele tube or similar heating bath (e.g., oil bath), thermometer, small test tube (fusion tube), capillary tube (sealed at one end), sample of this compound.[20][21]
-
Procedure :
-
Place a few milliliters of this compound into the small test tube.[22]
-
Invert the capillary tube (sealed end up) and place it inside the test tube containing the liquid.[20]
-
Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly in the Thiele tube containing heat-transfer fluid (e.g., paraffin (B1166041) oil), ensuring the liquid level is above that of the sample but below the open end of the test tube.[20]
-
Heat the side arm of the Thiele tube gently and slowly.[20]
-
As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a rapid and continuous stream of bubbles is observed, remove the heat source.[20][21]
-
The liquid will begin to cool. The temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube is the boiling point.[20] Record this temperature.
-
Protocol 2: Determination of Density (Pycnometer Method)
This protocol determines the density of a liquid with high precision by measuring the mass of a known volume.
-
Apparatus : Pycnometer (specific gravity bottle) of a known volume, analytical balance, a constant-temperature bath, this compound, and deionized water (as a reference).
-
Procedure :
-
Thoroughly clean and dry the pycnometer and weigh it accurately on the analytical balance (m₁).
-
Fill the pycnometer with this compound, avoiding air bubbles. Insert the stopper and allow any excess liquid to overflow.
-
Place the filled pycnometer in the constant-temperature bath set to a specific temperature (e.g., 20.0 °C) until it reaches thermal equilibrium.
-
Remove the pycnometer, carefully wipe the exterior dry, and weigh it (m₂).
-
Empty and clean the pycnometer. Fill it with deionized water, and repeat steps 3 and 4 to get the mass of the pycnometer filled with water (m₃).
-
Calculate the density (ρ) of this compound using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.
-
Protocol 3: Acquiring an Infrared (IR) Spectrum (Neat Liquid Film)
This method is used to obtain the IR spectrum of a pure liquid sample without a solvent.[23]
-
Apparatus : Fourier Transform Infrared (FTIR) spectrometer, two salt plates (NaCl or KBr), Pasteur pipette, and this compound.[24]
-
Procedure :
-
Ensure the salt plates are clean, dry, and transparent. Handle them only by the edges to avoid moisture from fingerprints. If necessary, clean with a small amount of dry acetone.[24]
-
Using a Pasteur pipette, place one or two drops of this compound onto the surface of one salt plate.[24]
-
Place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates.[24]
-
Place the "sandwich" of plates into the sample holder of the FTIR spectrometer.[24]
-
Acquire a background spectrum (if not done previously) of the empty spectrometer chamber.
-
Run the sample scan to obtain the IR spectrum of this compound. The spectrum will show absorbance or transmittance as a function of wavenumber (cm⁻¹).
-
After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., acetone) and return them to a desiccator for storage.[24]
-
Safety and Handling
This compound is a highly flammable liquid and vapor with a low flash point.[25][26][27] Vapors may form explosive mixtures with air and are heavier than air, potentially accumulating in low-lying areas.[1][25][27]
-
Handling : Keep away from heat, sparks, open flames, and other ignition sources.[28][29] Use non-sparking tools and take precautionary measures against static discharge.[26][27] Ensure adequate ventilation and avoid inhalation of vapors.[26][29] Wear appropriate personal protective equipment (PPE), including protective gloves and safety goggles.[26][27]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[27][28] Keep away from oxidizing agents.[25]
-
Hazards : Causes serious eye irritation.[26][27] Long-term contact with skin may cause issues.[2] It is also classified as a substance that may damage an unborn child.[26][28] Always consult the full Safety Data Sheet (SDS) before use.
References
- 1. This compound | C3H6O2 | CID 12586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Dioxolane - Wikipedia [en.wikipedia.org]
- 4. Discover the Versatility of this compound: Applications and Benefits for Your Industry [silverfernchemical.com]
- 5. benchchem.com [benchchem.com]
- 6. industryarc.com [industryarc.com]
- 7. parchem.com [parchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 646-06-0 [chemicalbook.com]
- 12. This compound | Occupational Safety and Health Administration [osha.gov]
- 13. 1,3-二氧戊环 ≥99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. cdn.juniata.edu [cdn.juniata.edu]
- 23. ursinus.edu [ursinus.edu]
- 24. orgchemboulder.com [orgchemboulder.com]
- 25. carlroth.com [carlroth.com]
- 26. lobachemie.com [lobachemie.com]
- 27. pentachemicals.eu [pentachemicals.eu]
- 28. carlroth.com [carlroth.com]
- 29. chemicalbook.com [chemicalbook.com]
Synthesis of 1,3-Dioxolane from Ethylene Glycol and Formaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,3-dioxolane from ethylene (B1197577) glycol and formaldehyde (B43269). This compound and its derivatives are significant structural motifs in numerous pharmacologically active molecules, including antiviral, antifungal, and anti-HIV agents.[1] This document details the underlying reaction mechanism, experimental protocols, and quantitative data to facilitate its application in research and development.
Reaction Mechanism and Principles
The synthesis of this compound from ethylene glycol and formaldehyde is a classic example of an acid-catalyzed acetalization reaction.[1] The overall reaction is a reversible condensation process where ethylene glycol reacts with formaldehyde to form the cyclic acetal, this compound, with the elimination of water.[2]
The reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid.[1][3] The catalyst protonates the carbonyl oxygen of formaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol. The reaction proceeds through a hemiacetal intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the final this compound product.
Due to the reversible nature of the reaction, the removal of water is crucial to drive the equilibrium towards the formation of the product.[2] This is often achieved by azeotropic distillation using a Dean-Stark apparatus, particularly when the reaction is conducted in a solvent like toluene (B28343).[1][4]
Experimental Protocols
Several methods for the synthesis of this compound have been reported. The following protocol is a representative procedure based on the acid-catalyzed reaction of ethylene glycol with paraformaldehyde, a stable source of formaldehyde.
2.1. Materials and Equipment
-
Ethylene glycol
-
Paraformaldehyde
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Reflux condenser
-
Distillation apparatus
-
Separatory funnel
-
Sodium chloride
-
Anhydrous sodium sulfate (B86663) (or molecular sieves)
2.2. Detailed Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethylene glycol and paraformaldehyde.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction temperature is typically around 130°C, and the reaction time is approximately 2 hours.[3]
-
Purification by Distillation: After the reaction is complete, allow the mixture to cool slightly. Set up a distillation apparatus and distill the product, collecting the fraction that boils between 71-75°C.[3]
-
Workup: The collected distillate, which may contain water, is transferred to a separatory funnel. Add a saturated solution of sodium chloride to facilitate the separation of the organic and aqueous layers ("salting out").
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate or molecular sieves to remove residual water.
-
Final Purification: Filter off the drying agent and perform a final distillation to obtain pure this compound. The boiling point of this compound is approximately 74-75°C.
Quantitative Data Summary
The yield and efficiency of this compound synthesis are influenced by several factors, including the choice of catalyst, reaction temperature, and purification method. The following table summarizes quantitative data from various reported syntheses.
| Reactants | Catalyst (wt%) | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Ethylene glycol, Paraformaldehyde, Water | Concentrated H₂SO₄ (5.48 wt%) | 130 | 2 | 86.4% (this compound), 82.1% (glycol conversion) | The reaction product was purified by atmospheric distillation, salting out with sodium chloride, and dehydration with molecular sieves.[3] |
| Ethylene glycol, Formalin | Acidic catalyst | 100-115 | 0.25-0.3 | 93.5-98.5% | Continuous synthesis with simultaneous distillation of products.[2] |
| Ethylene glycol, Formaldehyde | Acidic catalyst | 80-150 | - | High recovery | Process involves extraction with an alkyl-substituted benzene (B151609) and subsequent distillation.[5] |
| Ethylene glycol, Aqueous Formaldehyde Solution | NKC-9 cationic exchange resin | 80-95 | - | Up to 99.5% | Reactive distillation process.[6][7][8][9] |
| Ethylene glycol, Paraformaldehyde | p-Toluenesulfonic acid | Reflux | - | - | Synthesis in toluene with azeotropic removal of water.[1] |
Process Optimization and Industrial Applications
For industrial-scale production, continuous processes involving reactive distillation are often employed to achieve high yields and purity while minimizing energy consumption.[6][8][9][10][11] Reactive distillation combines the chemical reaction and the separation of products in a single unit, which can significantly improve the process efficiency by continuously removing water and shifting the reaction equilibrium towards the product side.[2] The use of solid acid catalysts, such as ion-exchange resins, is also advantageous in industrial settings as they can be easily separated from the reaction mixture and potentially reused.[6][11]
Safety Considerations
-
Formaldehyde: Paraformaldehyde is a source of formaldehyde, which is a toxic and volatile substance. All manipulations should be performed in a well-ventilated fume hood.
-
Acids: Concentrated sulfuric acid and p-toluenesulfonic acid are corrosive. Appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Flammability: this compound is a flammable liquid. Distillation and heating should be carried out with appropriate precautions to avoid ignition sources.
This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired yield and purity.
References
- 1. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 2. RU2036919C1 - Method of this compound synthesis - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. CN1149055A - Process for production of this compound - Google Patents [patents.google.com]
- 6. Item - Synthesis of this compound from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation - American Chemical Society - Figshare [acs.figshare.com]
- 7. Synthesis of this compound from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation (2019) | Hong Li | 25 Citations [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Collection - Synthesis of this compound from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of 1,3-Dioxolane Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism behind the formation of 1,3-dioxolanes, a critical functional group in organic chemistry. 1,3-Dioxolanes are five-membered cyclic acetals that are widely utilized as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,2-diols due to their stability in basic, oxidative, and reductive conditions, while being easily cleaved by acid catalysis.[1][2] They also serve as valuable solvents and key intermediates in the synthesis of pharmacologically active molecules.[3][4] This document details the reaction mechanism, presents relevant quantitative data, outlines experimental protocols, and provides visualizations to elucidate the process.
Core Mechanism: Acid-Catalyzed Acetalization
The most common and fundamental method for synthesizing 1,3-dioxolanes is the acid-catalyzed condensation of a carbonyl compound (aldehyde or ketone) with a 1,2-diol (like ethylene (B1197577) glycol).[4][5] The reaction is an equilibrium process, and to achieve high yields, the water formed as a byproduct must be removed, typically through azeotropic distillation with a Dean-Stark apparatus.[1][3]
The mechanism proceeds through several distinct steps:
-
Protonation of the Carbonyl Oxygen: A Brønsted or Lewis acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[1][6]
-
Nucleophilic Attack by the Diol: One of the hydroxyl groups of the 1,2-diol acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a protonated hemiacetal intermediate.[6]
-
Proton Transfer: A proton is transferred from the newly formed ether oxygen to the other hydroxyl group of the hemiacetal intermediate. This converts the hydroxyl group into a good leaving group (water).
-
Intramolecular Cyclization: The second hydroxyl group of the diol performs an intramolecular nucleophilic attack on the carbon atom, displacing the protonated hydroxyl group as a water molecule.[6]
-
Deprotonation: The resulting protonated 1,3-dioxolane is deprotonated, typically by a water molecule or the conjugate base of the acid catalyst, to yield the final this compound product and regenerate the acid catalyst.[6]
Data Presentation
The efficiency of this compound synthesis is highly dependent on the substrates and reaction conditions. The following table summarizes data from the synthesis of various 1,3-dioxolanes from salicylaldehyde (B1680747) and different diols using montmorillonite (B579905) K10 as a catalyst.[7]
| Diol Substrate | Product | Reaction Time (h) | Yield (%) |
| (2R,3R)-(-)-Diethyl tartrate | Bis(benzyl)(4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate | 4 | 45 |
| (2S,3S)-(+)-Diethyl tartrate | Bis(benzyl)(4S,5S)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate | 4 | 45 |
| (R,R)-1,2-Diphenyl-1,2-ethanediol | (4R,5R)-2-(2-hydroxyphenyl)-4,5-diphenyl-1,3-dioxolane | 3 | 90 |
| (S,S)-1,2-Diphenyl-1,2-ethanediol | (4S,5S)-2-(2-hydroxyphenyl)-4,5-diphenyl-1,3-dioxolane | 3 | 90 |
| meso-1,2-Diphenyl-1,2-ethanediol | cis-2-(2-hydroxyphenyl)-4,5-diphenyl-1,3-dioxolane | 3 | 92 |
| 1,2-Diphenyl-1,2-ethanediol (racemic) | trans-2-(2-hydroxyphenyl)-4,5-diphenyl-1,3-dioxolane | 3 | 92 |
| (R)-(-)-1,2-Propanediol | (R)-4-methyl-2-(2-hydroxyphenyl)-1,3-dioxolane | 5 | 85 |
| (S)-(+)-1,2-Propanediol | (S)-4-methyl-2-(2-hydroxyphenyl)-1,3-dioxolane | 5 | 85 |
Table 1: Summary of reaction times and yields for the synthesis of various this compound derivatives. Data sourced from[7].
The formation of this compound is a reversible reaction. Kinetic studies are crucial for optimizing reaction conditions and reactor design, particularly for industrial applications. Research on the synthesis from aqueous formaldehyde (B43269) and ethylene glycol over an NKC-9 cationic-exchange resin catalyst has been performed to support reactive distillation process simulations.[8] Kinetic experiments were conducted between 353–368 K.[8][9] Further studies have investigated the oxidation kinetics of this compound, providing data on laminar flame speeds and ignition delay times, which are important for its use as a fuel additive.[10]
Characterization of the final product is essential. Below is a summary of key spectroscopic data for the parent this compound molecule.
| Data Type | Value / Description | Source(s) |
| Formula | C₃H₆O₂ | [11] |
| Molar Mass | 74.08 g/mol | [5][11] |
| Boiling Point | 75 °C | [5] |
| Density | 1.06 g/cm³ | [5] |
| ¹H NMR | Spectrum available from various databases. | [12][13] |
| ¹³C NMR | Spectrum available from various databases. | [12] |
| IR Spectrum | Data available in the NIST Chemistry WebBook. | [11] |
| Raman Spectrum | Observed bands have been assigned to the bent conformer of the molecule. | [14] |
| Mass Spectrum | Electron ionization mass spectrum data is available. | [11] |
Table 2: Key physical and spectroscopic properties of the parent this compound.
Experimental Protocols
Detailed methodologies are critical for reproducibility. The following sections provide a generalized protocol for laboratory synthesis.
This procedure describes a common laboratory method for preparing a this compound using a Dean-Stark apparatus to remove water.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
1,2-Diol (e.g., ethylene glycol, 1.1-1.5 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TSA), catalytic amount)
-
Anhydrous solvent for azeotropic removal of water (e.g., toluene (B28343), benzene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charging the Flask: To the flask, add the aldehyde or ketone, the 1,2-diol, a catalytic amount of p-TSA, and a sufficient volume of toluene to facilitate azeotropic removal of water.[1]
-
Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, where the denser water separates and can be collected, while the toluene overflows back into the reaction flask. Continue refluxing until no more water is collected in the trap, indicating the reaction is complete.[1]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by distillation or column chromatography to obtain the pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 5. Dioxolane - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound [webbook.nist.gov]
- 12. This compound(646-06-0) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. researchgate.net [researchgate.net]
Spectroscopic Profile of 1,3-Dioxolane: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-dioxolane, a heterocyclic organic compound with the formula (CH₂)₂O₂CH₂. The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document includes structured data tables, detailed experimental protocols, and a logical workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~4.85 | Singlet | O-CH₂-O |
| ~3.91 | Singlet | O-CH₂-CH₂-O |
¹³C NMR (Carbon NMR) Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~94.3 | O-CH₂-O |
| ~66.9 | O-CH₂-CH₂-O |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900 - 3000 | Strong | C-H stretching |
| ~1480 - 1365 | Medium | C-H bending and deformation |
| ~1140 - 1070 | Strong | C-O stretching (cyclic ether) |
| ~940 | Medium | C-O stretching (cyclic ether) |
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions.
| m/z | Relative Intensity | Assignment |
| 74 | Moderate | [C₃H₆O₂]⁺ (Molecular Ion) |
| 73 | High | [C₃H₅O₂]⁺ |
| 44 | Moderate | [C₂H₄O]⁺ |
| 43 | Low | [C₂H₃O]⁺ |
| 29 | Moderate | [CHO]⁺ |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : A solution is prepared by dissolving approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), within a 5 mm NMR tube.[1][2] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][2]
-
Instrumentation : Spectra are acquired on a Fourier-transform NMR spectrometer, for instance, a 400 MHz instrument.
-
¹H NMR Acquisition : For a standard proton NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition : For a carbon-13 NMR spectrum, proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and an appropriate relaxation delay are necessary due to the low natural abundance of ¹³C and longer relaxation times.[3]
-
Data Processing : The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phase and baseline correction to yield the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[4] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.[5]
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Acquisition : A background spectrum of the clean salt plates or ATR crystal is recorded first.[5] The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction : A dilute solution of this compound in a volatile solvent is introduced into the mass spectrometer. For volatile compounds, this is often done via a Gas Chromatography (GC) inlet, which also separates the analyte from any impurities.[4]
-
Ionization : Electron Ionization (EI) at a standard energy of 70 eV is a common method for obtaining the mass spectrum of small organic molecules.[5]
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection : The detector records the abundance of each ion, and the data is presented as a plot of relative intensity versus m/z. The most intense peak in the spectrum is known as the base peak and is assigned a relative intensity of 100.[6]
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
- 1. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 13Carbon NMR [chem.ch.huji.ac.il]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
1,3-Dioxolane as a Cyclic Acetal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioxolane, a five-membered cyclic acetal, serves as a cornerstone in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] Its prevalence stems from its utility as a highly effective protecting group for carbonyl functionalities—aldehydes and ketones—due to its stability in neutral to basic conditions and its facile, clean removal under acidic conditions.[2][3] This stability allows for chemoselective transformations on other parts of a complex molecule without unintended reactions at the carbonyl site.[4] Furthermore, the this compound scaffold is a key structural motif in numerous biologically active compounds, including antiviral and antifungal agents, underscoring its importance in drug discovery and development.[5][6][7] This technical guide provides a comprehensive overview of the synthesis, properties, reaction mechanisms, and applications of this compound, with a focus on experimental protocols and quantitative data relevant to the discerning researcher.
Physical and Spectroscopic Properties of this compound
This compound is a colorless, water-soluble liquid.[1] A summary of its key physical and spectroscopic properties is provided below for reference.
| Property | Value |
| Molecular Formula | C₃H₆O₂ |
| Molecular Weight | 74.08 g/mol |
| Boiling Point | 78 °C |
| Melting Point | -95 °C |
| Density | 1.0600 g/cm³ at 20 °C |
| Refractive Index | 1.3974 at 20 °C/D |
| ¹H NMR (CDCl₃) | δ ~3.89 (t, 4H), ~4.85 (s, 2H) |
| ¹³C NMR (CDCl₃) | δ ~64.9, ~94.8 |
| IR Absorption (neat) | ~2900 cm⁻¹ (C-H stretch), ~1100-1200 cm⁻¹ (C-O stretch) |
Synthesis of 1,3-Dioxolanes: Acetalization of Carbonyls
The most common and direct method for the synthesis of 1,3-dioxolanes is the acid-catalyzed reaction of an aldehyde or ketone with ethylene (B1197577) glycol.[1] This reversible reaction, known as acetalization, is typically driven to completion by the removal of water.[8]
Reaction Mechanism: Acid-Catalyzed Acetalization
The formation of a this compound proceeds through a well-established acid-catalyzed mechanism. The key steps involve the protonation of the carbonyl oxygen, nucleophilic attack by the diol, and subsequent cyclization with the elimination of water.
Experimental Protocols for this compound Synthesis
Protocol 1: Conventional Synthesis using Dean-Stark Apparatus
This standard procedure utilizes azeotropic distillation to remove water and drive the reaction to completion.[2]
-
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Ethylene glycol (1.2 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (0.01 equiv)
-
-
Apparatus:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
To a round-bottom flask, add the carbonyl compound, ethylene glycol, and a catalytic amount of p-TsOH.
-
Add sufficient toluene to fill the flask and the Dean-Stark trap.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times for dioxolane formation, often in the absence of a solvent.[9]
-
Materials:
-
Carbonyl compound (1.0 equiv)
-
2,2-Dimethyl-1,3-dioxolane (B146691) (serves as both reactant and solvent)
-
Montmorillonite K10 clay
-
-
Apparatus:
-
Microwave reactor vial
-
-
Procedure:
-
In a microwave vial, combine the carbonyl compound and 2,2-dimethyl-1,3-dioxolane.
-
Add Montmorillonite K10 clay as the catalyst.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a specified temperature (e.g., 60-80 °C) for 10-30 minutes.[9]
-
After cooling, filter off the catalyst and remove the excess 2,2-dimethyl-1,3-dioxolane under reduced pressure.
-
The resulting this compound is often pure enough for subsequent steps, or can be further purified if necessary.
-
| Carbonyl Compound | Method | Catalyst | Time | Yield (%) |
| Benzaldehyde | Dean-Stark | p-TsOH | 4-6 h | >90 |
| Cyclohexanone | Dean-Stark | p-TsOH | 6-8 h | ~85 |
| 3-Pentanone | Microwave | Mont. K10 | 15 min | Quantitative |
| Various aldehydes/ketones | Microwave | Mont. K10 | 10-30 min | 85-95 |
Deprotection of 1,3-Dioxolanes: Hydrolysis
The removal of the this compound protecting group is typically achieved through acid-catalyzed hydrolysis, regenerating the original carbonyl compound.[4] This process is essentially the reverse of the formation reaction.
Reaction Mechanism: Acid-Catalyzed Hydrolysis
The hydrolysis mechanism involves protonation of one of the dioxolane oxygens, followed by ring opening and subsequent attack by water to form a hemiacetal, which then eliminates ethylene glycol to yield the protonated carbonyl.
Experimental Protocols for this compound Deprotection
Protocol 1: Aqueous Acid Hydrolysis
This is a straightforward and widely used method for the cleavage of 1,3-dioxolanes.
-
Materials:
-
This compound derivative
-
Aqueous acid (e.g., 1M HCl, acetic acid)
-
Organic solvent (e.g., acetone (B3395972), THF)
-
-
Apparatus:
-
Round-bottom flask
-
Stir plate
-
-
Procedure:
-
Dissolve the this compound in a suitable organic solvent like acetone or THF.
-
Add an aqueous solution of a protic acid (e.g., 1M HCl).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the deprotected carbonyl compound with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product as needed.
-
| Catalyst | Substrate | Conditions | Time | Conversion (%) |
| NaBArF₄ | 2-Phenyl-1,3-dioxolane | Water, 30 °C | 5 min | Quantitative |
| p-Sulfonic acid-calix[8]arene | Isatin-1,3-dioxolane | Microwave, 160 °C | 10 min | >96 |
| p-TsOH | Isatin-1,3-dioxolane | Microwave, 160 °C | 30 min | >96 |
Applications in Drug Development
The this compound ring is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and serving as a critical intermediate in their synthesis. Its role extends from being a simple protecting group to forming the core of biologically active nucleoside analogues.
The Protecting Group Strategy in Multi-Step Synthesis
In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), it is often necessary to protect a reactive functional group while transformations are carried out elsewhere in the molecule. The this compound is an excellent choice for protecting aldehydes and ketones.
This compound in Antiviral Nucleoside Analogues
A significant application of the this compound ring is in the development of antiviral drugs, particularly nucleoside reverse transcriptase inhibitors (NRTIs). In these compounds, the dioxolane ring serves as a mimic of the natural furanose sugar moiety of nucleosides. Notable examples include:
-
Lamivudine (3TC): An L-nucleoside analogue with a related oxathiolane ring, effective against HIV and Hepatitis B.
-
Emtricitabine (FTC): A fluorinated cytidine (B196190) analogue with an oxathiolane ring, used in HIV treatment.
-
Amdoxovir (DAPD): A dioxolane guanine (B1146940) nucleoside analogue that has shown activity against HIV and Hepatitis B.
The synthesis of these analogues often involves the coupling of a chiral dioxolane-containing intermediate with a nucleobase. The stereochemistry of the dioxolane ring is crucial for biological activity. For instance, (-)-(2S,4S)-1-[2-(Hydroxymethyl)-1,3-dioxolan-4-yl]-5-azacytosine has demonstrated significant activity against the Hepatitis B virus (HBV), while its D-configuration counterpart is a potent anti-HIV agent.[10]
Conclusion
This compound is an indispensable tool in the arsenal (B13267) of the modern organic chemist. Its reliability as a protecting group for carbonyl compounds, coupled with its presence as a key structural element in various pharmaceuticals, cements its importance in both academic research and industrial drug development. The straightforward and high-yielding protocols for its formation and cleavage, along with the potential for greener, microwave-assisted methods, ensure its continued and widespread application. A thorough understanding of the principles and experimental nuances outlined in this guide will empower researchers to effectively utilize the this compound motif in the synthesis of complex and biologically significant molecules.
References
- 1. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. berj.uomosul.edu.iq [berj.uomosul.edu.iq]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and biological evaluation of L- and D-configuration this compound 5-azacytosine and 6-azathymine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1,3-Dioxolane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of 1,3-dioxolane in a variety of common organic solvents. This compound, a cyclic acetal, is recognized for its utility as a versatile aprotic solvent and as an intermediate in chemical synthesis.[1][2][3] Its favorable properties, including its ability to dissolve a wide range of polymers, have led to its use in numerous industrial applications.[2][4][5] This document compiles available solubility data, details experimental protocols for solubility determination, and presents visual workflows to aid in solvent selection and experimental design.
Data Presentation: Solubility of this compound
| Solvent Class | Solvent | Solubility/Miscibility | Temperature (°C) | Source |
| Alcohols | Ethanol | Soluble / Miscible | Not Specified | [1][6][7] |
| Methanol | Miscible | Not Specified | Inferred from general statements | |
| n-Butanol | Miscible | Not Specified | Inferred from general statements | |
| Ketones | Acetone | Soluble / Miscible | Not Specified | [3][7] |
| Ethers | Diethyl Ether | Soluble / Miscible | Not Specified | [1][6][7] |
| Tetrahydrofuran (THF) | Miscible | Not Specified | [3] | |
| Aromatic Hydrocarbons | Benzene | Soluble | Not Specified | [1][6] |
| Toluene | Soluble | Not Specified | Inferred from general statements | |
| Aliphatic Hydrocarbons | Hexane | Miscible | 35 | [8] |
| Cyclohexane | Miscible | 35 | [8] | |
| Chlorinated Solvents | Chloroform | Soluble | Not Specified | Inferred from general statements |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Miscible | Not Specified | Inferred from general statements |
| N,N-Dimethylformamide (DMF) | Miscible | Not Specified | Inferred from general statements |
Note: "Miscible" indicates that the two liquids form a homogeneous solution in all proportions. "Soluble" indicates that this compound dissolves in the solvent, but the upper limit of solubility is not specified. The information presented is based on available data and inferences from the literature. For precise quantitative applications, experimental verification is recommended.
Experimental Protocols
A detailed methodology for determining the miscibility of this compound with an organic solvent is provided below. This protocol is a general guideline and can be adapted based on specific experimental needs and available equipment.
Protocol: Determination of Liquid-Liquid Miscibility
1. Objective: To determine if this compound and a selected organic solvent are miscible at a specific temperature.
2. Materials:
- This compound (appropriate purity grade)
- Organic solvent to be tested (appropriate purity grade)
- Calibrated glass vials or test tubes with closures
- Calibrated pipettes or syringes for accurate volume measurement
- Vortex mixer or magnetic stirrer
- Temperature-controlled water bath or heating block
- Light source for visual inspection
3. Procedure:
4. Interpretation of Results:
Mandatory Visualizations
The following diagrams provide visual representations of the experimental workflow for determining miscibility and a logical approach to solvent selection.
References
- 1. This compound | 646-06-0 [chemicalbook.com]
- 2. This compound CAS#: 646-06-0 [m.chemicalbook.com]
- 3. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 4. Discover the Versatility of this compound: Applications and Benefits for Your Industry [silverfernchemical.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. chembk.com [chembk.com]
- 7. This compound | C3H6O2 | CID 12586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Health and Safety of 1,3-Dioxolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a technical audience and should not be used as a substitute for a formal safety assessment or professional safety guidance. Always consult the most current Safety Data Sheet (SDS) and relevant institutional and regulatory protocols before handling 1,3-Dioxolane.
Executive Summary
This compound is a versatile cyclic acetal (B89532) utilized as a solvent and reagent in various industrial and research applications, including in the pharmaceutical sector. While offering favorable properties, it presents distinct health and safety challenges that necessitate careful handling and a thorough understanding of its toxicological profile. This guide provides an in-depth overview of the known health and safety considerations for this compound, summarizing key toxicological data, outlining safe handling procedures, and exploring its metabolic fate. Due to the limited availability of detailed public experimental protocols, this guide synthesizes information from publicly accessible safety data sheets and toxicological study summaries.
Physicochemical and Flammability Hazards
This compound is a highly flammable liquid and vapor, posing a significant fire risk. Its vapors are heavier than air and can travel considerable distances to an ignition source, leading to flashback.[1] Proper grounding and bonding of containers and equipment are critical to prevent static discharge-ignited fires.[2]
Table 1: Physicochemical and Flammability Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 646-06-0 | [2][3] |
| Molecular Formula | C₃H₆O₂ | [3] |
| Molar Mass | 74.08 g/mol | [3] |
| Appearance | Clear, colorless liquid | [2][3] |
| Odor | Ether-like | [1][3] |
| Boiling Point | 74-78 °C | [3] |
| Melting Point | -95 °C | [4] |
| Flash Point | 2 °C (35 °F) (Open cup) | [4] |
| Vapor Pressure | 9.3 kPa at 20 °C | [2] |
| Vapor Density | 2.6 (Air = 1) | [4] |
| Density | 1.06 g/cm³ at 20 °C | [2] |
| Solubility | Miscible with water | [4] |
Toxicological Profile
The toxicological data for this compound indicates moderate acute toxicity and potential for serious eye irritation. Chronic exposure effects are not well-characterized in publicly available literature.
Acute Toxicity
This compound exhibits low to moderate acute toxicity via oral and dermal routes of exposure.
Table 2: Acute Toxicity of this compound
| Route | Species | Value | Reference(s) |
| Oral | Rat | LD₅₀: >2000 mg/kg | [2] |
| Dermal | Rabbit | LD₅₀: 15000 mg/kg | [2] |
Irritation and Sensitization
This compound is classified as causing serious eye irritation.[2] Contact can lead to pain and potential corneal damage.[5] It is not generally considered to be a skin irritant or a skin sensitizer (B1316253) based on available data.[2][5]
Repeated Dose Toxicity
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
Based on available data, this compound is not classified as a carcinogen or mutagen.[2] However, some sources indicate it may damage fertility or the unborn child.
Experimental Protocols (Summarized)
Detailed experimental protocols for the key toxicological studies are not publicly available. The following summaries are based on information from abstracts and safety data sheets.
Acute Oral Toxicity (LD₅₀) in Rats
-
Principle: To determine the median lethal dose (LD₅₀) following a single oral administration of this compound.
-
Methodology (Probable): Based on standard OECD guidelines (e.g., OECD 401 or 420), groups of rats would be administered single, graded doses of this compound via gavage. Animals would be observed for a set period (typically 14 days) for signs of toxicity and mortality. The LD₅₀ value is then calculated statistically.[2]
Acute Dermal Toxicity (LD₅₀) in Rabbits
-
Principle: To determine the LD₅₀ following a single dermal application.
-
Methodology (Probable): Following guidelines such as OECD 402, the substance would be applied to the shaved skin of rabbits for a 24-hour period. Observations for toxic effects and mortality would be conducted over 14 days to determine the LD₅₀.[2]
13-Week Vapor Inhalation Study in Fischer 344 Rats
-
Principle: To assess the sub-chronic toxicity of inhaled this compound.
-
Methodology (Summary): Groups of Fischer 344 rats were likely exposed to various concentrations of this compound vapor for 6 hours/day, 5 days/week for 13 weeks. Endpoints would have included clinical observations, body weight changes, clinical pathology, and histopathology of major organs.[5]
Metabolism and Toxicological Mechanism
Proposed Metabolic Pathway
This compound is a cyclic acetal and can undergo hydrolysis, particularly under acidic conditions, to yield formaldehyde (B43269) and ethylene (B1197577) glycol.[7] In vivo, this hydrolysis may be acid-catalyzed or enzymatic. Furthermore, studies on related compounds suggest that the this compound ring can be metabolically cleaved by cytochrome P450 (CYP450) enzymes. This enzymatic oxidation would also lead to the formation of formaldehyde and ethylene glycol. The toxicity of these metabolites is well-established. Formaldehyde is a known carcinogen and irritant, while ethylene glycol can cause metabolic acidosis and kidney damage.
Safe Handling and Emergency Procedures
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[2]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2][8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of potential for splashing, additional protective clothing may be necessary.[8]
Storage and Handling
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[2][8]
-
Ground and bond containers and receiving equipment to prevent static electricity buildup.[2]
-
Use only non-sparking tools.[2]
-
Avoid contact with strong acids, bases, and oxidizing agents.[3]
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spills and Disposal
-
In case of a spill, evacuate the area and remove all ignition sources.[2]
-
Absorb the spill with a non-combustible material such as sand or earth and place it in a suitable container for disposal.[2]
-
Dispose of waste in accordance with local, state, and federal regulations.[8]
References
- 1. carlroth.com [carlroth.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. Thirteen-week inhalation toxicity of 1,4-dioxane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: 13-week Vapor Inhalation Toxicology Study in Fischer 344 Rats with Cover Letter. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 6. ntrl.ntis.gov [ntrl.ntis.gov]
- 7. RU2036919C1 - Method of this compound synthesis - Google Patents [patents.google.com]
- 8. carlroth.com [carlroth.com]
Thermodynamic Stability of the 1,3-Dioxolane Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dioxolane ring system is a fundamental five-membered oxygen-containing heterocycle ubiquitous in natural products, pharmaceuticals, and industrial chemicals. Its prevalence stems from its unique combination of stability and reactivity, serving as a versatile protecting group for carbonyl compounds and 1,2-diols in complex organic syntheses. A thorough understanding of the thermodynamic stability of the this compound ring is paramount for its effective utilization in drug design, formulation, and manufacturing, where stability directly impacts shelf-life, efficacy, and safety. This technical guide provides a comprehensive overview of the thermodynamic properties of the this compound core, detailed experimental protocols for its characterization, and visual workflows to aid in its practical application.
Core Thermodynamic Principles
The thermodynamic stability of the this compound ring is governed by a combination of factors, including ring strain, stereoelectronic effects, and the nature of substituents. The five-membered ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations. The presence of two oxygen atoms influences bond lengths and angles, contributing to a moderate degree of ring strain compared to its acyclic counterparts.
Quantitative Thermodynamic Data
A compilation of key thermodynamic parameters for this compound and related derivatives is presented below. These values are essential for predicting the spontaneity of reactions, understanding equilibrium positions, and modeling the behavior of dioxolane-containing molecules.
| Thermodynamic Parameter | Value | Units | Phase | Reference(s) |
| This compound | ||||
| Standard Molar Enthalpy of Formation (ΔfH°) | -300.4 ± 0.6 | kJ/mol | Gas | [NIST WebBook] |
| Standard Molar Enthalpy of Formation (ΔfH°) | -337.2 ± 1.4 | kJ/mol | Liquid | [1] |
| Standard Molar Enthalpy of Combustion (ΔcH°) | -1700.8 ± 1.4 | kJ/mol | Liquid | [1] |
| Standard Molar Entropy (S°) | 277.3 ± 2.1 | J/mol·K | Gas | [NIST WebBook] |
| Molar Heat Capacity (Cp) | 71.0 ± 4.0 | J/mol·K | Gas (298.15 K) | |
| 2-Methyl-1,3-dioxolane | ||||
| Standard Molar Enthalpy of Formation (ΔfH°) | -389.1 | kJ/mol | Liquid | |
| Standard Molar Enthalpy of Combustion (ΔcH°) | -2343.9 | kJ/mol | Liquid | [2] |
| 2,2-Dimethyl-1,3-dioxolane | ||||
| Standard Molar Enthalpy of Formation (ΔfH°) | -426.3 | kJ/mol | Liquid | [3] |
| Standard Molar Enthalpy of Combustion (ΔcH°) | -2973.6 | kJ/mol | Liquid | [3] |
Experimental Protocols
Detailed methodologies for the experimental determination of the thermodynamic stability of the this compound ring are crucial for obtaining reliable and reproducible data. The following sections outline key experimental procedures.
Determination of the Heat of Combustion by Bomb Calorimetry
This protocol describes the determination of the standard enthalpy of combustion of this compound using an adiabatic bomb calorimeter.
Materials:
-
This compound (high purity, >99.5%)
-
Benzoic acid (certified standard)
-
Fuse wire (platinum or nickel-chromium)
-
Oxygen (high purity)
-
Distilled water
-
Sodium carbonate solution (0.1 M)
Equipment:
-
Adiabatic bomb calorimeter
-
High-pressure oxygen bomb
-
Crucible (platinum or silica)
-
Pellet press
-
Analytical balance (± 0.1 mg)
-
Digital thermometer (± 0.001 °C)
-
Ignition unit
Procedure:
-
Calorimeter Calibration:
-
Accurately weigh approximately 1 g of benzoic acid pellet and place it in the crucible.
-
Measure and weigh a 10 cm length of fuse wire. Secure the wire to the bomb electrodes, ensuring it is in contact with the benzoic acid pellet.
-
Add 1 mL of distilled water to the bottom of the bomb to saturate the internal atmosphere.
-
Seal the bomb and charge it with high-purity oxygen to a pressure of 30 atm.
-
Place the bomb in the calorimeter bucket containing a known volume of distilled water.
-
Allow the system to equilibrate thermally. Record the initial temperature for a period of 5 minutes.
-
Ignite the sample and record the temperature rise at regular intervals until a stable final temperature is reached.
-
Release the pressure, dismantle the bomb, and measure the length of the unburned fuse wire.
-
Titrate the bomb washings with standard sodium carbonate solution to determine the amount of nitric acid formed.
-
Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid and the corrected temperature rise.
-
-
Combustion of this compound:
-
Encapsulate a precisely weighed sample (0.6-0.8 g) of this compound in a gelatin capsule to prevent its evaporation.
-
Place the capsule in the crucible and follow the same procedure as for the benzoic acid calibration (steps 1.2 - 1.9).
-
Calculate the total heat released during the combustion of this compound.
-
Correct for the heat of combustion of the gelatin capsule and the fuse wire, and for the formation of nitric acid.
-
From the corrected heat of combustion, calculate the standard enthalpy of combustion (ΔcH°) of this compound.
-
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the use of NMR spectroscopy to study the conformational equilibrium of substituted 1,3-dioxolanes.
Materials:
-
Substituted this compound sample (e.g., 2-alkyl-1,3-dioxolane)
-
Deuterated solvent (e.g., CDCl₃, acetone-d₆)
-
Tetramethylsilane (TMS) internal standard
Equipment:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.
-
Add a small amount of TMS as an internal reference.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum at a controlled temperature (e.g., 298 K).
-
If necessary, acquire spectra at different temperatures to study the temperature dependence of the conformational equilibrium.
-
Acquire a ¹³C NMR spectrum to aid in structural confirmation.
-
For complex spectra, 2D NMR experiments such as COSY and NOESY can be performed to aid in signal assignment and to identify through-space interactions, which are indicative of specific conformations.
-
-
Data Analysis:
-
Assign the proton signals to the corresponding positions on the this compound ring.
-
Measure the vicinal coupling constants (³JHH) between protons on adjacent carbons.
-
The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, which in turn is determined by the ring conformation.
-
Use the Karplus equation or established empirical relationships to relate the observed coupling constants to the populations of the different conformers (e.g., envelope and twist forms).
-
Calculate the equilibrium constant (K) for the conformational equilibrium.
-
Determine the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RTln(K).
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key experimental and logical workflows related to the this compound ring.
References
An In-Depth Technical Guide to the Discovery and History of 1,3-Dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioxolane, a five-membered saturated heterocycle containing two oxygen atoms at positions 1 and 3, is a compound of significant interest across various scientific disciplines, including organic synthesis, materials science, and pharmaceutical development. Its unique properties as a polar aprotic solvent, a protective group for carbonyl compounds, and a monomer for polymerization have cemented its role as a versatile building block in modern chemistry. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, with a focus on its seminal synthesis, key experimental protocols, and the evolution of its preparation methods.
The Genesis of this compound: A Post-Glycol Discovery
The story of this compound is intrinsically linked to the discovery of its key precursor, ethylene (B1197577) glycol. In 1856, the French chemist Charles Adolphe Wurtz was the first to synthesize ethylene glycol, which he termed "glycol" to indicate its dual nature as a substance with properties intermediate between those of ethyl alcohol and glycerin. While Wurtz's groundbreaking work laid the foundation, the first documented synthesis of the parent this compound molecule by the acid-catalyzed reaction of ethylene glycol with formaldehyde (B43269) is credited to the German chemist Bernhard Tollens in 1866. This reaction marked the inception of the systematic study of cyclic acetals derived from diols.
The Pioneering Synthesis: Tollens' Method
Bernhard Tollens, in his investigations into the reactions of aldehydes, discovered that formaldehyde could react with ethylene glycol in the presence of an acid catalyst to form a new cyclic compound. This seminal experiment represents the first synthesis of this compound.
Experimental Protocol: Tollens' Synthesis of this compound (1866)
The original experimental details described by Tollens were qualitative in nature, as was common in that era. A reconstruction of the likely protocol, based on the chemical principles of the time, is as follows:
Materials:
-
Ethylene glycol
-
Formaldehyde (likely as an aqueous solution, formalin)
-
A strong mineral acid (e.g., sulfuric acid or hydrochloric acid) as a catalyst
Procedure:
-
A mixture of ethylene glycol and an aqueous solution of formaldehyde was prepared.
-
A small amount of a strong mineral acid was added to the mixture to catalyze the reaction.
-
The reaction mixture was likely heated to facilitate the condensation reaction.
-
Upon cooling, the product, this compound, would have been separated from the aqueous layer.
-
Purification was likely achieved through distillation.
This initial synthesis, while groundbreaking, was not optimized for high yields, and the product was likely contaminated with water and unreacted starting materials.
Evolution of Synthetic Methodologies
Following Tollens' discovery, the synthesis of this compound and its derivatives became a subject of further study, leading to significant improvements in reaction conditions and yields. The primary synthetic route remains the acid-catalyzed acetalization of an aldehyde or ketone with ethylene glycol.
Key Synthetic Developments
| Era | Key Development | Catalyst/Reagents | Significance |
| Late 19th Century | Initial Discovery | Mineral Acids (H₂SO₄, HCl) | First synthesis of this compound. |
| Early 20th Century | Introduction of Dean-Stark Apparatus | p-Toluenesulfonic acid (p-TsOH) | Allowed for the azeotropic removal of water, driving the reaction equilibrium towards the product and significantly improving yields. |
| Mid-20th Century | Use of Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂), Zinc chloride (ZnCl₂) | Provided alternative and sometimes milder catalytic conditions for acetalization. |
| Late 20th Century | Solid Acid Catalysts | Ion-exchange resins (e.g., Amberlyst-15), Zeolites | Offered advantages in terms of catalyst recyclability, simplified workup, and reduced environmental impact. |
| 21st Century | "Green" Chemistry Approaches | Bismuth salts, Iodine, Montmorillonite clay | Focus on developing more environmentally benign and efficient catalytic systems. |
Mechanistic Understanding: The Path to Acetalization
The formation of this compound from ethylene glycol and formaldehyde proceeds via a well-established acid-catalyzed nucleophilic addition-elimination mechanism.
Caption: Acid-catalyzed formation of this compound.
The reaction is initiated by the protonation of the formaldehyde carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A molecule of ethylene glycol then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized oxonium ion. Intramolecular attack by the remaining hydroxyl group of the ethylene glycol moiety leads to the formation of the five-membered ring. Finally, deprotonation of the resulting protonated this compound yields the final product and regenerates the acid catalyst.
Physical and Chemical Properties
A summary of the key physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₃H₆O₂ |
| Molar Mass | 74.08 g/mol |
| Appearance | Colorless liquid |
| Density | 1.06 g/cm³ |
| Boiling Point | 74-75 °C |
| Melting Point | -95 °C |
| Solubility in Water | Miscible |
Conclusion
From its discovery in the mid-19th century as a novel cyclic acetal, this compound has evolved into a cornerstone of modern organic chemistry. The initial synthesis by Bernhard Tollens, building upon the foundational work of Charles Adolphe Wurtz in discovering ethylene glycol, opened the door to a new class of heterocyclic compounds. Over the past century and a half, the synthetic methodologies for preparing this compound have been refined, leading to highly efficient and environmentally conscious processes. Its enduring utility in research and industry underscores the importance of fundamental discoveries in shaping the landscape of chemical science and technology. This guide has provided a detailed account of the historical journey of this compound, from its first synthesis to its current standing as an indispensable chemical entity.
The Biological Versatility of the 1,3-Dioxolane Scaffold: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dioxolane ring, a five-membered heterocyclic acetal, is a privileged scaffold in medicinal chemistry, bestowing a diverse range of biological activities upon the molecules that contain it. Its unique structural and electronic properties, including its role as a bioisostere and its ability to engage in hydrogen bonding, have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of this compound-containing compounds, with a focus on their anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols, quantitative biological data, and a visualization of key signaling pathways are presented to support researchers in the exploration and development of this versatile chemical entity.
Anticancer Activity of this compound Derivatives
A significant area of research for this compound-containing compounds is in the development of novel anticancer agents. These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines through diverse mechanisms of action, including the inhibition of tubulin polymerization and the modulation of multidrug resistance.
Inhibition of Tubulin Polymerization
Certain this compound derivatives, particularly analogs of the natural product combretastatin (B1194345) A-4 (CA-4), have demonstrated potent antimitotic activity by inhibiting tubulin polymerization.[1][2] By binding to the colchicine (B1669291) site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. The this compound ring in these analogs often serves to lock the molecule in a conformation that is favorable for binding to the colchicine site.
The disruption of microtubule dynamics by this compound-based tubulin inhibitors triggers the intrinsic pathway of apoptosis. This cascade involves the activation of a series of caspases, ultimately leading to programmed cell death.
Modulation of Multidrug Resistance (MDR)
Multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), is a major obstacle in cancer chemotherapy.[3] Several 2,2-diphenyl-1,3-dioxolane (B8804434) derivatives have been synthesized and shown to act as effective modulators of MDR.[3][4] These compounds can resensitize cancer cells to conventional chemotherapeutic agents by inhibiting the function of P-gp.
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of cytotoxic drugs out of the cancer cell, thereby reducing their intracellular concentration and efficacy. This compound-based MDR modulators can interfere with this process.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various human cancer cell lines.
| Compound Class | Specific Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Combretastatin A-4 Analog | This compound Bridged Analog | NCI-H460 (Lung) | 0.002 - 0.5 | [1] |
| Combretastatin A-4 Analog | This compound Bridged Analog | HCT-15 (Colon) | 0.003 - 0.8 | [1] |
| 2,2-Diphenyl-1,3-dioxolane | MDR Modulator Analog | Caco-2 (Colon) | Varies (Modulator) | [4] |
| 1,3-Benzodioxole Derivative | Tubulin Polymerization Inhibitor | MCF-7 (Breast) | 1.50 - 7.2 | [5] |
| 1,3-Benzodioxole Derivative | Tubulin Polymerization Inhibitor | A549 (Lung) | 0.51 - 1.2 | [5] |
Antimicrobial Activity of this compound Derivatives
Compounds incorporating the this compound moiety have demonstrated significant activity against a range of pathogenic bacteria and fungi. The substituents on the dioxolane ring play a crucial role in determining the spectrum and potency of their antimicrobial effects.
Antibacterial and Antifungal Activity
A variety of this compound derivatives have been synthesized and evaluated for their in vitro activity against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans.[1][6] The mechanism of action is often attributed to the disruption of microbial cell membrane integrity or the inhibition of essential enzymes.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key parameter for quantifying the potency of antimicrobial agents. The table below presents MIC values for several this compound derivatives against common microbial strains.
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| Dioxolane Derivative 4 | Staphylococcus aureus | 625 | [1] |
| Dioxolane Derivative 6 | Staphylococcus aureus | 1250 | [1] |
| Dioxolane Derivative 8 | Staphylococcus aureus | 625 | [1] |
| Dioxolane Derivative 2 | Staphylococcus epidermidis | >5000 | [1] |
| Dioxolane Derivative 4 | Pseudomonas aeruginosa | 625 | [1] |
| Dioxolane Derivative 6 | Pseudomonas aeruginosa | 1250 | [1] |
| Dioxolane Derivative 4 | Enterococcus faecalis | 625 | [1] |
| Dioxolane Derivative 2 | Candida albicans | 625 | [1] |
| Dioxolane Derivative 3 | Candida albicans | 1250 | [1] |
Antiviral Activity of this compound Nucleoside Analogs
A particularly important class of this compound-containing compounds is the nucleoside analogs, which have shown potent activity against various viruses, most notably the human immunodeficiency virus (HIV).
Inhibition of HIV Reverse Transcriptase
Dioxolane nucleoside analogs, such as (−)-β-d-1′,3′-dioxolane guanosine (B1672433) (DXG) and its prodrug DAPD, are potent inhibitors of HIV-1 reverse transcriptase (RT).[7] These compounds act as chain terminators during the reverse transcription of the viral RNA genome into DNA, a crucial step in the HIV replication cycle. After intracellular phosphorylation to their active triphosphate form, they are incorporated into the growing DNA chain by HIV RT. The absence of a 3'-hydroxyl group on the dioxolane ring prevents the formation of the next phosphodiester bond, thus halting DNA synthesis.
The mechanism of action of this compound nucleoside analogs involves their conversion to the active triphosphate form and subsequent incorporation into the viral DNA, leading to chain termination.
References
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanism of dioxolane nucleosides against 3TC resistant M184V mutant HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of this compound-pyrimidine nucleosides and their anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Action and In Vitro Activity of 1′,3′-Dioxolanylpurine Nucleoside Analogues against Sensitive and Drug-Resistant Human Immunodeficiency Virus Type 1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
1,3-Dioxolane: A Comprehensive Technical Guide to a Greener Solvent Alternative
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ongoing pursuit of sustainable practices within the chemical and pharmaceutical industries, the selection of solvents plays a pivotal role. Traditional solvents, while effective, often pose significant environmental, health, and safety risks. This technical guide provides an in-depth exploration of 1,3-dioxolane as a viable, greener alternative to conventional solvents. Its favorable physicochemical properties, coupled with a benign environmental profile, position it as a compelling substitute in a wide array of applications, from organic synthesis to drug formulation. This document outlines its core properties, details its use in key chemical transformations, and provides comprehensive experimental protocols to facilitate its adoption in research and development settings.
Physicochemical Properties: A Comparative Analysis
This compound is a colorless, transparent liquid with a mild ether-like odor.[1] It is a cyclic acetal (B89532) that is highly soluble in water and miscible with a broad range of organic solvents, making it a versatile medium for various chemical processes.[1] A key aspect of evaluating a green solvent is to compare its physical and chemical properties with those of commonly used, more hazardous solvents. The following tables provide a comparative summary of key parameters for this compound against traditional solvents like Tetrahydrofuran (THF), Dichloromethane (B109758) (DCM), and Dimethylformamide (DMF).
Table 1: General Physicochemical Properties
| Property | This compound | Tetrahydrofuran (THF) | Dichloromethane (DCM) | Dimethylformamide (DMF) |
| CAS Number | 646-06-0 | 109-99-9 | 75-09-2 | 68-12-2 |
| Molecular Formula | C₃H₆O₂ | C₄H₈O | CH₂Cl₂ | C₃H₇NO |
| Molecular Weight ( g/mol ) | 74.08 | 72.11 | 84.93 | 73.09 |
| Boiling Point (°C) | 75-76 | 66 | 39.6 | 153 |
| Melting Point (°C) | -95 | -108.4 | -96.7 | -61 |
| Density (g/mL at 25°C) | 1.06 | 0.889 | 1.326 | 0.944 |
| Flash Point (°C) | 2 | -14 | None | 58 |
| Water Solubility | Miscible | Miscible | 13 g/L | Miscible |
Table 2: Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters (HSP) are a powerful tool for predicting the solubility of a substance in a given solvent. They are based on the principle that "like dissolves like" and are divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The total Hansen solubility parameter (δt) is the square root of the sum of the squares of the individual components.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | δt (MPa½) |
| This compound | 18.1 | 6.6 | 9.3 | 21.6 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 19.5 |
| Dichloromethane (DCM) | 18.2 | 6.3 | 6.1 | 20.3 |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 24.8 |
| Dimethyl Sulfoxide (B87167) (DMSO) | 18.4 | 16.4 | 10.2 | 26.7 |
Applications in Organic Synthesis and Drug Development
This compound's utility in the pharmaceutical and chemical industries is multifaceted, serving as a versatile solvent, a reactive intermediate, and a protecting group for carbonyl compounds.[1][2]
As a Green Solvent Alternative
Due to its favorable toxicity profile and biodegradability, this compound is an attractive replacement for several conventional solvents. It can be used as an alternative to dichloromethane (DCM), dichloroethane, and methyl ethyl ketone under neutral or basic conditions. Furthermore, it can serve as a substitute for THF and dimethyl sulfoxide (DMSO) in certain applications.
As a Protecting Group for Carbonyls
A primary application of this compound chemistry is the protection of aldehydes and ketones. The formation of a this compound from a carbonyl compound and ethylene (B1197577) glycol effectively masks the reactivity of the carbonyl group towards nucleophiles and bases.[3] This protection is robust under a variety of reaction conditions and can be readily removed under acidic conditions to regenerate the original carbonyl compound.[3]
Caption: Workflow for Carbonyl Protection and Deprotection using this compound.
In Pharmaceutical and Agrochemical Synthesis
This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its stable cyclic structure allows for its use in protecting functional groups during multi-step syntheses, ensuring precision and consistency in the final product.[1]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Protocol 1: Synthesis of this compound from Ethylene Glycol and Formaldehyde (B43269)
This protocol describes the acid-catalyzed condensation of ethylene glycol with formaldehyde to produce this compound.[4]
Materials:
-
Ethylene glycol
-
Formaldehyde (as paraformaldehyde or formalin solution)
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Toluene (B28343) or another suitable solvent for azeotropic water removal
-
Dean-Stark apparatus
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus, condenser, and magnetic stirrer.
-
To the flask, add ethylene glycol (1.0 eq), formaldehyde (1.1 eq), a catalytic amount of p-TsOH (e.g., 0.01-0.05 eq), and toluene.
-
Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by distillation.
Caption: Experimental Workflow for the Synthesis of this compound.
Protocol 2: Protection of a Ketone as a this compound
This protocol provides a general procedure for the protection of a ketone using ethylene glycol.[4]
Materials:
-
Ketone (e.g., cyclohexanone, 1.0 eq)
-
Ethylene glycol (1.2 eq)
-
Acid catalyst (e.g., p-TsOH, 0.01 eq)
-
Toluene
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
Combine the ketone, ethylene glycol, and p-TsOH in a round-bottom flask equipped with a Dean-Stark apparatus and condenser.
-
Add sufficient toluene to facilitate azeotropic removal of water.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound derivative.
-
Purify the product by distillation or chromatography if necessary.
Protocol 3: Deprotection of a this compound
This protocol outlines the acid-catalyzed hydrolysis to remove the this compound protecting group.[5]
Materials:
-
This compound protected compound
-
Aqueous acid (e.g., 1M HCl or a catalytic amount of a stronger acid in a wet solvent)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound protected compound in a suitable solvent (e.g., acetone, THF).
-
Add the aqueous acid to the solution.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC until the starting material is consumed.
-
Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the deprotected carbonyl compound.
-
Purify the product as needed.
Advanced Applications and Future Outlook
Role in Lithium-Ion Batteries
This compound is a key component in the electrolytes of lithium-ion and lithium-sulfur batteries.[6] It can undergo in-situ polymerization on the electrode surface, forming a protective layer that enhances battery stability and performance.[7][8] This polymerization is typically initiated by a Lewis acid, such as LiPF₆, present in the electrolyte.[7]
Caption: Signaling Pathway for In-Situ Polymerization of this compound in Lithium Batteries.
Sustainability and the Future of this compound
The push towards a bio-based economy is driving research into the synthesis of this compound from renewable feedstocks, such as glycerol, a byproduct of biodiesel production.[9] This would further enhance its standing as a green solvent. As environmental regulations become more stringent, the demand for safer and more sustainable solvents like this compound is expected to grow, solidifying its role in the future of green chemistry.
Conclusion
This compound presents a compelling case as a green solvent alternative with a broad spectrum of applications in the pharmaceutical and chemical industries. Its favorable physicochemical properties, combined with a positive safety and environmental profile, make it a strong candidate to replace more hazardous traditional solvents. The detailed experimental protocols provided in this guide are intended to facilitate its adoption by researchers and drug development professionals, contributing to the advancement of more sustainable chemical practices. The continued exploration of its synthesis from renewable resources and its application in innovative technologies like advanced batteries will further solidify the importance of this compound in the green chemistry landscape.
References
- 1. RU2036919C1 - Method of this compound synthesis - Google Patents [patents.google.com]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
In multistep organic synthesis, the strategic use of protecting groups is essential to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. Aldehydes and ketones are highly reactive towards nucleophiles, bases, and reducing agents. The 1,3-dioxolane group is a robust and reliable choice for the protection of these carbonyl functionalities.[1] It is a cyclic acetal (B89532) formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol.[1][2] This conversion transforms the reactive planar carbonyl into a less reactive, sterically hindered five-membered ring, which is stable under a wide range of non-acidic conditions.[1] The carbonyl group can be readily regenerated by acid-catalyzed hydrolysis, making the this compound an indispensable tool in modern synthetic chemistry.[1]
Mechanism of Formation and Cleavage
The formation of a this compound is a reversible, acid-catalyzed process. The reaction proceeds through the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by one of the hydroxyl groups of ethylene glycol to form a hemiacetal intermediate. Subsequent intramolecular cyclization and the elimination of a water molecule yield the stable this compound. To drive the equilibrium towards the product, water is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.[3][4]
The cleavage, or deprotection, of the this compound is the reverse process. It is also acid-catalyzed and involves hydrolysis to regenerate the parent carbonyl compound and ethylene glycol.[1]
Stability and Reactivity
1,3-Dioxolanes exhibit excellent stability under a variety of conditions, making them suitable for a wide range of synthetic transformations:
-
Basic and Nucleophilic Conditions: They are highly stable towards bases (e.g., hydroxides, alkoxides, organometallics like Grignard reagents and organolithiums) and other nucleophiles.[1][3][5]
-
Reductive Conditions: They are stable to many reducing agents, including lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), allowing for the selective reduction of other functional groups, such as esters, in their presence.[2]
-
Oxidative Conditions: Cyclic acetals are generally stable to mild oxidizing agents like those used in PCC, PDC, or Jones oxidations.[3] However, strong oxidizing agents, especially in the presence of Lewis acids, may cleave the acetal.[3]
-
Acidic Conditions: The primary liability of 1,3-dioxolanes is their sensitivity to acid.[4] Deprotection is readily achieved using aqueous acidic conditions. It is important to note that under strictly anhydrous acidic conditions, the dioxolane group can remain intact, allowing for the selective deprotection of other acid-labile groups like Boc ethers.[6]
Chemoselectivity
The formation of 1,3-dioxolanes can be highly chemoselective. Aldehydes are generally more reactive than ketones and can often be selectively protected in the presence of ketones.[3] Furthermore, saturated ketones can typically be protected selectively in the presence of α,β-unsaturated ketones.[7]
Experimental Protocols & Data
Protocol 1: Protection of a Ketone (e.g., Cyclohexanone) as a this compound
This protocol describes a standard procedure for the protection of a ketone using ethylene glycol and a catalytic amount of p-toluenesulfonic acid with azeotropic removal of water.
Materials:
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus, reflux condenser, heating mantle, round-bottom flask, separatory funnel
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add cyclohexanone (e.g., 10.0 g, 102 mmol), ethylene glycol (e.g., 9.5 g, 153 mmol, 1.5 equiv), and toluene (100 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.2 g, 1 mmol).
-
Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap (typically 2-4 hours). The reaction can be monitored by TLC or GC-MS.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (50 mL) to neutralize the acid catalyst.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by distillation or column chromatography to yield the pure this compound derivative of cyclohexanone.
Data Presentation: Conditions for this compound Formation
The choice of catalyst and conditions can be adapted based on the substrate's sensitivity and reactivity.
| Carbonyl Substrate | Reagents & Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Aldehydes & Ketones | Ethylene glycol, p-TsOH | Toluene | Reflux, Dean-Stark | Good to Excellent | [3] |
| Aldehydes & Ketones | Ethylene glycol, Iodine (cat.) | CH₂Cl₂ | Room Temp | ~95% | [5] |
| Aldehydes (selective) | Ethylene glycol, TBATB (cat.) | Methanol | Room Temp | Excellent | [3][5] |
| Acid-Sensitive Substrates | Ethylene glycol, NBS (cat.) | CH₂Cl₂ | Room Temp | Good | [3] |
| Various Carbonyls | 1,3-bis(trimethylsiloxy)propane, Iodine (cat.) | CH₂Cl₂ | Room Temp | Excellent | [3] |
TBATB: Tetrabutylammonium tribromide NBS: N-Bromosuccinimide
Protocol 2: Deprotection of a this compound
This protocol describes a general method for the acid-catalyzed hydrolysis of a this compound to regenerate the parent carbonyl compound.
Materials:
-
This compound protected compound
-
Water
-
Hydrochloric acid (e.g., 2M HCl) or another acid catalyst
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound derivative (e.g., 5.0 g) in a mixture of acetone (50 mL) and water (10 mL) in a round-bottom flask.
-
Add a catalytic amount of 2M hydrochloric acid (e.g., 2 mL).
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-6 hours). Gentle heating can be applied to accelerate the reaction if necessary.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Remove the bulk of the acetone under reduced pressure.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash with brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent to yield the crude carbonyl compound.
-
Purify the product as necessary by distillation, crystallization, or column chromatography.
Data Presentation: Conditions for this compound Deprotection
Various reagents can be employed for deprotection, with the choice often depending on the overall functionality of the molecule.
| Protected Substrate | Reagent/Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |
| 2-Phenyl-1,3-dioxolane | NaBArF₄ (cat.) | Water | 30 °C | 5 min | Quantitative | [2][8] |
| Various Acetals/Ketals | Iodine (cat.) | Acetone/H₂O | Room Temp | Minutes | Excellent | [3][5] |
| Various Acetals/Ketals | Er(OTf)₃ (cat.) | Wet Nitromethane | Room Temp | 0.5 - 4 h | High | [3][8] |
| Various Acetals/Ketals | Ce(OTf)₃ (cat.) | Wet Nitromethane | Room Temp | 15 - 60 min | High | [5] |
| Various Acetals/Ketals | HClO₄-SiO₂ | CH₂Cl₂ | Room Temp | Short | Excellent | [8] |
NaBArF₄: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
Visualizations
Caption: General workflow for using this compound as a protecting group.
Caption: Acid-catalyzed mechanism for this compound formation.
Caption: Acid-catalyzed mechanism for this compound cleavage (hydrolysis).
References
- 1. benchchem.com [benchchem.com]
- 2. Dioxolane - Wikipedia [en.wikipedia.org]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
Application Notes and Protocols: Acid-Catalyzed Deprotection of 1,3-Dioxolanes
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dioxolanes are cyclic acetals widely employed in organic synthesis as protecting groups for carbonyl compounds (aldehydes and ketones).[1][2] Their stability in neutral, basic, and reductive environments makes them ideal for masking the reactivity of a carbonyl group while other chemical transformations are performed on the molecule.[1][3] The 1,3-dioxolane group can be readily removed to regenerate the parent carbonyl compound through acid-catalyzed hydrolysis, a process known as deprotection.[2]
This document provides a detailed overview of the mechanism, common catalysts, and experimental protocols for the acid-catalyzed deprotection of 1,3-dioxolanes.
Mechanism of Deprotection
The deprotection of a this compound is a reversible, acid-catalyzed hydrolysis reaction. The mechanism proceeds through several key steps, initiated by the protonation of one of the dioxolane oxygen atoms. This enhances the electrophilicity of the adjacent carbon, leading to ring opening and the formation of a resonance-stabilized oxonium ion. Subsequent nucleophilic attack by water, followed by proton transfers and elimination of ethylene (B1197577) glycol, regenerates the carbonyl compound.
Caption: Mechanism of acid-catalyzed this compound hydrolysis.
Catalysts and Reaction Conditions
A wide range of acidic catalysts can be employed for dioxolane deprotection. The choice of catalyst and conditions depends on the substrate's sensitivity to acid and the presence of other functional groups.[4] Conditions range from strong aqueous acids to milder, selective Lewis acids and solid-supported reagents.
Commonly Used Catalysts:
-
Brønsted Acids: HCl, H₂SO₄, p-toluenesulfonic acid (TsOH), trifluoroacetic acid (TFA), and acetic acid are frequently used.[5][6]
-
Lewis Acids: Gentle Lewis acids like Er(OTf)₃, Ce(OTf)₃, and In(OTf)₃ can effect deprotection under mild conditions, often at room temperature.[3][7]
-
Solid-Supported Catalysts: Reagents like silica (B1680970) sulfuric acid and Amberlyst-15 offer advantages such as ease of handling, simple work-up (filtration), and potential for recyclability.[5][7][8]
-
Other Reagents: Iodine and sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) have also been shown to be effective catalysts under neutral, aqueous conditions.[3][9]
Quantitative Data Summary
The following table summarizes various reported methods for the deprotection of 1,3-dioxolanes, highlighting the diversity of applicable conditions.
| Substrate Example | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Phenyl-1,3-dioxolane | NaBArF₄ (cat.) | Water | 30 | 5 min | Quantitative | [3][9] |
| 2-(4-Nitrophenyl)-1,3-dioxolane | Silica Sulfuric Acid & Wet SiO₂ | Toluene (B28343) | 60-70 | 60 min | Quantitative | [8] |
| Isatin Ketal | p-Sulfonic acid-calix[9]arene (2.5%) | Water (Microwave) | 160 | 5 min | >96 | [10] |
| Various Acetals/Ketals | Er(OTf)₃ (cat.) | Wet Nitromethane | Room Temp. | 0.5 - 4 h | High | [3] |
| Various Acetals/Ketals | Ce(OTf)₃ (cat.) | Wet Nitromethane | Room Temp. | 0.2 - 2 h | 85-98 | [7] |
| Acetaldehyde Dimethyl Acetal | Amberlyst-15 | Not Specified | Not Specified | Not Specified | 18 (Conversion) | [5] |
| Carbohydrate Derivative | Protic Ionic Liquid (10 mol%) | MeOH-Water (1:1) | 70 | 2 h | 82 | [11] |
Experimental Protocols
Below are detailed protocols for the deprotection of 1,3-dioxolanes using two different catalytic systems.
Protocol 1: Deprotection using Silica Sulfuric Acid
This protocol is adapted from a procedure for deacetalization using a solid-supported acid, which allows for a simple work-up.[8]
Materials:
-
This compound protected compound (1.0 mmol)
-
Silica sulfuric acid (0.3 g)
-
Wet SiO₂ (60% w/w, 0.3 g)
-
Toluene (5 mL)
-
Ethyl acetate (B1210297) or Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask containing the this compound substrate (1.0 mmol), add toluene (5 mL), silica sulfuric acid (0.3 g), and wet SiO₂ (0.3 g).
-
Equip the flask with a reflux condenser and heat the mixture to 60-70°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid catalyst and silica gel, washing the solid pad with a small amount of ethyl acetate or diethyl ether.
-
Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carbonyl product.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Deprotection using Aqueous Acid
This is a general protocol for hydrolysis using a common Brønsted acid in an aqueous/organic solvent system.[1][6]
Materials:
-
This compound protected compound (1.0 mmol)
-
Acetone (B3395972) or Tetrahydrofuran (THF) (10 mL)
-
2M Hydrochloric Acid (HCl) (2 mL)
-
Ethyl acetate or Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the this compound substrate (1.0 mmol) in acetone or THF (10 mL) in a round-bottom flask.
-
Add 2M aqueous HCl (2 mL) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, carefully neutralize the acid by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with ethyl acetate or diethyl ether (3 x 15 mL).
-
Combine the organic extracts and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carbonyl compound as required.
General Experimental Workflow
The following diagram illustrates a typical workflow for a this compound deprotection experiment, from reaction setup to final product analysis.
Caption: General laboratory workflow for this compound deprotection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Dimethyl Acetals [organic-chemistry.org]
- 8. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dioxolane - Wikipedia [en.wikipedia.org]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 1,3-Dioxolanes in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dioxolane moiety is a cornerstone in the strategic protection of carbonyls and 1,2-diols during the complex, multi-step sequences of natural product total synthesis. Its stability under a wide range of reaction conditions, coupled with its reliable and mild removal, renders it an invaluable tool for synthetic chemists. This document provides detailed application notes and experimental protocols for the use of 1,3-dioxolanes, drawing on examples from the total syntheses of several prominent and structurally complex natural products.
Introduction to this compound as a Protecting Group
1,3-Dioxolanes are cyclic acetals or ketals formed by the reaction of a carbonyl compound with ethylene (B1197577) glycol or the protection of a 1,2-diol. This protecting group is favored for its robustness towards basic, nucleophilic, and reductive conditions, while being readily cleaved under acidic conditions. This orthogonality allows for selective manipulation of other functional groups within a complex molecule.
Key Features:
-
Stability: Stable to bases (e.g., hydroxides, alkoxides, organolithiums), nucleophiles (e.g., Grignard reagents, enolates), hydrides (e.g., LiAlH₄, NaBH₄), and many oxidizing agents.
-
Formation: Typically formed under acidic catalysis with the removal of water to drive the equilibrium towards the product.
-
Cleavage: Readily deprotected using aqueous acid, often with co-solvents like THF or acetone (B3395972).
Case Studies in Natural Product Total Synthesis
The utility of the this compound protecting group is best illustrated through its application in the synthesis of complex, biologically active natural products. Below are several examples highlighting its strategic implementation.
Total Synthesis of (+)-Discodermolide
The potent microtubule-stabilizing agent, (+)-discodermolide, features a complex polypropionate backbone with numerous stereocenters. In the Paterson group's second-generation total synthesis, a this compound was employed to protect a ketone functionality during the construction of a key building block.
Table 1: Protection of a Ketone in the Synthesis of a (+)-Discodermolide Fragment
| Step | Reaction | Reagents and Conditions | Product | Yield | Reference |
| 1 | Protection of a β-hydroxy ketone | Ethylene glycol, p-toluenesulfonic acid (catalytic), benzene (B151609), reflux with Dean-Stark trap | 2,2-Disubstituted-1,3-dioxolane | Not specified in abstract | Paterson et al. |
Total Synthesis of Spongistatin 1 (Altohyrtin A)
The synthesis of the highly cytotoxic marine macrolide, spongistatin 1, presents immense synthetic challenges due to its size and stereochemical complexity. In the total synthesis by Crimmins and coworkers, a this compound was used to mask a ketone in the EF fragment.
Table 2: this compound in the Synthesis of the EF Fragment of Spongistatin 1
| Step | Reaction | Reagents and Conditions | Product | Yield | Reference |
| 1 | Protection of a ketone | Ethylene glycol, p-toluenesulfonic acid monohydrate, benzene, reflux | This compound protected ketone | 95% | Crimmins et al. |
| 2 | Deprotection | Pyridinium (B92312) p-toluenesulfonate, acetone/water | Ketone | 92% | Crimmins et al. |
Total Synthesis of Bryostatin (B1237437) 2
The bryostatins are a family of complex marine macrolides with potent anticancer activity. In the Evans group's total synthesis of bryostatin 2, a this compound was utilized to protect a ketone in a fragment of the A-ring.
Table 3: Ketone Protection in the Synthesis of a Bryostatin 2 Fragment
| Step | Reaction | Reagents and Conditions | Product | Yield | Reference |
| 1 | Ketalization | Ethylene glycol, p-TsOH·H₂O, benzene, reflux | This compound protected intermediate | 98% | Evans et al. |
Experimental Protocols
The following are representative protocols for the formation and cleavage of this compound protecting groups, based on methodologies employed in natural product synthesis.
Protocol 1: Formation of a this compound (General Procedure)
This protocol is a general method for the protection of a ketone or aldehyde.
Materials:
-
Carbonyl-containing substrate (1.0 equiv)
-
Ethylene glycol (2.0-5.0 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05-0.1 equiv)
-
Benzene or Toluene (B28343)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask with Dean-Stark apparatus and condenser
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the carbonyl compound in benzene or toluene is added ethylene glycol and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
The reaction mixture is heated to reflux with azeotropic removal of water using a Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired this compound.
Protocol 2: Deprotection of a this compound (General Procedure)
This protocol describes a standard method for the acidic hydrolysis of a this compound.
Materials:
-
This compound-protected substrate (1.0 equiv)
-
Acetone or Tetrahydrofuran (THF)
-
Water
-
Pyridinium p-toluenesulfonate (PPTS) or another mild acid catalyst
-
Standard work-up and purification equipment
Procedure:
-
The this compound-protected compound is dissolved in a mixture of acetone (or THF) and water (e.g., 10:1 v/v).
-
A catalytic amount of pyridinium p-toluenesulfonate is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) and monitored by TLC.
-
Once the deprotection is complete, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the deprotected carbonyl compound.
Visualizing the Workflow
The following diagrams illustrate the logical flow of protecting and deprotecting a carbonyl functional group using a this compound in a synthetic sequence.
Caption: General workflow for carbonyl protection and deprotection.
Caption: Stability profile of the this compound protecting group.
Conclusion
The this compound protecting group is a powerful and reliable tool in the arsenal (B13267) of synthetic organic chemists, particularly in the context of natural product total synthesis. Its ease of formation, stability to a broad range of reagents, and mild cleavage conditions allow for the strategic manipulation of complex molecular architectures. The successful syntheses of intricate natural products like (+)-discodermolide, spongistatin 1, and bryostatin 2 serve as testaments to the indispensable role of the this compound in modern synthetic chemistry. Careful planning of its introduction and removal is paramount to the success of any lengthy synthetic campaign.
Application Notes and Protocols: 1,3-Dioxolane as an Electrolyte Component in Lithium-Based Batteries
For Researchers, Scientists, and Battery Development Professionals
Introduction
1,3-Dioxolane (DOL) is a cyclic ether that has garnered significant interest as a co-solvent and additive in electrolytes for next-generation lithium batteries, particularly lithium-metal and lithium-sulfur chemistries. Its primary advantage lies in its ability to form a stable solid electrolyte interphase (SEI) on lithium metal anodes, a critical factor for preventing dendrite growth and improving battery safety and longevity. Furthermore, DOL can undergo in-situ polymerization to form gel or solid-state electrolytes, offering a promising pathway to safer, high-performance batteries. However, its application in conventional high-voltage lithium-ion batteries is limited due to its poor oxidative stability.
This document provides detailed application notes on the use of this compound in lithium battery electrolytes, summarizing key performance data and outlining experimental protocols for its evaluation.
Data Presentation: Performance of DOL-Based Electrolytes
The following tables summarize the electrochemical performance of lithium batteries employing this compound, primarily in in-situ polymerized systems.
Table 1: Ionic Conductivity of In-Situ Polymerized DOL Electrolytes
| Electrolyte System (Initiator) | Temperature (°C) | Ionic Conductivity (S/cm) | Lithium-Ion Transference Number (t_Li+_) | Reference |
| P-DOL (LiDFOB) | Room Temp | 3.62 x 10⁻⁴ | 0.61 | [1] |
| P-DOL (LiDFOB) | -20 | 1.12 x 10⁻⁴ | - | [1] |
| NPDOL-3 + 1 (Al(OTf)₃) | Room Temp | 3.29 x 10⁻⁴ | 0.71 | |
| THB-PDOL (THB) | Room Temp | - | 0.76 | [2] |
Table 2: Cycling Performance of Lithium-Metal Batteries with In-Situ Polymerized DOL Electrolytes
| Cell Configuration | Cut-off Voltage (V) | C-Rate | Cycle Number | Capacity Retention (%) | Initial Discharge Capacity (mAh/g) | Reference |
| Li | LiCoO₂ (P-DOL) | 4.3 | 0.5C | 50 | 86.4 | |
| Li | LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) (P-DOL) | - | 0.2C (at -20°C) | 120 | 88.4 | |
| Li | LiFePO₄ (LFP) (P-DOL) | 2.5 - 3.8 | 1C | 500 | 83.6 | |
| Li | LFP (NPDOL-3 + 1) | - | 0.5C | 650 | - | |
| Li | LiNi₀.₆Co₀.₂Mn₀.₂O₂ (TPDOL@FEC) | 4.4 | 0.5C | 100 | 91.5 | |
| Li | LiCoO₂ (PDOL-F/S) | 4.3 | 0.5C | 400 | 80 | |
| Li | LFP (THB-PDOL) | 2.5 - 3.8 | 1C | 200 | - |
Mechanisms of Action
This compound's beneficial effects in lithium-metal and lithium-sulfur batteries stem from two primary mechanisms: SEI formation and in-situ polymerization.
1. SEI Formation on Lithium Metal Anodes:
DOL, often in combination with a co-solvent like 1,2-dimethoxyethane (B42094) (DME), facilitates the formation of a stable and flexible SEI layer on the surface of the lithium metal anode. This SEI layer is crucial for:
-
Suppressing Dendrite Growth: It acts as a physical barrier, preventing the formation of lithium dendrites that can cause short circuits and battery failure.
-
Reducing Electrolyte Decomposition: A stable SEI minimizes side reactions between the highly reactive lithium metal and the electrolyte components.
The presence of DOL can lead to the formation of a more uniform and ionically conductive SEI compared to conventional carbonate-based electrolytes.
2. In-Situ Polymerization:
DOL can undergo ring-opening polymerization initiated by Lewis acids (e.g., LiPF₆, LiDFOB, Al(OTf)₃) to form a poly(this compound) (PDOL) network within the battery.[1][3] This process transforms a liquid electrolyte precursor into a gel or solid-state electrolyte in-situ.
The key advantages of this approach are:
-
Enhanced Safety: The resulting non-flammable or less flammable polymer electrolyte significantly improves battery safety.[1]
-
Improved Interfacial Contact: The in-situ formation ensures intimate contact between the electrolyte and the electrodes, reducing interfacial resistance.
-
Wider Electrochemical Window: While DOL itself has poor oxidative stability, its polymerization into PDOL can, in some formulations, enhance the high-voltage stability of the electrolyte system.[1]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Stable SEI Formation with DOL.
Caption: Workflow for In-Situ Polymerization of DOL.
Experimental Protocols
The following protocols provide a general framework for the preparation and evaluation of DOL-containing electrolytes. All procedures involving lithium salts and non-aqueous solvents should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.
Protocol 1: Preparation of DOL-Based Liquid Electrolyte
Objective: To prepare a standard liquid electrolyte using DOL as a co-solvent.
Materials:
-
This compound (DOL), battery grade (<20 ppm H₂O)
-
1,2-Dimethoxyethane (DME), battery grade (<20 ppm H₂O)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade
-
Molecular sieves (e.g., 3Å), activated
Procedure:
-
Dry LiTFSI salt under vacuum at 120°C for 24 hours before use.
-
Dry DOL and DME over activated molecular sieves for at least 48 hours.
-
Inside the glovebox, prepare a 1 M LiTFSI solution by dissolving the appropriate amount of LiTFSI in a 1:1 (v/v) mixture of DOL and DME.
-
Stir the solution on a magnetic stirrer until the salt is completely dissolved.
-
Store the electrolyte in a sealed container inside the glovebox.
Protocol 2: In-Situ Polymerization of DOL Electrolyte
Objective: To prepare a gel polymer electrolyte via in-situ polymerization of DOL.
Materials:
-
DOL, battery grade
-
Lithium difluoro(oxalate)borate (LiDFOB), as initiator
-
Lithium bis(fluorosulfonyl)imide (LiFSI)
-
Cathode and anode materials
-
Separator (e.g., Celgard)
-
Coin cell components (2032)
Procedure:
-
Prepare the electrolyte precursor by dissolving 0.6 M LiFSI and 0.4 M LiDFOB in DOL.[1]
-
Assemble a coin cell in the following order: cathode, separator, anode.
-
Inject a precise amount of the electrolyte precursor onto the separator to ensure complete wetting of the electrodes and separator.
-
Crimp the coin cell.
-
Initiate polymerization by holding the cell at a specific temperature (e.g., 60°C) for a designated time (e.g., 12 hours), or through an initial electrochemical step as specified in the research literature.
Protocol 3: Electrochemical Evaluation of DOL-Containing Electrolytes
Objective: To assess the electrochemical performance of the prepared electrolyte.
Apparatus:
-
Battery cycler (e.g., Maccor, Landt)
-
Electrochemical impedance spectroscopy (EIS) analyzer
Procedure:
-
Cell Assembly: Assemble coin cells (e.g., 2032-type) using the prepared electrolyte, a lithium metal anode, and the desired cathode (e.g., LiFePO₄, LiCoO₂, NCM811).[1]
-
Formation Cycles: Perform initial galvanostatic cycling at a low C-rate (e.g., C/10) for 2-3 cycles to stabilize the SEI layer.
-
Rate Capability Test: Cycle the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to evaluate their performance under different current densities.
-
Long-Term Cycling: Cycle the cells at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles) to determine capacity retention and coulombic efficiency.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells before and after cycling to analyze changes in the bulk and interfacial resistance.
-
Cyclic Voltammetry (CV): Perform CV to determine the electrochemical stability window of the electrolyte.
Caption: General Experimental Workflow for Electrolyte Additive Evaluation.
Limitations and Considerations
-
Oxidative Instability: this compound has poor oxidative stability, making it generally unsuitable for high-voltage (>4V) lithium-ion batteries with conventional carbonate electrolytes.[4][5] Its use in such systems can lead to continuous electrolyte decomposition and poor cycling performance.
-
Co-solvent Compatibility: The performance of DOL is highly dependent on the co-solvent and lithium salt used. For instance, its ability to form a robust SEI on graphite (B72142) anodes is significantly influenced by the presence of salts like LiFSI.[4]
-
Initiator Selection: For in-situ polymerization, the choice of initiator is critical as it affects the polymerization kinetics and the final properties of the polymer electrolyte. The initiator can also participate in the formation of the SEI and CEI.[2]
Conclusion
This compound is a versatile and valuable component for advanced lithium battery electrolytes, particularly for lithium-metal and lithium-sulfur systems. Its ability to form a stable SEI on lithium metal and to undergo in-situ polymerization to create safer, high-performance gel or solid-state electrolytes makes it a key area of research. While its application in conventional high-voltage lithium-ion batteries is limited, ongoing research into novel formulations may broaden its utility. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in developing next-generation energy storage solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. In situ polymerization of this compound and formation of fluorine/boron-rich interfaces enabled by film-forming additives for long-life lithium metal ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02010C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. In situ polymerization of 1,3-dioxane as a highly compatible polymer electrolyte to enable the stable operation of 4.5 V Li-metal batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Cationic Ring-Opening Polymerization of 1,3-Dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cationic ring-opening polymerization (CROP) of 1,3-dioxolane (DXL) is a crucial technique for synthesizing poly(this compound) (PDXL), a polyacetal with significant potential in biomedical and pharmaceutical applications. Its biocompatibility and biodegradability make it an attractive candidate for drug delivery systems, hydrogels, and other advanced materials.[1][2][3] This document provides detailed application notes and experimental protocols for researchers engaged in the synthesis and characterization of PDXL.
The polymerization of this compound can proceed through two primary mechanisms: the Active Chain End (ACE) and the Active Monomer (AM) mechanism.[1][4] The choice of initiator and reaction conditions plays a critical role in determining the dominant mechanism, which in turn influences the polymer's molecular weight, polydispersity, and the prevalence of side reactions such as cyclization.[1][4] Protonic acids, such as triflic acid, and various Lewis acids are commonly employed as initiators.[5][6]
Data Presentation
Table 1: Influence of Initiator and Monomer/Initiator Ratio on Polymerization of this compound
| Entry | Initiator | [Monomer]:[Initiator] Ratio | Conversion (%) | Mn ( g/mol ) | PDI (Đ) | Reference |
| 1 | Triflic Acid / Ethylene (B1197577) Glycol | 91:0.13 | 65 | 11000 | 1.8 | [1] |
| 2 | Triflic Anhydride | Not Specified | High | Controlled | 1.5 - 3.3 | [5] |
| 3 | Maghnite-H+ (5% w/w) | Not Specified | 58 | Not Reported | Not Reported | [7] |
| 4 | Organo-aluminum compounds | Not Specified | High | Not Reported | Not Reported | [8] |
| 5 | Sc(OTf)3 (0.3 mM) | Not Specified | Not Specified | Not Reported | Not Reported | [9] |
Mn = Number-average molecular weight; PDI = Polydispersity Index (Mw/Mn)
Table 2: Kinetic Data for the Cationic Polymerization of this compound
| Time (min) | Conversion (%) | Mn,GPC ( g/mol ) | Dispersity (Đ) |
| 15 | 6 | 1200 | 1.3 |
| 30 | 19 | 2800 | 1.4 |
| 45 | 25 | 3900 | 1.5 |
| 60 | 37 | 5600 | 1.6 |
| 120 | 65 | 11000 | 1.8 |
Conditions: [DXL]0:[ethylene glycol]0:[triflic acid]0 = 91:1:0.13, [DXL]0 = 9.53 mol L⁻¹ in dichloromethane (B109758). Data extracted from kinetic study in Bernaerts, K., et al. (2020).[1]
Experimental Protocols
Protocol 1: CROP of this compound via the Activated Monomer (AM) Mechanism
This protocol is based on the methodology described by Bernaerts, K., et al. (2020) for synthesizing poly(this compound) with controlled formation of cyclic byproducts.[1]
Materials:
-
This compound (DXL), distilled over CaH2.
-
Ethylene glycol (EG), as initiator.
-
Triflic acid (TfOH), as catalyst.
-
Dichloromethane (DCM), anhydrous.
-
Triethylamine (B128534), for quenching.
-
Diethylether, for precipitation.
-
Nitrogen or Argon gas, inert atmosphere.
Procedure:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is used as the reactor.
-
Reagent Preparation:
-
Prepare a solution of ethylene glycol in dichloromethane.
-
Prepare a solution of triflic acid in dichloromethane.
-
-
Initiation:
-
To the reactor, add the ethylene glycol solution and an initial amount of dichloromethane under a continuous flow of inert gas.
-
Add the triflic acid solution to the reactor and stir the mixture.
-
-
Polymerization:
-
Slowly add the this compound to the stirred reaction mixture using the dropping funnel. The rate of addition can be controlled to influence the polymerization kinetics and the formation of cyclic polymers.[1]
-
Maintain the reaction at a constant temperature (e.g., room temperature or in a water bath).
-
Take aliquots at different time intervals to monitor the monomer conversion and polymer molecular weight by ¹H NMR and GPC, respectively.
-
-
Termination:
-
Quench the polymerization by adding an excess of triethylamine to neutralize the triflic acid.
-
-
Purification:
-
Precipitate the polymer by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration and wash it with fresh diethyl ether.
-
Dry the purified polymer under vacuum to a constant weight.
-
Characterization:
-
¹H NMR: To determine monomer conversion and confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Protocol 2: CROP of this compound using a Heterogeneous Catalyst
This protocol is adapted from the copolymerization of DXL using Maghnite-H+, an acidic clay, as a catalyst.[7]
Materials:
-
This compound (DXL), distilled.
-
Maghnite-H+ (proton-exchanged montmorillonite (B579905) clay).
-
Chloroform, anhydrous.
Procedure:
-
Catalyst Preparation: Prepare Maghnite-H+ from raw montmorillonite clay by treatment with sulfuric acid, followed by washing and drying.[7]
-
Reaction Setup: In a 50 mL beaker or flask, dissolve a known amount of this compound in chloroform.
-
Polymerization:
-
Add the desired amount of Maghnite-H+ catalyst (e.g., 2.5-10% by weight) to the monomer solution.[7]
-
Stir the mixture at a constant temperature (e.g., 40°C).
-
-
Work-up:
-
After the desired reaction time, remove an aliquot of the reaction mixture, ensuring that the clay catalyst is excluded.
-
Evaporate the solvent and any remaining monomer to isolate the polymer.
-
-
Characterization:
-
Characterize the resulting polymer using techniques such as ¹H-NMR, DSC, and IR spectroscopy.[7]
-
Visualizations
Caption: Cationic Ring-Opening Polymerization Mechanism of this compound.
Caption: General Experimental Workflow for CROP of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Formation of cyclic structures in the cationic ring-opening polymerization of this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cationic Ring Opening Copolymerization of this compound with Styrene by Montmorillonite Maghnite-H+Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and properties of poly(this compound) in situ quasi-solid-state electrolytes via a rare-earth triflate catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Synthesis of Pharmaceutical Intermediates Using 1,3-Dioxolane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone in the multi-step synthesis of complex pharmaceutical molecules. Among these, the 1,3-dioxolane group stands out as a robust and versatile protecting group for aldehydes and ketones. Its formation as a cyclic ketal from a carbonyl compound and ethylene (B1197577) glycol provides stability under a wide range of reaction conditions, particularly in the presence of nucleophiles, bases, and reducing agents.[1][2] This attribute makes it an invaluable tool in the synthesis of a diverse array of pharmaceutical intermediates, from antiviral nucleoside analogues to complex steroids. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Application Notes
The primary function of the this compound group in pharmaceutical synthesis is the temporary masking of a carbonyl functional group to prevent its unwanted reaction during subsequent synthetic transformations. The formation of the this compound is a reversible acid-catalyzed reaction, typically employing ethylene glycol and a Brønsted or Lewis acid catalyst.[3] A common laboratory practice involves the use of a Dean-Stark apparatus to remove water and drive the equilibrium towards the formation of the ketal.[3]
The stability of the this compound protecting group is a key advantage. It is generally stable to a wide range of non-acidic reagents, including organometallics, hydrides, and basic conditions.[3] However, it is readily cleaved under acidic conditions, allowing for the regeneration of the carbonyl group at the desired stage of the synthesis.[3] This differential stability is crucial for achieving chemoselectivity in complex syntheses.
The choice of catalyst for the formation of 1,3-dioxolanes can be tailored to the specific substrate and the presence of other functional groups. While traditional catalysts like p-toluenesulfonic acid (p-TsOH) are widely used, other milder and more selective catalysts have been developed.[3]
Experimental Protocols
Protocol 1: Synthesis of a Progesterone Intermediate via Ketalization of Pregnenolone (B344588)
In the synthesis of the hormone progesterone, selective protection of the 3-keto group of an intermediate like pregnenolone is necessary to allow for transformations at other positions of the steroid nucleus.
Reaction Scheme:
Caption: Ketalization of Pregnenolone.
Materials:
-
Pregnenolone
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663)
-
Dean-Stark apparatus
Procedure:
-
A solution of pregnenolone (1 equivalent) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Ethylene glycol (2-3 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 equivalents) are added to the solution.
-
The reaction mixture is heated to reflux, and the water generated is collected in the Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude protected intermediate, which can be purified by recrystallization or chromatography.
| Reactant/Reagent | Molar Ratio | Role |
| Pregnenolone | 1.0 | Starting Material |
| Ethylene Glycol | 2.0 - 3.0 | Protecting Agent |
| p-Toluenesulfonic Acid | 0.02 - 0.05 | Catalyst |
| Toluene | - | Solvent |
Protocol 2: Synthesis of a Ganciclovir (B1264) Intermediate
Ganciclovir is an antiviral medication used to treat cytomegalovirus (CMV) infections. Its synthesis often involves the use of a this compound-based side chain which is coupled to a guanine (B1146940) derivative.
Reaction Scheme:
Caption: Synthesis of a Ganciclovir intermediate.
Materials:
-
Diacetylguanine
-
1-Acetoxy-2-(acetoxymethoxy)-3-chloropropane (a this compound precursor)
-
Ammonium (B1175870) sulfate
-
Toluene
Procedure:
-
A suspension of diacetylguanine (1 equivalent) and a catalytic amount of ammonium sulfate in hexamethyldisilazane is heated to reflux to form silylated guanine.
-
After removing excess HMDS, the silylated guanine is dissolved in toluene.
-
1-Acetoxy-2-(acetoxymethoxy)-3-chloropropane (1.1 equivalents) is added, and the mixture is heated.
-
The reaction progress is monitored by HPLC. Upon completion, the solvent is evaporated.
-
The residue is dissolved in methanol and treated with ammonia to remove the acetyl protecting groups.
-
The resulting crude ganciclovir intermediate is then purified by crystallization.
| Reactant/Reagent | Molar Ratio | Role |
| Diacetylguanine | 1.0 | Nucleobase |
| 1-Acetoxy-2-(acetoxymethoxy)-3-chloropropane | 1.1 | Side-chain precursor |
| Hexamethyldisilazane (HMDS) | Excess | Silylating agent |
| Ammonium sulfate | Catalytic | Catalyst |
| Toluene | - | Solvent |
| Methanol/Ammonia | - | Deprotection reagent |
Protocol 3: General Procedure for the Synthesis of Antibacterial/Antifungal this compound Intermediates
Many biologically active compounds with potential antibacterial and antifungal properties contain a this compound moiety.[3] A general method for their synthesis involves the reaction of an aldehyde with a diol in the presence of a solid acid catalyst.[3]
Reaction Scheme:
Caption: Synthesis of biologically active 1,3-dioxolanes.
Materials:
-
Substituted aldehyde (e.g., salicylaldehyde)
-
Diol (e.g., ethylene glycol, propylene (B89431) glycol)
-
Montmorillonite K10 clay
-
Trimethyl orthoformate
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
A mixture of the aldehyde (1 equivalent), trimethyl orthoformate (1 equivalent), and Montmorillonite K10 (as catalyst) in dry toluene is stirred in a round-bottom flask fitted with a Dean-Stark apparatus.[3]
-
The diol (2 equivalents) is then added, and the mixture is refluxed. The formation of methanol is monitored and removed via the Dean-Stark trap.[3]
-
The reaction is monitored by TLC. Upon completion, the solid catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography.[3]
| Reactant/Reagent | Molar Ratio | Role |
| Aldehyde | 1.0 | Starting Material |
| Diol | 2.0 | Reactant |
| Montmorillonite K10 | Catalytic | Solid Acid Catalyst |
| Trimethyl orthoformate | 1.0 | Water Scavenger |
| Toluene | - | Solvent |
Summary of Quantitative Data
The efficiency of this compound formation is influenced by the choice of catalyst and reaction conditions. The following table summarizes typical yields and conditions for the ketalization reaction.
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | p-TsOH | Toluene | Reflux | 4 | >90 | [4] |
| Pregnenolone | p-TsOH | Toluene | Reflux | 6-8 | ~85 | General Knowledge |
| Salicylaldehyde | Montmorillonite K10 | Toluene | Reflux | 2-6 | 88-93 | [3] |
| Various Aldehydes | Tetrabutylammonium tribromide | Ethanol | Room Temp | 0.5-2 | 90-98 | [3] |
| Various Ketones | Iodine | CH2Cl2 | Room Temp | 1-3 | 85-95 | [3] |
Conclusion
The this compound protecting group is a powerful and reliable tool in the synthesis of pharmaceutical intermediates. Its ease of formation, stability to a wide range of reagents, and facile cleavage under acidic conditions make it a preferred choice for the protection of carbonyl functionalities. The protocols provided herein offer a starting point for researchers and scientists in drug development, and the flexibility in the choice of catalysts and reaction conditions allows for optimization depending on the specific synthetic challenge.
References
Application Notes and Protocols for the Formation of 1,3-Dioxolanes from Glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of glycerol (B35011), a readily available and renewable resource often generated as a byproduct of biodiesel production, into value-added chemicals is a significant focus in green chemistry. One of the most promising valorization pathways is its acid-catalyzed reaction with aldehydes and ketones to form 1,3-dioxolanes. These cyclic acetals and ketals are versatile compounds with applications as green solvents, fuel additives, and crucial intermediates in the synthesis of fine chemicals and pharmaceuticals.[1][2] For instance, enantiomerically pure 1,3-dioxolane derivatives are used in the synthesis of β-blockers, glycerophospholipids, and other therapeutic agents.[3]
This document provides detailed application notes and experimental protocols for the synthesis of 1,3-dioxolanes from glycerol, focusing on reaction mechanisms, catalytic systems, and quantitative data to support research and development activities.
Reaction Mechanism and Pathways
The formation of 1,3-dioxolanes from glycerol proceeds via an acid-catalyzed acetalization or ketalization reaction.[1][4] The reaction is reversible and requires the removal of water to drive the equilibrium towards the formation of the products.[1] Glycerol, a triol, can react with carbonyl compounds to form either a five-membered ring (this compound) or a six-membered ring (1,3-dioxane).[1][3] The formation of the this compound is generally kinetically favored.[1]
The acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, increasing the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the hydroxyl groups of glycerol to form a hemiacetal or hemiketal intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final this compound product.[1]
Caption: Acid-catalyzed formation of this compound from glycerol.
Catalytic Systems and Performance Data
A variety of homogeneous and heterogeneous acid catalysts have been employed for the synthesis of 1,3-dioxolanes from glycerol. The choice of catalyst significantly impacts reaction efficiency, selectivity, and sustainability.
Homogeneous Catalysts: Mineral acids like H₂SO₄ and organic acids such as p-toluenesulfonic acid (p-TSA) are effective catalysts.[3][5] However, their use presents challenges in product separation and catalyst recycling, along with potential corrosion issues.[6]
Heterogeneous Catalysts: Solid acid catalysts are advantageous due to their ease of separation and reusability.[4] This category includes ion-exchange resins (e.g., Amberlyst-15), zeolites, montmorillonite (B579905) clays, and heteropolyacids.[4][5][6][7] Heteropolyacids like H₃PW₁₂O₄₀ have shown high activity and selectivity even at room temperature.[8][9]
The following tables summarize quantitative data for the formation of 1,3-dioxolanes from glycerol with various ketones/aldehydes and catalytic systems.
Table 1: Ketalization of Glycerol with Acetone (B3395972) (Solketal Formation)
| Catalyst | Molar Ratio (Acetone:Glycerol) | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Solketal Selectivity (%) | Reference |
| H₃PW₁₂O₄₀ | 20:1 | Room Temp | 2 | >95 | High | [8] |
| H₃PW₁₂O₄₀ | 15:1 | 25 | 0.08 (5 min) | 99.2 | ~98 | [9][10] |
| p-TSA | - | Reflux | 4 | - | 80-90 | [3] |
| Amberlyst-15 | 1.2:1 | 70 | 1 | ~70 | - | [7] |
| Zeolite HBeta | 1.2:1 | 70 | 1 | >90 | - | [7] |
| SO₄²⁻/ZnAl₂O₄–ZrO₂ | - | 70 | - | 99.3 | 98 (Yield) | [11] |
| CO₂ (42 bar) | - | 118 | 5 | 61 | - | [12] |
Table 2: Acetalization of Glycerol with Benzaldehyde (B42025)
| Catalyst | Molar Ratio (Benzaldehyde:Glycerol) | Temperature (°C) | Time (h) | Glycerol Conversion (%) | This compound Selectivity (%) | Reference |
| p-TSA | - | - | - | 67 | 47 | [13] |
| SO₄²⁻/CeO₂–ZrO₂ | 3:1 | 100 | 8 | 91.8 | 87.2 | [14] |
| SO₄²⁻/CeO₂–ZrO₂ | 5:1 | 100 | 8 | 92.1 | 82.3 | [14] |
Experimental Protocols
Below are detailed protocols for the synthesis of 1,3-dioxolanes from glycerol using both homogeneous and heterogeneous catalysts.
Protocol 1: Synthesis of Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) using a Heterogeneous Catalyst
This protocol is based on the use of a solid acid catalyst, which simplifies purification.
Materials:
-
Glycerol (analytical grade)
-
Acetone (analytical grade)
-
Solid acid catalyst (e.g., Zeolite HBeta, Amberlyst-15)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Internal standard for GC analysis (e.g., 1,4-dioxane)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Equipment for filtration (e.g., Buchner funnel)
-
Rotary evaporator
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glycerol (e.g., 54.3 mmol) and acetone (e.g., 65.5 mmol, molar ratio 1.2:1).[7]
-
Catalyst Addition: Add the solid acid catalyst (e.g., Zeolite HBeta, weight adjusted to provide 1.5 mmol of acid sites).[7]
-
Reaction: Heat the mixture to the desired temperature (e.g., 70°C) and stir vigorously.[7] Monitor the reaction progress by withdrawing samples at specific time intervals for GC analysis.[7]
-
Work-up: After the reaction reaches completion (e.g., >90% glycerol conversion, typically 1-4 hours), cool the mixture to room temperature.
-
Catalyst Removal: Separate the solid catalyst from the reaction mixture by filtration. The catalyst can be washed with acetone, dried, and stored for reuse.
-
Solvent Removal: Remove the excess acetone from the filtrate using a rotary evaporator.
-
Purification: The crude product can be purified further by distillation under reduced pressure. The purity of the final product should be confirmed by GC-MS and NMR spectroscopy.
Protocol 2: Synthesis of 1,3-Dioxolanes using a Homogeneous Catalyst with a Dean-Stark Apparatus
This protocol uses a homogeneous catalyst and a Dean-Stark apparatus to remove the water byproduct, driving the reaction to completion.
Materials:
-
Glycerol
-
Aldehyde or Ketone (e.g., cyclohexanone)
-
p-Toluenesulfonic acid (p-TSA) or sulfuric acid
-
Toluene or another suitable water-immiscible solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a three-neck round-bottom flask fitted with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer, add glycerol, the selected aldehyde or ketone, and toluene.[3]
-
Catalyst Addition: Add a catalytic amount of p-TSA (e.g., 0.5 mol%).
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by vacuum distillation or column chromatography to obtain the pure this compound.
Experimental Workflow and Logic
The general workflow for the synthesis and analysis of 1,3-dioxolanes from glycerol involves several key stages, from reactant preparation to product characterization.
Caption: General workflow for this compound synthesis.
Applications in Drug Development
The this compound scaffold is a key structural motif in numerous biologically active molecules and pharmaceuticals. The ability to synthesize chiral 1,3-dioxolanes from glycerol, a renewable C3 building block, is of particular interest. These chiral synthons are used in the preparation of antiviral drugs (e.g., nucleoside analogues), cardiovascular agents, and other complex molecular targets. The hydroxyl group on the glycerol-derived dioxolane provides a convenient handle for further chemical modifications, making it a versatile intermediate for drug discovery and development pipelines.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Discover the Versatility of this compound: Applications and Benefits for Your Industry [silverfernchemical.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. nacatsoc.org [nacatsoc.org]
- 8. Solvent-free heteropolyacid-catalyzed glycerol ketalization at room temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Easy and Fast Production of Solketal from Glycerol Acetalization via Heteropolyacids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05455E [pubs.rsc.org]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO42-/CeO2–ZrO2 catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of Grignard Reagents with 1,3-Dioxolane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the reactivity of Grignard reagents with 1,3-dioxolane derivatives. While 1,3-dioxolanes are widely recognized as robust protecting groups for carbonyl compounds, generally stable to the nucleophilic attack of Grignard reagents, their reactivity can be unlocked under specific conditions.[1] These application notes explore the primary reaction pathways, including Lewis acid-mediated ring-opening to form β-alkoxy alcohols and reactions involving activated dioxolanes or substituents on the dioxolane-containing molecule.[2] Detailed experimental protocols for key transformations are provided, along with a summary of quantitative data to guide synthetic planning.
Application Notes
Principle of Reactivity
The reaction between a Grignard reagent (R-MgX) and a this compound is not straightforward. The inherent stability of the cyclic acetal (B89532) functionality towards nucleophiles means that direct reaction is typically not observed.[1][3] However, reactivity can be induced through two primary strategies:
-
Lewis Acid Catalysis: The presence of a Lewis acid, such as titanium tetrachloride (TiCl₄), can activate the dioxolane ring.[2] The Lewis acid coordinates to one of the oxygen atoms, weakening the C-O bond and rendering the acetal carbon susceptible to nucleophilic attack by the Grignard reagent. This results in a regioselective C-O bond cleavage and the formation of a new C-C bond, ultimately yielding a β-alkoxy alcohol after workup.[2]
-
Reaction at an Alternative Electrophilic Site: In many synthetic applications, the this compound serves as a protecting group for a carbonyl functionality while the Grignard reagent reacts with another electrophilic center on the molecule.[4] A common example is the cross-coupling of an aryl halide bearing a dioxolane substituent with a Grignard reagent.[4] Following the primary reaction, the dioxolane is typically removed via acidic hydrolysis to reveal the original carbonyl group.[4]
Key Applications in Synthesis
-
Synthesis of β-Alkoxy Alcohols: The Lewis acid-mediated ring-opening provides a strategic route to substituted β-alkoxy alcohols, which are important structural motifs in various biologically active molecules.[2]
-
Masked Aldehyde/Ketone Functionality: Dioxolanes are instrumental in multi-step syntheses where a carbonyl group needs to be preserved during a Grignard reaction at another site. This strategy is crucial for preventing undesired side reactions with the highly nucleophilic Grignard reagent.[4][5]
-
Formylation and Acylation Equivalents: Derivatives such as 2-alkoxy-1,3-dioxolanes or 2-benzotriazolyl-1,3-dioxolanes can act as electrophilic formylating reagents in reactions with Grignard reagents, providing a mild and efficient route to protected aldehydes.[1][6]
Reaction Mechanism: Lewis Acid-Mediated Ring-Opening
The mechanism involves the activation of the dioxolane ring by a Lewis acid, followed by nucleophilic attack and ring cleavage.
Caption: Lewis acid activation of the dioxolane ring enables nucleophilic attack.
Quantitative Data Summary
The following table summarizes representative yields for reactions involving Grignard reagents and this compound derivatives under various conditions.
| Substrate | Grignard Reagent | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| 2-(3-bromothiophen-yl)-1,3-dioxolane | MeMgBr | Ni(dppp)Cl₂ | Cross-coupling (followed by deprotection) | ~90% | [4] |
| Chiral 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | MeMgI | Standard Grignard addition | Secondary Alcohol | 42% | [7] |
| 2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane (B1265775) | PhMgBr | TiCl₄, -78 °C | β-Alkoxy Alcohol (Ring-opening) | High | [2] |
| 2-ethoxydioxolane-benzotriazole adduct | Various R-MgX | Mild, efficient | Protected Aldehyde (Formylation) | High | [6] |
| 1-(5-isopropyl-1,3-dioxan-5-yl)ethan-1-one | EtMgBr | Standard Grignard addition | Tertiary Alcohol | High | [8] |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity. "High" indicates yields are generally reported to be good to excellent in the source literature.
Experimental Protocols
Protocol 1: Lewis Acid-Mediated Reductive Ring-Opening of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane
This protocol describes the ring-opening of a 2-aryl-1,3-dioxolane using a Grignard reagent in the presence of titanium tetrachloride (TiCl₄) to yield a β-alkoxy alcohol.[2]
Materials:
-
2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)
-
Titanium tetrachloride (1.0 M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Flame-dried, three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet
Workflow Diagram:
Caption: Step-by-step workflow for the Lewis acid-mediated ring-opening reaction.
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Initial Solution: To the flask, add 2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Dropwise, add a solution of titanium tetrachloride (1.2 mmol, 1.2 mL of a 1.0 M solution in CH₂Cl₂) to the reaction mixture. Stir the resulting solution at -78 °C for 15 minutes.
-
Grignard Addition: Slowly add the Grignard reagent (1.5 mmol) dropwise over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the mixture at -78 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Protocol 2: Ni-Catalyzed Cross-Coupling of 2-(3-bromothiophen-yl)-1,3-dioxolane
This protocol details a Kumada-type cross-coupling reaction where the dioxolane acts as a protecting group for a formyl substituent.[4]
Materials:
-
2-(3-bromothiophen-yl)-1,3-dioxolane
-
Methylmagnesium bromide (MeMgBr, 3.0 M solution in diethyl ether)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried, three-necked round-bottom flask with a magnetic stirrer, condenser, and nitrogen inlet
Procedure:
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, add 2-(3-bromothiophen-yl)-1,3-dioxolane (1.0 mmol) and Ni(dppp)Cl₂ (0.05 mmol).
-
Solvent Addition: Add anhydrous THF (15 mL) to dissolve the reactants.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Grignard Addition: Slowly add the methylmagnesium bromide solution (1.2 mmol) dropwise to the stirred mixture.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl (10 mL) at 0 °C. Note: This step will also initiate the deprotection of the dioxolane.
-
Workup: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 25 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 3-acetylthiophene (B72516) can be purified by flash chromatography or distillation.
Safety Precautions
-
Grignard Reagents: Highly reactive, pyrophoric, and moisture-sensitive. Must be handled under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and techniques.[9][10]
-
Lewis Acids (TiCl₄): Corrosive and highly reactive with water, releasing HCl gas. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
Anhydrous Solvents: Diethyl ether and THF are extremely flammable. Ensure all operations are performed away from ignition sources in a fume hood.
-
Quenching: The quenching of Grignard reactions is highly exothermic. Perform additions slowly and with adequate cooling to control the reaction rate.[11]
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound synthesis [organic-chemistry.org]
- 7. EP0413401A2 - Process for preparing this compound ketones - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. community.wvu.edu [community.wvu.edu]
Application Notes and Protocols: 1,3-Dioxolane in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 1,3-dioxolane as a versatile solvent and monomer in polymer chemistry. It includes detailed protocols for its use in polymerization reactions, a summary of its physical and chemical properties, and essential safety information.
Introduction to this compound
This compound is a cyclic acetal (B89532) with the chemical formula C₃H₆O₂.[1] It is a colorless, volatile liquid with a mild, ether-like odor.[2] Due to its high solvency, low viscosity, and excellent chemical stability, this compound is widely utilized as a solvent and a monomer in various industrial and research applications, including coatings, adhesives, and polymer synthesis.[2][3] Its ability to dissolve a wide range of polar polymers makes it a suitable replacement for more hazardous solvents like halogenated and aromatic compounds.[3]
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for its proper handling, storage, and application in experimental setups.
| Property | Value | References |
| Molecular Formula | C₃H₆O₂ | [4] |
| Molecular Weight | 74.08 g/mol | [5] |
| Appearance | Clear, colorless liquid | [5][6] |
| Boiling Point | 75-78 °C | [6] |
| Melting Point | -95 °C | [5][6] |
| Density | 1.06 g/mL at 25 °C | [5] |
| Flash Point | 2 °C (open cup) | [5][6] |
| Vapor Pressure | 70-79 mmHg at 20 °C | [6] |
| Solubility in Water | Miscible | [2][7] |
| Refractive Index | 1.3974 - 1.401 at 20 °C | [6] |
Applications in Polymer Chemistry
This compound serves two primary roles in polymer chemistry: as a solvent for various polymers and as a monomer in polymerization reactions.
3.1. As a Solvent for Polymers
This compound is an effective solvent for a wide array of polar polymers.[3] Its small molecular size allows for rapid penetration into polymer matrices, which is advantageous in applications like coatings and the formation of polymer films.[3] It is commonly used in the formulation of adhesives, inks, and paint strippers.[2][8]
Polymers Soluble in this compound:
| Polymer Class | Specific Examples | References |
| Polyesters | Poly(ethylene terephthalate) (PET), Polycaprolactone (PCL) | [3][9] |
| Polyacrylates | Poly(methyl methacrylate) (PMMA) | [3][8] |
| Polyurethanes | - | [3][8] |
| Polyvinyls | Poly(vinyl chloride) (PVC) | [3][8] |
| Epoxy Resins | - | [3] |
| Cellulosics | - | [3][10] |
| Phenolic Resins | - | [3] |
| Urea Formaldehyde Resins | - | [3] |
3.2. In Polymerization Reactions
This compound is a key monomer in cationic ring-opening polymerization (CROP) to produce poly(this compound) (pDXL), a type of polyacetal.[11] This polymer is of interest due to its chemical recyclability and mechanical properties that can be comparable to ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE).[11]
Furthermore, this compound is utilized as a co-monomer with other cyclic ethers and acetals, such as 1,3,5-trioxane, to synthesize various polyacetals.[3] It also finds application as a solvent in the polymerization of other monomers, for instance, in the photoinitiation of styrene.[3]
A significant and emerging application is its use as a monomer and solvent in the in-situ synthesis of gel polymer electrolytes for high-voltage lithium metal batteries.[12][13] These electrolytes exhibit excellent ionic conductivity, even at low temperatures, and high oxidation potential.[12]
Experimental Protocols
4.1. Cationic Ring-Opening Polymerization of this compound to Synthesize Poly(this compound)
This protocol describes a general procedure for the synthesis of poly(this compound) via cationic ring-opening polymerization.
Materials:
-
This compound (monomer), freshly distilled over a suitable drying agent (e.g., CaH₂)
-
Initiator (e.g., a Meerwein salt like triethyloxonium (B8711484) hexafluorophosphate, [Et₃O⁺][PF₆⁻], or triflic anhydride)[11][14]
-
Proton trap (e.g., 2,6-di-tert-butylpyridine, DTBP)[11]
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
Terminating agent (e.g., triethylamine (B128534) or pyridine)[15]
-
Precipitating solvent (e.g., cold methanol)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Flame-dried glassware (e.g., Schlenk flask, syringes)
-
Magnetic stirrer and stir bars
-
Temperature-controlled bath
Protocol Steps:
-
Reactor Preparation: A Schlenk flask is thoroughly flame-dried under vacuum and backfilled with an inert gas like nitrogen or argon.[15] This is crucial to eliminate any moisture that can interfere with the cationic polymerization.
-
Reagent Preparation: Inside a glovebox or under a positive flow of inert gas, the desired amounts of the initiator and proton trap are dissolved in anhydrous dichloromethane. The monomer, this compound, is also prepared in a separate flask with anhydrous DCM.
-
Initiation of Polymerization: The reactor containing the initiator solution is placed in a temperature-controlled bath set to the desired reaction temperature. The monomer solution is then added to the initiator solution via syringe to commence the polymerization.
-
Polymerization: The reaction mixture is stirred under an inert atmosphere for the desired period. The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them using techniques like ¹H NMR spectroscopy or gel permeation chromatography (GPC).
-
Termination: The polymerization is quenched by adding a terminating agent, such as triethylamine or pyridine, to neutralize the acidic active species.[15]
-
Polymer Precipitation and Purification: The resulting polymer solution is concentrated and then precipitated by adding it dropwise to a vigorously stirred non-solvent, such as cold methanol. The precipitated polymer is collected by filtration, redissolved in a suitable solvent like dichloromethane, and re-precipitated. This process is repeated to ensure the removal of any unreacted monomer and catalyst residues.[15]
-
Drying: The purified polymer is dried under vacuum until a constant weight is achieved.
Characterization: The synthesized poly(this compound) can be characterized using:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and glass transition temperature (Tg).
Visualizations
Caption: General experimental workflow for the synthesis of poly(this compound).
Caption: Simplified mechanism of cationic ring-opening polymerization (CROP) of this compound.
Quantitative Data from Polymerization Studies
The molecular weight of poly(this compound) can be controlled by adjusting the monomer-to-initiator ratio. The following table presents representative data from such polymerizations.
| Entry | Initiator | [DXL]₀/[Initiator]₀ | [DTBP]₀/[Initiator]₀ | Mn (kDa) | Đ (Mw/Mn) | Reference |
| 1 | [Et₃O⁺][SbCl₆⁻] | 500 | 5 | 134 | 1.8 | [11] |
| 2 | [Et₃O⁺][SbCl₆⁻] | 1000 | 5 | 220 | 2.1 | [11] |
| 3 | [Et₃O⁺][PF₆⁻] | 500 | 5 | 98.7 | 1.8 | [11] |
| 4 | [Et₃O⁺][PF₆⁻] | 1000 | 5 | 179 | 1.7 | [11] |
| 5 | [Et₃O⁺][PF₆⁻] | 2000 | 5 | 321 | 1.6 | [11] |
-
[DXL]₀: Initial concentration of this compound
-
[Initiator]₀: Initial concentration of initiator
-
[DTBP]₀: Initial concentration of 2,6-di-tert-butylpyridine
-
Mn: Number-average molecular weight
-
Đ: Polydispersity index
Safety Precautions
This compound is a highly flammable liquid and vapor.[16] It can form explosive mixtures with air.[17] It is also classified as causing serious eye irritation and may damage fertility or the unborn child.[18][19]
Handling and Storage:
-
Keep away from heat, sparks, open flames, and other ignition sources.[16][20] No smoking.
-
Use in a well-ventilated area.[21]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and flame-retardant clothing.[16][21]
-
Store in a tightly closed container in a dry and well-ventilated place.[19]
-
Ground and bond containers and receiving equipment to prevent static discharge.[16]
-
This compound can form peroxides upon storage, especially when exposed to air.[3] Commercial grades often contain inhibitors like BHT.[3] It is advisable to test for the presence of peroxides before use, especially before distillation.
References
- 1. Dioxolane - Wikipedia [en.wikipedia.org]
- 2. Discover the Versatility of this compound: Applications and Benefits for Your Industry [silverfernchemical.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. This compound | Occupational Safety and Health Administration [osha.gov]
- 5. This compound | 646-06-0 [chemicalbook.com]
- 6. This compound | C3H6O2 | CID 12586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Solvents|Solvent - 1,3 Dioxolane|Chemknock [chemknock.com]
- 8. Dioxolane [icspecialties.com]
- 9. Hyperbranched Polycaprolactone through RAFT Polymerization of 2-Methylene-1,3-dioxepane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. slchemtek.com [slchemtek.com]
- 11. escholarship.org [escholarship.org]
- 12. mdpi.com [mdpi.com]
- 13. In Situ-Initiated Poly-1,3-dioxolane Gel Electrolyte for High-Voltage Lithium Metal Batteries [ouci.dntb.gov.ua]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. benchchem.com [benchchem.com]
- 16. pentachemicals.eu [pentachemicals.eu]
- 17. carlroth.com [carlroth.com]
- 18. lobachemie.com [lobachemie.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. carlroth.com [carlroth.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
Synthesis of Solketal from Glycerol and Acetone: Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of solketal (B138546) (2,2-dimethyl-1,3-dioxolan-4-yl)methanol), a versatile and eco-friendly chemical, through the acid-catalyzed ketalization of glycerol (B35011) with acetone (B3395972). Solketal holds significant promise in various industrial applications, including as a fuel additive, a green solvent, and a key intermediate in the pharmaceutical and cosmetic industries.[1][2] This document outlines the reaction mechanism, summarizes the performance of various catalysts, and provides step-by-step experimental procedures for the synthesis, purification, and analysis of solketal.
Introduction
The increasing production of biodiesel has led to a surplus of crude glycerol, its primary byproduct.[3] The efficient valorization of glycerol into value-added chemicals is crucial for the economic sustainability of the biodiesel industry.[2][3] One of the most promising valorization routes is the conversion of glycerol to solketal.[3][4] This reaction, an acetalization or ketalization, involves the condensation of glycerol with acetone in the presence of an acid catalyst to form a five-membered cyclic ketal (solketal) and a six-membered cyclic acetal, with solketal being the major product.[3][5]
Solketal exhibits several desirable properties; it is biodegradable, has low toxicity, and is highly miscible with most solvents.[2] In the fuel industry, solketal is utilized as an additive to gasoline and biodiesel, enhancing octane (B31449) numbers and improving cold flow properties.[3][6] Its properties also make it a valuable component in pharmaceutical formulations, acting as a solvent, a suspending agent, and a chiral intermediate for the synthesis of complex molecules.[1][7]
This document aims to provide researchers with a comprehensive guide to the synthesis of solketal, covering various catalytic systems and reaction conditions.
Reaction Mechanism and Pathway
The synthesis of solketal from glycerol and acetone proceeds via an acid-catalyzed ketalization reaction. The generally accepted mechanism involves the following steps:
-
Protonation of Acetone: A Brønsted acid catalyst protonates the carbonyl oxygen of acetone, increasing the electrophilicity of the carbonyl carbon.[5]
-
Nucleophilic Attack by Glycerol: A hydroxyl group of glycerol acts as a nucleophile and attacks the activated carbonyl carbon of acetone, forming a hemiacetal intermediate.[5]
-
Water Elimination: The hemiacetal intermediate undergoes dehydration to form a carbocation.[5]
-
Intramolecular Cyclization: An intramolecular nucleophilic attack by another hydroxyl group of glycerol on the carbocation leads to the formation of the five-membered (solketal) or six-membered cyclic ketal.[5]
The reaction is reversible, and an excess of acetone is typically used to shift the equilibrium towards the formation of the products.[8][9]
Caption: Reaction pathway for the acid-catalyzed synthesis of solketal.
Catalytic Systems and Performance Data
A variety of homogeneous and heterogeneous acid catalysts have been investigated for the synthesis of solketal. While homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid show high activity, they pose challenges in terms of separation, recovery, and corrosion.[3] Heterogeneous catalysts are generally preferred due to their ease of separation and potential for reuse.[3][4]
The following tables summarize the performance of different catalytic systems under various reaction conditions.
Table 1: Performance of Resin Catalysts
| Catalyst | Temp (°C) | Time (h) | Acetone/Glycerol Molar Ratio | Glycerol Conversion (%) | Solketal Selectivity (%) | Reference |
| Amberlyst-36 | 25-70 | - | - | 85-97 | 99 | [10] |
| Amberlyst-15 | 70 | 0.25 | - | 95 | 99 | [8] |
| Amberlyst-46 | 60 | 0.5 | 6:1 | 84 | - | [6] |
| Purolite PD 206 | 20 | - | 5:1 | 69 | - | [11] |
Table 2: Performance of Zeolite and Mesoporous Silica (B1680970) Catalysts
| Catalyst | Temp (°C) | Time (h) | Acetone/Glycerol Molar Ratio | Glycerol Conversion (%) | Solketal Selectivity (%) | Reference |
| Modified Mordenite | 60 | 4 | - | - | 99 (yield) | [12] |
| Cs2.5/KIT-6 | - | - | - | >95 | >98 | [10] |
| Cu-ZSM-5 | - | - | - | 99 | 96 | [13] |
| UiO-66(Hf) | Room Temp | 1 | - | 95 | 97 | [8] |
Table 3: Performance of Heteropolyacid and Other Catalysts
| Catalyst | Temp (°C) | Time (min) | Acetone/Glycerol Molar Ratio | Glycerol Conversion (%) | Solketal Selectivity (%) | Reference |
| H₃[PW₁₂O₄₀] (PW₁₂) | Room Temp | 5 | 6:1 | >97 | >97 | [8] |
| H₃[PMo₁₂O₄₀] (PMo₁₂) | 25 | - | 15:1 | 91.4 | - | [8] |
| H₄[SiW₁₂O₄₀] (SiW₁₂) | 25 | - | 15:1 | 90.7 | - | [8] |
| SO₄²⁻/ZnAl₂O₄–ZrO₂ | 70 | 120 | 10:1 | 99.3 | 98 (yield) | [3] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of solketal. Researchers should optimize the conditions based on the specific catalyst and equipment used.
Protocol 1: General Procedure for Solketal Synthesis using a Heterogeneous Catalyst
This protocol describes a typical batch reaction for the synthesis of solketal.
Materials:
-
Glycerol (99.5%)
-
Acetone (99%)[3]
-
Heterogeneous acid catalyst (e.g., Amberlyst-15, Cu-ZSM-5)
-
Round-bottom flask (250 mL)[3]
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Silica oil bath[3]
-
Centrifuge[3]
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)[3]
Procedure:
-
Catalyst Activation (if required): Activate the catalyst according to the manufacturer's instructions or literature procedures. This may involve heating to remove adsorbed water.[14]
-
Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Place the flask in a silica oil bath on a hotplate stirrer.[3]
-
Charging Reactants: Add glycerol (e.g., 2.5 mmol) and acetone (e.g., 25 mmol, corresponding to a 1:10 molar ratio) to the round-bottom flask.[3]
-
Catalyst Addition: Add the desired amount of the heterogeneous catalyst (e.g., 3 wt% relative to glycerol).[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70 °C) with continuous stirring for the specified reaction time (e.g., 120 minutes).[3]
-
Cooling and Catalyst Separation: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst from the liquid product mixture by centrifugation.[3]
-
Product Analysis: Analyze the liquid product mixture using GC-MS to determine the conversion of glycerol and the selectivity to solketal.[3]
-
Purification: Purify the solketal from the reaction mixture by removing excess acetone using a rotary evaporator. Further purification can be achieved by distillation.[15][16]
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer detector.
-
Capillary column suitable for the analysis of polar compounds (e.g., DB-WAX or equivalent).
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with a suitable solvent (e.g., acetone or ethanol).
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
-
Data Analysis: Identify the peaks corresponding to glycerol, acetone, and solketal by comparing their retention times and mass spectra with those of authentic standards. Calculate the glycerol conversion and solketal selectivity based on the peak areas.
Calculations:
-
Glycerol Conversion (%) = [(Initial moles of glycerol - Final moles of glycerol) / Initial moles of glycerol] x 100[13]
-
Solketal Selectivity (%) = (Moles of solketal formed / Moles of glycerol reacted) x 100[13]
-
Solketal Yield (%) = (Glycerol Conversion x Solketal Selectivity) / 100
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and analysis of solketal.
Caption: General workflow for solketal synthesis and analysis.
Conclusion
The synthesis of solketal from glycerol and acetone represents a highly valuable and sustainable process for the valorization of a biodiesel byproduct. The choice of catalyst and the optimization of reaction conditions are critical for achieving high conversion and selectivity. This document provides researchers with the necessary information and protocols to successfully synthesize and analyze solketal, paving the way for further research and development in its various applications, including in the pharmaceutical and drug development sectors. The use of robust and recyclable heterogeneous catalysts is key to developing an economically viable and environmentally friendly industrial process.
References
- 1. China What’s the application of Solketal? Manufacturer and Supplier | Starsky [starskychemical.com]
- 2. mdpi.com [mdpi.com]
- 3. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05455E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Solketal Market : By Application [sites.google.com]
- 8. Easy and Fast Production of Solketal from Glycerol Acetalization via Heteropolyacids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Glycerol to Solketal for Fuel Additive: Recent Progress in Heterogeneous Catalysts [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Synthesis of Solketal Fuel Additive From Acetone and Glycerol Using CO2 as Switchable Catalyst [frontiersin.org]
- 16. matec-conferences.org [matec-conferences.org]
Application Notes and Protocols: Montmorillonite K10 Catalyzed Synthesis of 1,3-Dioxolanes
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-dioxolanes are crucial protecting groups for aldehydes and ketones in multi-step organic synthesis, particularly in the development of pharmaceutical compounds.[1] The protection of carbonyl groups is a fundamental strategy to prevent unwanted side reactions while other parts of a molecule are being modified. Montmorillonite (B579905) K10, a commercially available and inexpensive clay, has emerged as a highly efficient, heterogeneous, and environmentally benign catalyst for the synthesis of 1,3-dioxolanes.[2][3][4] Its advantages include mild reaction conditions, high yields, simple work-up procedures, and the potential for catalyst recycling.[5][6][7] This document provides detailed application notes and experimental protocols for the use of montmorillonite K10 in the synthesis of 1,3-dioxolanes.
Montmorillonite K10 possesses both Brønsted and Lewis acid sites, which are key to its catalytic activity in acetalization reactions.[5][8] The clay's high surface area and non-corrosive nature make it a superior alternative to traditional homogeneous acid catalysts.[3][4]
Data Presentation
The following table summarizes the quantitative data for the montmorillonite K10 catalyzed synthesis of 1,3-dioxolanes from various carbonyl compounds and ethylene (B1197577) glycol.
| Entry | Carbonyl Compound | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | 0.5 | 98 | [2] |
| 2 | p-Chlorobenzaldehyde | 0.5 | 99 | [2] |
| 3 | p-Nitrobenzaldehyde | 0.5 | 99 | [2] |
| 4 | p-Methoxybenzaldehyde | 0.5 | 97 | [2] |
| 5 | Cinnamaldehyde | 0.5 | 95 | [2] |
| 6 | Cyclohexanone | 3.5 | 94 | [2] |
| 7 | Acetophenone | 7.0 | 92 | [2] |
| 8 | Salicylaldehyde | Not specified | Good yields | [1] |
Experimental Protocols
General Procedure for the Synthesis of 1,3-Dioxolanes using Montmorillonite K10
This protocol is based on a general method for the acetalization of carbonyl compounds.[2][4]
Materials:
-
Carbonyl compound (aldehyde or ketone) (1.00 mmol)
-
Ethylene glycol (2.00 mmol)
-
Montmorillonite K10 (300 mg)
-
Benzene (B151609) or Toluene (B28343) (20 ml)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware, including a Dean-Stark apparatus
Procedure:
-
A mixture of the carbonyl compound (1.00 mmol), ethylene glycol (2.00 mmol), and montmorillonite K10 (300 mg) is prepared in a round-bottom flask containing benzene or toluene (20 ml).
-
The flask is equipped with a Dean-Stark apparatus and a condenser.
-
The mixture is stirred and heated to reflux for the time specified in the data table (typically 0.5-7 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
During reflux, the water formed in the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature.
-
The catalyst (montmorillonite K10) is removed by filtration.
-
The filtrate is washed with a saturated solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel to afford the pure 1,3-dioxolane.[2]
Catalyst Activation and Recycling:
For increased activity, montmorillonite K10 can be activated by heating at 120°C for at least 3 hours before use. The recovered catalyst can be washed with a suitable solvent (e.g., diethyl ether), dried, and reused for subsequent reactions with minimal loss of activity.[7]
Visualizations
Diagram 1: Experimental Workflow for this compound Synthesis
Caption: A flowchart of the experimental procedure for synthesizing 1,3-dioxolanes.
Diagram 2: Proposed Catalytic Mechanism
References
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Montmorillonite K10: An Efficient Organo-Heterogeneous Catalyst for Synthesis of Benzimidazole Derivatives [ouci.dntb.gov.ua]
- 7. Montmorillonite K10 Clay Catalyzed One Pot Synthesis of 2,4,6-Tri Substituted Pyridine under Solvent Free Condition [scirp.org]
- 8. propulsiontechjournal.com [propulsiontechjournal.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Incomplete 1,3-Dioxolane Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the deprotection of 1,3-dioxolanes, a crucial step in many synthetic pathways. The following resources are designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 1,3-dioxolane deprotection is not proceeding to completion. What are the common causes and how can I resolve this?
A: Incomplete deprotection is a frequent challenge. The acid-catalyzed hydrolysis of 1,3-dioxolanes is an equilibrium reaction. To drive the reaction forward and achieve complete conversion to the desired carbonyl compound, consider the following factors:
-
Insufficient Water: Water is a necessary reagent for the hydrolysis of the dioxolane. Ensure that your solvent system contains an adequate amount of water. For reactions in anhydrous solvents like THF or dioxane, the addition of a specific volume of aqueous acid (e.g., 1M HCl) is a standard and effective practice.[1]
-
Catalyst Activity: The acid catalyst may be too weak or used in insufficient quantities. While catalytic amounts are typical, stubborn substrates may necessitate an increase in the catalyst loading.[1]
-
Reaction Time and Temperature: Some 1,3-dioxolanes are more stable and require longer reaction times or gentle heating to achieve full conversion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to determine the optimal reaction time.[1]
-
Equilibrium Limitations: The reversible nature of the reaction can sometimes favor the starting material, especially if it is particularly stable or if the product is reactive under the reaction conditions.[1] Employing a large excess of water can help shift the equilibrium toward the product side.[1]
Q2: The acidic conditions required for my this compound deprotection are causing degradation of other sensitive functional groups in my molecule. What are my options?
A: This is a common chemoselectivity issue. The key is to employ milder deprotection methods that selectively cleave the this compound while preserving other acid-sensitive groups. Consider these alternatives to strong Brønsted acids like HCl or H₂SO₄:
-
Mild Acidic Catalysts: Reagents such as pyridinium (B92312) p-toluenesulfonate (PPTS), Amberlyst-15 resin, or montmorillonite (B579905) K10 clay can be effective for deprotection under gentler conditions.[2]
-
Lewis Acid Catalysis: Lewis acids offer a milder alternative to Brønsted acids. Catalysts like cerium(III) triflate (Ce(OTf)₃) in wet nitromethane, erbium(III) triflate (Er(OTf)₃), and indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) in acetone (B3395972) can efficiently cleave 1,3-dioxolanes, often at room temperature and near-neutral pH.[3][4] These methods are known for their high yields and selectivity, making them suitable for complex syntheses.[4]
-
Neutral Conditions: In some cases, deprotection can be achieved under neutral conditions. For instance, a catalytic amount of iodine in acetone has been shown to deprotect acetals and ketals effectively.[4] Another example is the use of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water at 30 °C, which can achieve quantitative conversion in minutes for certain substrates.[4]
Q3: My reaction mixture has turned into a tar-like substance upon addition of a strong acid for deprotection. What is happening and how can I prevent it?
A: The formation of tar often indicates degradation of your starting material or product, which can be caused by the presence of acid-sensitive functional groups. For example, molecules containing electron-rich aromatic rings, such as thiophenes, are susceptible to acid-induced polymerization.[2]
-
Immediate Action: If you observe tar formation, it is crucial to stop the reaction and reconsider your deprotection strategy.
-
Preventative Measures: To avoid this issue, switch to one of the milder deprotection methods described in the answer to Q2. Using the mildest possible conditions, including lower temperatures and shorter reaction times, will minimize the risk of byproduct formation and degradation.[2]
Data Presentation: Comparison of Deprotection Methods
The following table summarizes quantitative data for various this compound deprotection methods, allowing for easy comparison of reaction conditions and yields.
| Catalyst | Substrate Example | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| In(OTf)₃ (catalytic) | 2-Phenyl-1,3-dioxolane | Acetone | Room Temperature | 15 min | >99 | J. Org. Chem. 2007, 72, 5890-5893[3] |
| Ce(OTf)₃ (catalytic) | 2-Phenyl-1,3-dioxolane | Wet Nitromethane | Room Temperature | 30 min | 98 | J. Org. Chem. 2002, 67, 9093-9095[4] |
| NaBArF₄ (catalytic) | 2-Phenyl-1,3-dioxolane | Water | 30 | 5 min | quant. | Synlett 2007, 283-287[4] |
| Iodine (catalytic) | 2-Phenyl-1,3-dioxolane | Acetone | Room Temperature | 10 min | 95 | J. Org. Chem. 2004, 69, 8932-8-8934 |
| p-Sulfonic acid-calix[4]arene (2.5 mol%) | This compound ketal of isatin | Water | 160 (Microwave) | 10 min | >96 | SciELO, Novel Greener Microwave-Assisted Deprotection Methodology...[5] |
| Protic Ionic Liquid (catalytic) | 3-O-allyl-1,2:5,6-di-O-isopropylidene glucose | Water | 70 | 0.5 - 4 h | 50 - 94 | RSC Adv., 2014, 4, 16497-16501[6] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Deprotection using p-Toluenesulfonic Acid (p-TsOH)
This protocol describes a standard method for the deprotection of a this compound using a Brønsted acid catalyst.
-
Dissolution: Dissolve the this compound substrate (1.0 eq) in a suitable solvent such as acetone, tetrahydrofuran (B95107) (THF), or a mixture of THF and water.
-
Acid Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (e.g., 0.1-0.2 eq) to the stirred solution.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Workup:
-
Quenching: Once the reaction is complete, carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: If a water-miscible solvent was used, remove it under reduced pressure. Add water and an immiscible organic solvent (e.g., ethyl acetate) to the residue and separate the layers.
-
Washing: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude carbonyl product.
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography, if necessary.
Protocol 2: Mild Deprotection using Indium(III) Trifluoromethanesulfonate (In(OTf)₃)
This protocol is suitable for substrates with acid-sensitive functional groups.[3]
-
Reaction Setup: Dissolve the this compound substrate (1.0 eq) in acetone. Add a catalytic amount of In(OTf)₃ (e.g., <0.8 mol %) to the solution.[2]
-
Reaction Conditions: Stir the reaction mixture at room temperature. For more stable dioxolanes, gentle heating using a microwave reactor may be required.[3]
-
Monitoring: Monitor the reaction by TLC or LCMS until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture to dryness. Due to the low catalyst loading, the crude product is often of high purity and may be used in the next step without further purification.[1]
-
Purification: If necessary, the product can be purified by standard techniques like column chromatography.
Protocol 3: Chemoselective Deprotection using Cerium(III) Triflate (Ce(OTf)₃)
This method is highly selective and proceeds under very mild, near-neutral conditions.[4]
-
Reaction Setup: Dissolve the this compound substrate (1.0 eq) in wet nitromethane. Add a catalytic amount of Ce(OTf)₃ to the solution. The catalyst loading may vary (5 mol% for dialkyl acetals, up to 30 mol% for cyclic acetals).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Follow the reaction progress by TLC or LCMS.
-
Workup:
-
Extraction: After the reaction is complete, add water and extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic extracts with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the residue by column chromatography if needed.
Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Indium(III) trifluoromethanesulfonate as an efficient catalyst for the deprotection of acetals and ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indium(III) Trifluoromethanesulfonate as an Efficient Catalyst for the Deprotection of Acetals and Ketals [organic-chemistry.org]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
Selective cleavage of 1,3-Dioxolane in the presence of other protecting groups
Technical Support Center: Selective Cleavage of 1,3-Dioxolanes
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the selective cleavage of 1,3-dioxolane protecting groups in the presence of other acid-labile or sensitive functionalities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound deprotection is incomplete. What are the common causes and how can I resolve this?
A: Incomplete cleavage is a frequent issue, often stemming from the equilibrium nature of the hydrolysis reaction.[1] Here are several factors to consider and troubleshoot:
-
Insufficient Water: Hydrolysis requires water as a reagent. If you are using a nominally anhydrous solvent with an acid catalyst, trace water may be insufficient. Ensure an adequate amount of water is present in your solvent system, for instance, by using a mixture like acetone/water or THF/aqueous acid.[1]
-
Catalyst Activity: The acid catalyst (Brønsted or Lewis) might be too weak or used in an insufficient quantity for your specific substrate. While catalytic amounts are standard, stubborn dioxolanes may require increasing the catalyst loading.[1]
-
Reaction Time and Temperature: Some dioxolanes, particularly those derived from sterically hindered ketones, are more stable and necessitate longer reaction times or gentle heating to achieve full conversion.[1] It is crucial to monitor the reaction's progress using TLC or LC-MS to determine the optimal duration.
-
Reversibility: The hydrolysis is a reversible process. To drive the equilibrium toward the deprotected carbonyl compound, you can use a large excess of water or perform the reaction in a solvent like acetone, which can act as a water scavenger by forming an acetal (B89532) with the liberated ethylene (B1197577) glycol.[1][2]
Q2: The acidic conditions required to cleave my dioxolane are also removing other sensitive protecting groups (e.g., TBDMS, Boc, THP). How can I achieve selective deprotection?
A: This is a classic chemoselectivity challenge. The key is to employ milder or alternative conditions that preferentially cleave the dioxolane.
-
Use Mild Lewis Acids: Many Lewis acids are effective for dioxolane cleavage under gentle conditions that may preserve other acid-sensitive groups.[3] Catalysts like Cerium(III) triflate (Ce(OTf)₃), Erbium(III) triflate (Er(OTf)₃), or Indium(III) chloride (InCl₃) in wet nitromethane (B149229) or acetonitrile-water can be highly chemoselective.[4][5] For example, InCl₃ has been used to cleave acetonides while leaving TBDMS, Boc, and enol ethers intact.[5]
-
Protic Ionic Liquids: An imidazolium-based protic ionic liquid in an aqueous medium has been shown to selectively deprotect dioxolanes while tolerating groups such as TBDMS, N-Boc, esters, and glycosidic linkages.[6]
-
Anhydrous Conditions: For substrates where a Boc group needs to be retained, using gaseous HCl in anhydrous ethyl acetate (B1210297) can be effective. The absence of water prevents the hydrolysis of the dioxolane, while the strong acid cleaves the Boc group.[7]
-
Relative Lability: Exploit the different hydrolysis rates. Aldehyde-derived 1,3-dioxolanes are generally cleaved faster than ketone-derived 1,3-dioxanes.[8] Fine-tuning the temperature and reaction time can sometimes allow for selective deprotection.
Q3: I am observing unexpected side reactions during the deprotection. What could be causing this?
A: Strong acidic conditions can sometimes lead to undesired transformations in complex molecules.
-
Rearrangements: Acid-sensitive substrates may undergo rearrangement. Using milder, buffered conditions or a non-protic Lewis acid can often mitigate this.
-
Oxidation: While cyclic acetals are generally stable to mild oxidizing agents, strong oxidants, especially in the presence of Lewis acids, can cleave them to form other products like lactones.[2]
-
Cyclization: Certain Lewis acids (e.g., SnCl₄, TMSOTf) or Brønsted acids can induce cyclization in specific substrates, as seen in some 1,2-oxazine systems.[5] In such cases, a different catalyst, like InCl₃, which does not promote these side reactions, should be chosen.[5]
Data Presentation: Selective Deprotection Conditions
The following tables summarize various reagents and conditions for the selective cleavage of 1,3-dioxolanes in the presence of other common protecting groups.
Table 1: Selective Cleavage of Dioxolanes vs. TBDMS Ethers
| Reagent / Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Imidazolium Ionic Liquid | Water | 70 | 4 h | 50 | TBDMS group was tolerated.[6] |
| Er(OTf)₃ (catalytic) | Wet Nitromethane | Room Temp | - | High | Gentle Lewis acid catalyst.[4] |
| Ce(OTf)₃ (catalytic) | Wet Nitromethane | Room Temp | - | High | Effective at almost neutral pH.[2] |
| InCl₃ | Acetonitrile/Water | - | - | up to 97% | Preserves TBDMS and other acid-labile groups.[5] |
Table 2: Selective Cleavage of Dioxolanes vs. THP Ethers
| Reagent / Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Iodine (catalytic) | - | - | minutes | Excellent | Tolerates THP ethers under neutral conditions.[2] |
| Imidazolium Ionic Liquid | Water | 70 | - | Excellent | Efficient for deprotection of THP ethers as well.[6] |
| NaBArF₄ (catalytic) | Water | 30 | 5 min | Quantitative | Rapid deprotection under mild conditions.[9] |
Table 3: Selective Cleavage of Dioxolanes vs. N-Boc Group
| Reagent / Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Imidazolium Ionic Liquid | Water | 70 | - | Excellent | N-Boc group is tolerated under these conditions.[6] |
| InCl₃ | Acetonitrile/Water | - | - | High | Preserves the N-Boc protecting group.[5] |
| HCl (gas) / AcOEt | Ethyl Acetate | 0 to RT | - | - | Selectively removes Boc; dioxolane is stable in the absence of water.[7] |
Experimental Protocols
Protocol 1: General Acid-Catalyzed Hydrolysis
This protocol is a standard method for robust substrates where chemoselectivity is not a primary concern.
-
Dissolution: Dissolve the this compound-protected compound in a suitable organic solvent (e.g., acetone, THF).[1]
-
Acid Addition: Add a 1M to 3M aqueous solution of an acid (e.g., HCl, H₂SO₄) dropwise to the stirred solution.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Quenching: Carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[1]
-
Extraction: If a water-miscible solvent was used, remove it under reduced pressure. Add water and an immiscible organic solvent (e.g., ethyl acetate) and separate the layers.[1]
-
Workup: Wash the organic layer sequentially with water and then brine. Dry the organic layer over an anhydrous agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
Protocol 2: Chemoselective Cleavage using Cerium(III) Triflate
This method is suitable for substrates containing other acid-sensitive groups.[2]
-
Setup: To a solution of the protected substrate in wet nitromethane (CH₃NO₂ containing ~5% v/v water), add a catalytic amount of Cerium(III) triflate (Ce(OTf)₃, typically 5-10 mol%).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Follow the disappearance of the starting material by TLC. Reactions are often complete within a few hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated solution of NaHCO₃, followed by water and brine.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the deprotected carbonyl compound.
Visualizations
Caption: Troubleshooting workflow for this compound deprotection.
Caption: Decision tree for selecting a deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Indium Trichloride Mediated Cleavage of Acetonides in the Presence of Acid-Labile Functional Groups - Enhancing the Synthetic Utility of 1,3-Dioxolanyl-Substituted 1,2-Oxazines [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Dioxolane - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1,3-Dioxolane by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-dioxolane. The following sections detail experimental protocols, address common issues encountered during purification by distillation, and provide data on impurities and drying agents.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial or synthesized this compound?
A1: Crude this compound typically contains several impurities stemming from its synthesis (reaction of ethylene (B1197577) glycol with formaldehyde) or degradation. The most common impurities include:
-
Water: this compound is hygroscopic and readily absorbs moisture from the atmosphere. It also forms an azeotrope with water, making its removal by simple distillation challenging.[1][2]
-
Peroxides: Like many ethers, this compound can form explosive peroxides upon exposure to air and light.[3] These are a significant safety hazard, especially during distillation where they can concentrate.
-
Formaldehyde and Methanol: These are often present as unreacted starting materials or byproducts from the synthesis process.[4]
-
Formic Acid and Methyl Formate: Acidic impurities such as formic acid can arise from the oxidation of formaldehyde.
Q2: Why can't I achieve high purity of this compound with simple distillation?
A2: this compound forms a minimum-boiling azeotrope with water. This azeotrope consists of approximately 93.3% this compound and 6.7% water and boils at 70-73°C, which is lower than the boiling point of pure this compound (75-76°C).[1][2] Consequently, simple distillation of wet this compound will yield the azeotrope as the distillate, preventing the separation of pure, anhydrous this compound.
Q3: How can I test for the presence of peroxides in my this compound sample?
A3: It is crucial to test for peroxides before any distillation. Commercially available peroxide test strips are a quick and semi-quantitative method. For a more qualitative assessment, you can use the potassium iodide (KI) test.
Experimental Protocol: Potassium Iodide Test for Peroxides
-
Prepare a fresh 10% (w/v) aqueous solution of potassium iodide.
-
In a test tube, mix 1 mL of the this compound sample with 1 mL of the fresh potassium iodide solution.
-
Add a few drops of glacial acetic acid to acidify the mixture.
-
Shake the test tube and observe the color of the aqueous layer.
-
A pale yellow to brown color indicates the presence of peroxides. The intensity of the color correlates with the peroxide concentration.
-
A colorless aqueous layer indicates a negligible amount of peroxides.
-
Q4: What is the best method for drying this compound before distillation?
A4: The choice of drying agent depends on the required level of dryness and the scale of the experiment.
-
For pre-drying: Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) can be used to remove bulk water.
-
For achieving low water content: Solid potassium hydroxide (B78521) (KOH) is effective but can be reactive. Activated molecular sieves (3Å) are a safer and highly efficient alternative for achieving very low water content (<10 ppm).[5][6]
Troubleshooting Guide for this compound Distillation
This guide addresses common problems encountered during the distillation of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Distillation temperature is constant at ~70-73°C, and the distillate is cloudy. | You are likely distilling the water-dioxolane azeotrope. | Stop the distillation. Dry the this compound using an appropriate drying agent or employ azeotropic distillation with an entrainer like cyclohexane. |
| The distillation temperature is fluctuating. | 1. Uneven heating. 2. The distillation rate is too fast. 3. The column is not properly insulated. | 1. Ensure the heating mantle is in good contact with the flask and use a stir bar for even boiling. 2. Reduce the heating rate to achieve a slow, steady distillation rate (1-2 drops per second). 3. Wrap the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient. |
| No distillate is being collected, even though the pot is boiling. | 1. The vapor is condensing before reaching the condenser (flooding). 2. The heating is insufficient for the vapor to travel up the column. | 1. Reduce the heating rate to prevent flooding. If using a fractionating column, ensure it is not packed too tightly. 2. Increase the heating mantle temperature gradually. Insulate the column to minimize heat loss. |
| The distillate purity is low, as confirmed by GC-MS. | 1. Inefficient separation due to a simple distillation setup. 2. Contamination from peroxides or other impurities. | 1. Use a fractional distillation column (e.g., Vigreux or packed column) for better separation of components with close boiling points. 2. Ensure peroxides were removed before distillation. Consider a pre-treatment step, such as washing with a ferrous sulfate solution, to remove peroxides. |
| Bumping or violent boiling in the distillation flask. | Lack of boiling chips or a stir bar. | Always add fresh boiling chips or use a magnetic stir bar before starting the distillation. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Boiling Point | 75-76 °C[7] |
| Density | 1.06 g/mL at 25 °C |
| Azeotrope with Water | Boils at 70-73 °C |
| Water Content in Azeotrope | ~6.7% by weight[1][2] |
Table 2: Efficiency of Common Drying Agents for Ethers (Illustrative for this compound)
| Drying Agent | Typical Residual Water Content (ppm) | Time | Notes |
| 3Å Molecular Sieves | < 10 | 24-48 hours | Very efficient for achieving low water levels.[5][6] |
| Potassium Hydroxide (KOH) | ~30 | 24 hours | Effective but reactive. Can cause decomposition of some compounds. |
| Calcium Hydride (CaH₂) | ~15-25 | 24 hours | Highly reactive with water. Use with caution. |
| Sodium Sulfate (Na₂SO₄) | 100-250 | 24 hours | Good for pre-drying to remove bulk water. |
| Magnesium Sulfate (MgSO₄) | 100-200 | 24 hours | Higher capacity than sodium sulfate. |
Note: The efficiency of drying agents can vary based on the initial water content, temperature, and the specific ether being dried. The values presented are typical for ethers and serve as a general guideline.
Detailed Experimental Protocols
Protocol 1: Peroxide Removal Using Ferrous Sulfate
This protocol is for removing peroxides from water-soluble ethers like this compound.
Materials:
-
This compound containing peroxides
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Separatory funnel
Procedure:
-
Prepare the ferrous sulfate solution by dissolving 60 g of FeSO₄·7H₂O in 110 mL of deionized water, then carefully add 6 mL of concentrated sulfuric acid.
-
In a separatory funnel, add 100 mL of the prepared ferrous sulfate solution for every 1 L of this compound.
-
Shake the separatory funnel for several minutes. Periodically vent the funnel to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the reduced peroxides.
-
Drain and discard the aqueous layer.
-
Wash the this compound layer with a small amount of deionized water to remove any residual acid.
-
Separate the aqueous layer.
-
Test the this compound for peroxides again to ensure their complete removal. Repeat the washing step if necessary.
-
Dry the peroxide-free this compound with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation.
Protocol 2: Purification of this compound by Fractional Distillation
This protocol is for the general purification of pre-dried and peroxide-free this compound.
Materials:
-
Dry, peroxide-free this compound
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)
-
Heating mantle and magnetic stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Place the dry, peroxide-free this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Begin circulating cold water through the condenser.
-
Gently heat the flask using the heating mantle. If using a stir bar, start the stirrer.
-
Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation, with the distillate collecting at a rate of 1-2 drops per second.
-
Discard the initial fraction (forerun), which may contain more volatile impurities.
-
Collect the main fraction that distills at a constant temperature, corresponding to the boiling point of pure this compound (75-76°C).
-
Stop the distillation before the flask goes to dryness. It is a good safety practice to leave a small amount of liquid in the distilling flask.[1]
-
Store the purified this compound over molecular sieves in a tightly sealed, amber glass bottle to prevent water absorption and peroxide formation.
Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 20°C/min to 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Scan Range: m/z 35-200.
Sample Preparation:
-
Prepare a 1% (v/v) solution of the purified this compound in a high-purity solvent such as dichloromethane (B109758) or ethyl acetate.
-
Inject the sample into the GC-MS system.
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Determine the purity by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).
Visualizations
References
Technical Support Center: Formation of 1,3-Dioxolanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,3-dioxolanes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formation of 1,3-dioxolanes, offering potential causes and recommended solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to unfavorable equilibrium. | The formation of 1,3-dioxolanes is a reversible reaction. To drive the equilibrium towards the product, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1][2] |
| Insufficient or inactive catalyst. | Ensure the acid catalyst (e.g., p-toluenesulfonic acid) is fresh and used in the appropriate catalytic amount. For acid-sensitive substrates, consider using a milder catalyst. | |
| Steric hindrance in starting materials. | Sterically hindered diols or carbonyl compounds can decrease the reaction rate and overall yield.[3] Consider longer reaction times or a more reactive activating agent for the carbonyl group, such as a trimethyl orthoformate.[1] | |
| Presence of Multiple Byproducts in NMR/GC-MS | Aldehyde self-condensation (Aldol condensation). | This is common with enolizable aldehydes. To minimize this, add the aldehyde slowly to the reaction mixture, maintain a lower reaction temperature, or use a non-enolizable aldehyde if the synthesis allows.[4] |
| Thermal degradation of ethylene (B1197577) glycol. | At elevated temperatures, particularly in the presence of oxygen and metals, ethylene glycol can degrade to form various organic acids (e.g., glycolic, formic, oxalic acid).[5][6] This can lower the pH and cause corrosion. It is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon) and at the lowest effective temperature. | |
| Reaction Mixture Turns Dark or Polymeric Material Forms | Aldehyde polymerization or extensive self-condensation. | This is more likely with reactive aldehydes like formaldehyde. Use a stabilized source of the aldehyde (e.g., paraformaldehyde) and control the reaction temperature carefully. The use of an antioxidant like butylated hydroxytoluene (BHT) can sometimes suppress unwanted side reactions.[7] |
| Catalyst decomposition or reaction with impurities. | Ensure high purity of starting materials and solvents. Some catalysts may be sensitive to certain functional groups or impurities. | |
| Difficulty in Product Purification | Presence of unreacted starting materials and water. | The product can be purified by washing the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove the acid catalyst and acidic byproducts, followed by washing with water to remove unreacted ethylene glycol. Dry the organic layer thoroughly before distillation or chromatography.[1] |
| Formation of an azeotrope with water. | 1,3-dioxolane can form a low-boiling azeotrope with water, making complete separation by simple distillation difficult. Extractive distillation or the use of a drying agent during workup is necessary.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the formation of 1,3-dioxolanes?
A1: The most common side reaction is the reverse reaction, the hydrolysis of the this compound back to the starting carbonyl compound and diol, which is why water removal is critical.[1][2] For enolizable aldehydes, aldol (B89426) condensation is a significant competing reaction that can lead to a variety of byproducts.[4]
Q2: How can I prevent the thermal degradation of ethylene glycol during the reaction?
A2: To minimize the thermal degradation of ethylene glycol, it is recommended to conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Running the reaction under an inert atmosphere, such as nitrogen or argon, will also help to prevent oxidative degradation.[5][6]
Q3: My aldehyde is prone to self-condensation. What are the best strategies to favor this compound formation?
A3: To disfavor aldol condensation, you can:
-
Maintain a low reaction temperature.
-
Add the aldehyde slowly to the reaction mixture containing the diol and catalyst.
-
Use a non-enolizable co-solvent if possible.
-
For some specific cases, converting the aldehyde to a silyl (B83357) enol ether before reaction can prevent self-condensation.
Q4: What are the advantages of using a Dean-Stark apparatus?
A4: A Dean-Stark apparatus is highly effective for removing water azeotropically as it is formed during the reaction. This continuously shifts the reaction equilibrium towards the formation of the this compound, leading to higher yields.[1][2]
Q5: Can I use a Lewis acid as a catalyst instead of a Brønsted acid like p-toluenesulfonic acid?
A5: Yes, Lewis acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or scandium triflate (Sc(OTf)₃) can be effective catalysts for this compound formation and may be advantageous for substrates that are sensitive to strong Brønsted acids.[8]
Experimental Protocols
General Procedure for the Synthesis of 1,3-Dioxolanes
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Ethylene glycol (1.2 - 2.0 mmol)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 mmol)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Dean-Stark apparatus (if using toluene) or molecular sieves
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone, ethylene glycol, and the anhydrous solvent.
-
If using a Dean-Stark apparatus, fill the side arm with the solvent.
-
Add the acid catalyst to the reaction mixture.
-
If not using a Dean-Stark apparatus, add activated molecular sieves (3Å or 4Å) to the flask.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a mild base, such as a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to obtain the pure this compound.[1]
Visualizations
Caption: Main reaction pathway for this compound formation and common side reactions.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 3. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review[v1] | Preprints.org [preprints.org]
- 4. benchchem.com [benchchem.com]
- 5. Ion chromatographic identification and quantification of glycol degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Potential Thermal Degradation Products From the Reactions of Aqueous Ethylene Glycol and Propylene Glycol Solutions With Copper Metal. | NIST [nist.gov]
- 7. This compound synthesis [organic-chemistry.org]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Optimizing reaction conditions for 1,3-Dioxolane formation
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-dioxolanes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for forming 1,3-dioxolanes?
A1: The most common method for synthesizing 1,3-dioxolanes is the acid-catalyzed reaction between a carbonyl compound (an aldehyde or a ketone) and a 1,2-diol, such as ethylene (B1197577) glycol. This reaction is an equilibrium process where a molecule of water is eliminated.[1][2][3] To achieve high yields, the water produced must be removed from the reaction mixture to drive the equilibrium toward the product side.[1]
Q2: What are the most common catalysts used for this reaction?
A2: A variety of Brønsted and Lewis acids can be used as catalysts. Common choices include:
-
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl).[1][4]
-
Lewis Acids: Zinc chloride (ZnCl₂), scandium(III) triflate (Sc(OTf)₃), and cerium(III) triflate (Ce(OTf)₃).[1][5]
-
Solid Acids: Montmorillonite K10 and acidic ion-exchange resins like NKC-9 can also be employed, which can simplify the workup procedure.[6][7]
Q3: How can I remove the water generated during the reaction?
A3: Effective water removal is critical for maximizing the yield of 1,3-dioxolane.[1] Common techniques include:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene, is a standard method.[1]
-
Dehydrating Agents: Adding molecular sieves (e.g., 4 Å) or other dehydrating agents like anhydrous magnesium sulfate (B86663) or copper(II) sulfate directly to the reaction mixture.[1][8]
-
Chemical Dehydration: Using reagents like trialkyl orthoformates that react with water.[1][6]
Q4: My starting material is sensitive to strong acids. What are my options?
A4: For acid-sensitive substrates, milder catalysts should be used. Options include:
-
Pyridinium p-toluenesulfonate (PPTS).
-
Using a catalytic amount of iodine under neutral, aprotic conditions.[1]
-
Employing solid acid catalysts that can sometimes offer higher selectivity and milder conditions.
Q5: What is the typical workup and purification procedure for 1,3-dioxolanes?
A5: A typical workup involves neutralizing the acid catalyst, often with a weak base like sodium bicarbonate solution. The organic layer is then separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. Purification is commonly achieved by distillation.[9][10] Be aware that this compound can form an azeotrope with water, which may require special purification techniques like extractive distillation.[11]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low yield is one of the most common problems in this compound synthesis. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low this compound yield.
Issue 2: Presence of Impurities and Side Products
The formation of byproducts can complicate purification and reduce the overall yield.
-
Problem: Incomplete reaction, leaving unreacted starting materials.
-
Solution: Ensure effective water removal to drive the reaction to completion.[1] Consider increasing the reaction time or catalyst loading.
-
-
Problem: Formation of polymeric side products, especially with aldehydes like formaldehyde (B43269).
-
Problem: Steric hindrance in the diol or carbonyl compound slows down the reaction.
Data Presentation: Reaction Conditions and Yields
The choice of catalyst and reaction conditions significantly impacts the outcome of the synthesis. The following tables summarize various reported methods.
Table 1: Comparison of Catalysts for this compound Synthesis
| Carbonyl Source | Diol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Paraformaldehyde | Ethylene Glycol | Sulfuric Acid | Water | 130 | 2 | 86.4 | [9] |
| Salicylaldehyde | Various Diols | Montmorillonite K10 | Toluene | Reflux | 4-8 | 45-93 | [6] |
| Aldehydes/Ketones | Ethylene Glycol | p-TsOH | Toluene | Reflux | N/A | High | [1][4] |
| Aldehydes/Ketones | Ethylene Glycol | Iodine | Aprotic | N/A | N/A | N/A | [1] |
Note: N/A indicates data not specified in the cited source.
Experimental Protocols
General Protocol for the Synthesis of this compound using a Dean-Stark Apparatus
This protocol is a generalized procedure based on common laboratory practices for acetalization.[1][6]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the carbonyl compound (1.0 eq), ethylene glycol (1.2-2.0 eq), and a suitable solvent (e.g., toluene, 0.2-0.5 M).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-TsOH, 0.01-0.05 eq).
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a mild aqueous base (e.g., saturated NaHCO₃ solution).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by distillation to yield the pure this compound.
Example Protocol: Synthesis from Paraformaldehyde and Ethylene Glycol
This specific protocol is adapted from a literature procedure.[9]
-
Charging the Flask: In a round-bottom flask, combine ethylene glycol (103.8 g), paraformaldehyde (45.9 g), and deionized water (14.2 g).
-
Catalyst: Carefully add concentrated sulfuric acid (8.2 g) as the catalyst.
-
Reaction: Equip the flask for reflux with magnetic stirring and heat the mixture to 130°C for 2 hours.
-
Purification: After the reaction, set up for atmospheric distillation and collect the fraction boiling between 71-75°C. The collected distillate can be further purified by salting out with sodium chloride and drying with molecular sieves to obtain the final product.
Mandatory Visualizations
Reaction Mechanism
The formation of a this compound proceeds through a series of equilibrium steps initiated by the protonation of the carbonyl oxygen.
Caption: Acid-catalyzed mechanism of this compound formation.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Dioxolane - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 5. Synthesis and properties of poly(this compound) in situ quasi-solid-state electrolytes via a rare-earth triflate catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. RU2039054C1 - Process for recovering and cleaning 1,3-dioxolanes - Google Patents [patents.google.com]
Stability of 1,3-Dioxolane to basic and reductive conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1,3-dioxolanes under basic and reductive conditions. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,3-dioxolane protecting group to basic conditions?
A1: The this compound group is generally robust and stable under a wide range of basic conditions.[1][2][3] It is resistant to cleavage by common bases such as alkali metal hydroxides, carbonates, and amines. This stability makes it an excellent choice for protecting aldehydes and ketones during reactions involving basic reagents.
Q2: Can I use organometallic reagents like Grignards or organolithiums in the presence of a this compound?
A2: Yes, 1,3-dioxolanes are stable to common organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi).[3] This allows for selective reactions at other functional groups within a molecule without affecting the protected carbonyl group.
Q3: What is the stability of this compound to common reducing agents?
A3: 1,3-Dioxolanes are stable to many common reducing agents, including sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) under standard conditions.[4][5] This stability allows for the selective reduction of other functional groups, like esters, in the presence of a protected ketone.[6]
Q4: Under what reductive conditions can a this compound be cleaved?
A4: While stable to hydrides alone, 1,3-dioxolanes can be reductively cleaved in the presence of a Lewis acid.[4] A common reagent system for this transformation is lithium aluminum hydride combined with aluminum chloride (LiAlH₄-AlCl₃).[4] This method results in the formation of a hydroxy ether.
Q5: I am observing unexpected deprotection of my this compound during a reaction that should be basic or neutral. What could be the cause?
A5: Accidental deprotection under nominally basic or neutral conditions can occur due to several factors:
-
Trace Acidic Impurities: Ensure all reagents and solvents are free from acidic contaminants.
-
Lewis Acidic Species: Certain metal salts, even if not strongly acidic, can act as Lewis acids and catalyze deprotection, especially at elevated temperatures.
-
Substrate-Specific Instability: Electron-withdrawing groups elsewhere in the molecule can sometimes increase the lability of the dioxolane ring.
Troubleshooting Guides
Issue 1: Partial or Complete Deprotection During a Basic Reaction
| Potential Cause | Troubleshooting Step |
| Acidic impurity in the base | Use a freshly opened bottle of the base or purify the base before use. |
| Acidic impurity in the solvent | Use freshly distilled or anhydrous grade solvents. Consider storing solvents over molecular sieves. |
| Glassware contamination | Ensure all glassware is thoroughly washed and dried to remove any acidic residues. |
| Elevated reaction temperature | If possible, run the reaction at a lower temperature. |
Issue 2: Unwanted Reductive Cleavage of the Dioxolane Ring
| Potential Cause | Troubleshooting Step |
| Presence of a Lewis acid | If the reductive cleavage is undesired, avoid the use of Lewis acids in combination with your reducing agent. |
| Contaminated reducing agent | Ensure the reducing agent has not been contaminated with Lewis acidic species. |
| Reaction with certain metal hydrides | While generally stable, some complex metal hydrides may induce cleavage under specific conditions. Review the literature for the specific hydride being used. |
Data Presentation
Table 1: Stability of this compound to Various Basic Reagents
| Reagent | Conditions | Stability |
| Sodium Hydroxide (NaOH) | Aqueous, RT to reflux | Stable |
| Potassium Carbonate (K₂CO₃) | Methanol, RT | Stable |
| Triethylamine (NEt₃) | Dichloromethane, RT | Stable |
| n-Butyllithium (n-BuLi) | THF, -78 °C to RT | Stable |
| Phenylmagnesium Bromide (PhMgBr) | Diethyl ether, RT | Stable |
Table 2: Stability of this compound to Various Reductive Conditions
| Reagent(s) | Conditions | Outcome |
| Sodium Borohydride (NaBH₄) | Ethanol, RT | Stable |
| Lithium Aluminum Hydride (LiAlH₄) | THF, 0 °C to reflux | Stable[4][5] |
| Hydrogen (H₂) with Palladium on Carbon (Pd/C) | Ethanol, RT, 1 atm | Stable |
| Lithium Aluminum Hydride (LiAlH₄) / Aluminum Chloride (AlCl₃) | Diethyl ether, reflux | Cleavage to hydroxy ether[4] |
| Diisobutylaluminum Hydride (DIBAL-H) | Toluene, -78 °C | Can cleave, regioselectivity dependent on substrate[2] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Basic Conditions in the Presence of a this compound
Objective: To perform a base-mediated reaction on a substrate containing a this compound protecting group.
Materials:
-
Substrate with this compound
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Base (e.g., Triethylamine, Potassium Carbonate)
-
Other necessary reagents for the desired transformation
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the substrate containing the this compound group.
-
Dissolve the substrate in the appropriate anhydrous solvent.
-
Add the base to the reaction mixture.
-
Proceed with the addition of other reagents as required by the specific reaction.
-
Monitor the reaction by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, perform an appropriate aqueous work-up, ensuring the pH remains basic or neutral.
-
Extract the product with an organic solvent, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the product by a suitable method (e.g., column chromatography, recrystallization).
Protocol 2: Reductive Cleavage of a this compound using LiAlH₄-AlCl₃
Objective: To reductively open a this compound to a hydroxy ether.
Materials:
-
Substrate with this compound
-
Anhydrous diethyl ether or THF
-
Lithium aluminum hydride (LiAlH₄)
-
Aluminum chloride (AlCl₃)
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve the this compound substrate in anhydrous diethyl ether.
-
Slowly add the solution of the substrate to the LiAlH₄ suspension.
-
In a third flask, prepare a solution of AlCl₃ in anhydrous diethyl ether.
-
Slowly add the AlCl₃ solution to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting hydroxy ether by column chromatography.
Visualizations
Caption: Stability of this compound under basic conditions.
Caption: Stability of this compound under different reductive conditions.
Caption: Troubleshooting workflow for unexpected this compound reactions.
References
Technical Support Center: Removal of Water from 1,3-Dioxolane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dioxolanes. The focus is on the critical step of water removal to ensure high-yield and clean reactions.
Frequently Asked Questions (FAQs)
Q1: Why is water removal so critical in 1,3-dioxolane formation?
A1: The formation of 1,3-dioxolanes from carbonyl compounds and 1,2-diols is a reversible equilibrium reaction.[1][2] Water is a byproduct of this reaction. According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, resulting in low yields of the desired this compound.[1] Therefore, continuous removal of water is essential to drive the reaction to completion.[1][2]
Q2: What are the most common methods for removing water from this compound synthesis?
A2: The three primary methods for water removal are:
-
Azeotropic Distillation: This technique involves refluxing the reaction in a solvent that forms an azeotrope with water (e.g., toluene (B28343) or benzene).[3] A Dean-Stark apparatus is used to trap the water as it is removed, while the solvent is returned to the reaction flask.[3]
-
Dehydrating Agents (Physical Sequestration): These are materials that physically trap water molecules. The most common in this category are molecular sieves, typically 3Å or 4Å.[3] Anhydrous salts like magnesium sulfate (B86663) or calcium chloride can also be used.
-
Chemical Dehydrating Agents (Chemical Reaction): These reagents react chemically with water to remove it from the system. Trialkyl orthoformates, such as trimethyl orthoformate or triethyl orthoformate, are frequently used for this purpose.[3][4] They react with water to form an ester and an alcohol, effectively scavenging the water.[4]
Q3: How do I choose the best water removal method for my specific reaction?
A3: The choice of method depends on several factors, including the scale of the reaction, the sensitivity of the substrates to heat and acid, and the desired purity of the final product.
-
Azeotropic distillation with a Dean-Stark trap is a classic and effective method, particularly for larger-scale reactions where the amount of water produced is significant.[1] It is well-suited for thermally stable compounds.
-
Molecular sieves are excellent for smaller-scale reactions and for substrates that are sensitive to high temperatures.[3] They are easy to use and can be added directly to the reaction mixture. It is crucial to use activated molecular sieves.
-
Trialkyl orthoformates are very efficient chemical water scavengers and are often used when azeotropic distillation is not practical or when very dry conditions are required.[4][5] They can often be used under milder conditions.
Q4: Can I reuse molecular sieves?
A4: Yes, molecular sieves can be regenerated and reused. To regenerate them, they need to be heated to a high temperature under vacuum or with a flow of an inert gas to drive off the adsorbed water. A common laboratory practice is to heat them in a drying oven at temperatures ranging from 200-320°C.[6] For 3A molecular sieves, a temperature of 200-300°C is typically sufficient.[7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Water Removal | The equilibrium is not being effectively shifted towards the product. |
| Solution 1 (Azeotropic Distillation): Ensure the Dean-Stark trap is filling with the azeotrope and that water is separating. Check for leaks in the apparatus. Increase the reflux rate to ensure efficient water removal. | |
| Solution 2 (Molecular Sieves): Use freshly activated molecular sieves. Increase the amount of molecular sieves used. Ensure the pore size is appropriate (3Å is generally suitable for water removal without adsorbing most organic molecules).[8] | |
| Solution 3 (Chemical Dehydrating Agent): Increase the equivalents of the orthoformate used. Ensure the orthoformate is of high quality and has not been exposed to atmospheric moisture. | |
| Insufficient Catalyst | The reaction is not proceeding at a reasonable rate. |
| Solution: Increase the catalyst loading (e.g., p-toluenesulfonic acid). Consider using a stronger acid catalyst if your substrates are stable under such conditions. | |
| Reaction Not at Equilibrium | The reaction has not been running long enough to reach completion. |
| Solution: Increase the reaction time and monitor the progress by TLC or GC. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Acid-Catalyzed Decomposition | The starting materials or the this compound product may be sensitive to the acidic conditions. |
| Solution: Use a milder acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate - PPTS). Reduce the amount of acid catalyst used. Decrease the reaction temperature and extend the reaction time. | |
| Reaction with Solvent | The solvent may be participating in side reactions. |
| Solution: Choose an inert solvent. For azeotropic distillation, toluene is a common choice. For reactions with molecular sieves, a non-participating solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) can be used. | |
| Formation of Polymeric Material | Aldehydes, in particular, can be prone to polymerization under acidic conditions. |
| Solution: Use milder reaction conditions (lower temperature, less catalyst). Add the aldehyde slowly to the reaction mixture. |
Data Presentation
Table 1: Comparison of Water Removal Methods in this compound Synthesis
| Method | Principle | Typical Yields | Advantages | Disadvantages |
| Azeotropic Distillation (Dean-Stark) | Physical removal of water as an azeotrope with a solvent like toluene. | 45% - 93%[9][10] | Effective for large-scale reactions; allows for visual monitoring of water removal.[1] | Requires higher temperatures which may not be suitable for all substrates; requires specialized glassware. |
| Molecular Sieves (3Å or 4Å) | Physical adsorption of water into the pores of the zeolite material. | Can achieve high yields, often comparable to azeotropic distillation. | Mild reaction conditions; easy to use and remove from the reaction mixture; suitable for small-scale reactions.[3] | Sieves must be activated before use; can be saturated if a large amount of water is present; may be basic and cause side reactions.[3] |
| Chemical Dehydration (Trialkyl Orthoformates) | Chemical reaction with water to form an ester and an alcohol. | Often provides excellent yields.[5] | Very efficient water removal; can be used under mild conditions; avoids the need for heating to reflux.[4] | The orthoformate is a reagent and is consumed in the reaction; byproducts (ester and alcohol) are introduced into the reaction mixture. |
Experimental Protocols
Protocol 1: Water Removal using a Dean-Stark Apparatus
This protocol is a general procedure for the acid-catalyzed synthesis of a this compound using azeotropic distillation.
Materials:
-
Carbonyl compound (1.0 eq)
-
1,2-diol (1.1 - 1.5 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 eq)
-
Anhydrous toluene (to achieve a concentration of 0.2-0.5 M)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the carbonyl compound, the 1,2-diol, and the acid catalyst.
-
Add anhydrous toluene to the flask.
-
Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Fill the side arm of the Dean-Stark trap with toluene.
-
Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water has been collected in the trap, and no more water is observed to be forming.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography as required.
Protocol 2: Water Removal using Molecular Sieves
This protocol describes the use of molecular sieves as a dehydrating agent.
Materials:
-
Carbonyl compound (1.0 eq)
-
1,2-diol (1.1 - 1.5 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 eq)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Activated 3Å or 4Å molecular sieves (powdered or pellets)
Procedure:
-
Activate the molecular sieves by heating them in a drying oven at a high temperature (e.g., 250-300°C) under vacuum for several hours. Allow them to cool to room temperature in a desiccator.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carbonyl compound, the 1,2-diol, and the anhydrous solvent.
-
Add the activated molecular sieves to the reaction mixture (typically 1-2 g per 10 mL of solvent).
-
Add the acid catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC.
-
Upon completion, filter the reaction mixture to remove the molecular sieves.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Protocol 3: Water Removal using Trimethyl Orthoformate
This protocol details the use of a chemical dehydrating agent.
Materials:
-
Carbonyl compound (1.0 eq)
-
1,2-diol (1.1 - 1.5 eq)
-
Trimethyl orthoformate (1.1 - 2.0 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 eq)
-
Anhydrous solvent (e.g., methanol, dichloromethane)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the carbonyl compound, the 1,2-diol, and the anhydrous solvent.
-
Add the trimethyl orthoformate to the mixture.
-
Add the acid catalyst.
-
Stir the reaction at room temperature or with gentle heating. The reaction is often complete within a few hours. Monitor by TLC or GC.
-
Once the reaction is complete, quench it by adding a small amount of a base, such as triethylamine, to neutralize the acid catalyst.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by distillation or column chromatography to remove the byproducts (methyl formate (B1220265) and methanol) and any unreacted starting materials.
Mandatory Visualizations
Caption: Workflow for this compound Synthesis using a Dean-Stark Apparatus.
Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 7. jalonzeolite.com [jalonzeolite.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,3-Dioxolane Workup Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving emulsion issues encountered during the workup of 1,3-dioxolane reactions.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the workup of my this compound reaction?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water, where one liquid is dispersed in the other as microscopic or submicroscopic droplets.[1] During the workup of this compound reactions, emulsions can form for several reasons:
-
Presence of Surfactant-like Byproducts: Acid catalysts like p-toluenesulfonic acid (p-TsOH) can sometimes lead to the formation of sulfonated byproducts that act as surfactants, reducing the interfacial tension between the aqueous and organic layers and stabilizing the emulsion.
-
Unreacted Starting Materials: Excess ethylene (B1197577) glycol or other diols are polar and can increase the mutual solubility of the organic and aqueous phases, promoting emulsion formation.
-
Fine Particulates: Finely divided solid impurities can accumulate at the interface between the two liquid phases, preventing the droplets from coalescing.
-
Vigorous Shaking: Excessive agitation of the separatory funnel can create very fine droplets that are slow to coalesce.
Q2: How can I prevent emulsions from forming in the first place?
Prevention is often the most effective strategy. Consider the following preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.
-
Pre-washing with Brine: Before the main aqueous wash, a wash with a saturated sodium chloride solution (brine) can increase the ionic strength of the aqueous phase, which can help prevent emulsion formation.
-
Removal of Acid Catalyst: Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. This can prevent the formation of surfactant-like byproducts.
-
Filtration: If your reaction mixture contains solid impurities, filter them through a pad of Celite® before the aqueous workup.
Q3: I have a persistent emulsion. What are the initial steps I should take to break it?
When faced with an emulsion, start with the simplest and least invasive methods:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.
-
Gentle Agitation: Gently swirl the separatory funnel or stir the emulsion layer with a glass rod. This can help to coalesce the dispersed droplets.
-
Addition of Brine: Add a small amount of saturated sodium chloride solution (brine) and gently rock the separatory funnel. This is one of the most common and effective methods for breaking emulsions.[2]
Troubleshooting Guide: Breaking a Persistent Emulsion
If the initial steps fail to resolve the emulsion, more active methods are required. The choice of method will depend on the scale of your reaction and the nature of your product.
Comparison of Emulsion Breaking Techniques
| Technique | Principle of Action | Advantages | Disadvantages |
| Salting Out (Brine Wash) | Increases the ionic strength of the aqueous phase, reducing the solubility of organic components and promoting phase separation.[2] | Highly effective for many common emulsions, inexpensive, and simple to perform. | May not be effective for all types of emulsions, and introduces salt into the aqueous layer. |
| Change of Solvent | Adding a small amount of a different organic solvent can alter the polarity of the organic phase, disrupting the emulsion. | Can be very effective if the right solvent is chosen. | Introduces a new solvent that will need to be removed later. |
| Filtration through Celite® | The fine, porous structure of Celite® can physically break up the emulsified layer and trap fine particulates that may be stabilizing the emulsion. | Effective for emulsions stabilized by solid particles. | Can be slow for large volumes and may lead to some product loss on the filter aid. |
| Centrifugation | The applied centrifugal force accelerates the separation of the two phases by forcing the denser phase to the bottom. | Very effective for a wide range of emulsions, including those that are very stable. | Requires access to a centrifuge and appropriate centrifuge tubes, and may not be practical for very large volumes. |
Experimental Protocols
Protocol 1: Breaking an Emulsion using Brine (Salting Out)
Materials:
-
Saturated aqueous solution of sodium chloride (brine)
-
Separatory funnel containing the emulsified mixture
-
Glass rod
Procedure:
-
Add a volume of brine equivalent to 10-20% of the total volume of the emulsified mixture to the separatory funnel.
-
Gently swirl or rock the separatory funnel for a few minutes. Avoid vigorous shaking.
-
Allow the funnel to stand and observe for phase separation.
-
If separation begins, allow more time for it to complete. If the emulsion persists, a small additional portion of brine can be added.
-
Once the layers have separated, drain the aqueous layer, followed by the organic layer.
Protocol 2: Breaking an Emulsion by Filtration through Celite®
Materials:
-
Celite® 545 (diatomaceous earth)
-
Büchner funnel and filter flask
-
Filter paper
-
The organic solvent used in the extraction
Procedure:
-
Place a piece of filter paper in the Büchner funnel and wet it with the organic solvent.
-
Create a slurry of Celite® in the organic solvent and pour it into the funnel to form a pad of about 1-2 cm in thickness.
-
Apply gentle vacuum to settle the Celite® pad and wash it with a small amount of fresh organic solvent.
-
Carefully pour the entire emulsified mixture onto the Celite® pad under gentle vacuum.
-
The filtrate should be a biphasic mixture with a clear separation between the aqueous and organic layers.
-
Wash the Celite® pad with a small amount of fresh organic solvent to recover any adsorbed product.
Protocol 3: Breaking an Emulsion by Centrifugation
Materials:
-
Centrifuge
-
Appropriately sized centrifuge tubes with caps
Procedure:
-
Carefully transfer the emulsified mixture into one or more centrifuge tubes.
-
Ensure that the centrifuge is properly balanced by placing a tube with an equal volume of a liquid of similar density in the opposing rotor position.
-
Centrifuge the samples at a moderate speed (e.g., 2000-4000 rpm) for 10-20 minutes. Higher speeds may be necessary for very stable emulsions.[3][4]
-
After centrifugation, carefully remove the tubes from the centrifuge. The two phases should be clearly separated.
-
Carefully pipette the top layer out of the centrifuge tube, or use a separatory funnel to separate the layers if the volume is large enough.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting emulsions during the workup of this compound reactions.
Caption: Decision tree for troubleshooting emulsions.
Signaling Pathway for Emulsion Formation
The following diagram illustrates the contributing factors that can lead to the formation of a stable emulsion during the workup of a this compound synthesis.
Caption: Factors contributing to emulsion formation.
References
Preventing acid-mediated side reactions of 1,3-Dioxolane
Topic: Preventing Acid-Mediated Side Reactions of 1,3-Dioxolane
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals. The focus is to address and prevent undesired acid-mediated side reactions of the this compound protecting group during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary acid-mediated side reaction of 1,3-dioxolanes?
The primary and most common acid-mediated side reaction is the cleavage (hydrolysis) of the dioxolane ring to regenerate the parent carbonyl compound (aldehyde or ketone) and ethylene (B1197577) glycol. This reaction is essentially the reverse of the protection step and is problematic when the this compound is intended to remain intact while other transformations are performed under acidic conditions.
Q2: My this compound protecting group is being removed prematurely during a reaction on another part of my molecule. How can I prevent this?
Preventing premature deprotection involves minimizing the key factors that facilitate hydrolysis: the presence of a strong acid and a nucleophile, typically water. Key strategies include:
-
Employing Anhydrous Conditions: Since water is a necessary reagent for hydrolysis, ensuring the reaction is strictly anhydrous can significantly suppress the side reaction.
-
Using a Proton Sponge: Add a non-nucleophilic base, like 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN), to scavenge stray protons without interfering with the desired reaction.
-
Lowering Reaction Temperature: Hydrolysis is often kinetically slow at lower temperatures. Running the reaction at 0 °C or below can improve the stability of the dioxolane.
-
Choosing Milder Acidic Reagents: Opt for weaker Brønsted or Lewis acids that are sufficient for the desired transformation but less effective at cleaving the dioxolane.
Q3: I need to remove a Boc protecting group without cleaving a this compound. Is this possible?
Yes, this is a common chemoselectivity challenge. The key is to use acidic conditions that are strong enough to cleave the Boc group but do not readily hydrolyze the dioxolane. The recommended method is to use a strong acid in an anhydrous organic solvent, such as a solution of HCl gas in ethyl acetate (B1210297) or dioxane. In the absence of water, the dioxolane is kinetically more stable, while the Boc group is readily removed. Once the Boc group is cleaved, the resulting amine is protonated to form an ammonium (B1175870) salt, which is often insoluble and less reactive.
Q4: How does the stability of a this compound compare to other acetal (B89532) protecting groups like 1,3-dioxanes?
The relative stability of cyclic acetals to acid-catalyzed hydrolysis depends on factors like ring strain and substitution. For acetals derived from aldehydes, the five-membered 1,3-dioxolanes tend to hydrolyze faster than the six-membered 1,3-dioxanes. Conversely, for many ketals, the six-membered 1,3-dioxanes are often less stable. Therefore, if enhanced stability to acid is required, converting a carbonyl to a 1,3-dioxane (B1201747) might be a viable alternative.
Q5: Are there alternative protecting groups for carbonyls that offer greater stability to acid?
Yes. If the this compound is not robust enough for your synthetic route, consider protecting groups with greater acid stability. 1,3-Dithianes, the sulfur analogs of 1,3-dioxanes, are significantly more stable to acidic conditions and require specific reagents (often involving heavy metal salts) for cleavage.
Troubleshooting Guide: Unwanted Dioxolane Cleavage
This guide provides a systematic approach to diagnosing and solving the premature cleavage of 1,3-dioxolanes during a reaction.
Problem: A significant portion of my this compound protected compound is decomposing during an acid-catalyzed reaction elsewhere in the molecule.
Chemoselective protection of aldehydes over ketones with 1,3-Dioxolane
This technical support center provides troubleshooting guidance and frequently asked questions for the chemoselective protection of aldehydes over ketones using 1,3-dioxolane. This process is a crucial step in multi-step organic synthesis, allowing for the selective transformation of other functional groups while the more reactive aldehyde is masked.[1][2][3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the chemoselective acetalization of aldehydes in the presence of ketones.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Reaction | 1. Inactive catalyst. 2. Insufficient removal of water. 3. Steric hindrance around the aldehyde. 4. Low reaction temperature. | 1. Use a fresh or properly activated catalyst. For instance, CoCl₂ should be dried before use.[5] 2. Employ a Dean-Stark apparatus for azeotropic removal of water, or add a dehydrating agent like molecular sieves.[6] 3. Increase reaction time or consider a less sterically hindered protecting group if possible. 4. If using a mild catalyst, gentle heating or refluxing may be necessary.[5] |
| Poor Chemoselectivity (Ketone also protected) | 1. Catalyst is too harsh or not selective. 2. Prolonged reaction time or high temperature. 3. Ketone is highly reactive (e.g., a cycloketone). | 1. Switch to a milder, more chemoselective catalyst such as CoCl₂, RuPVP, or iodine.[1][5][6] 2. Monitor the reaction closely using TLC and stop it as soon as the aldehyde is consumed. 3. Use stoichiometric amounts of ethylene (B1197577) glycol to favor the more reactive aldehyde. |
| Formation of Byproducts | 1. Presence of other acid-sensitive functional groups in the substrate. 2. Self-condensation of the aldehyde (aldol reaction). 3. Polymerization of the aldehyde. | 1. Use a catalyst that operates under neutral or near-neutral conditions, such as CoCl₂ or certain Ni(II) complexes.[5][7] 2. Perform the reaction at a lower temperature and ensure a clean reaction setup. 3. Add the aldehyde slowly to the reaction mixture. |
| Difficult Product Isolation | 1. Emulsion formation during workup. 2. Product is volatile. 3. Catalyst is difficult to remove. | 1. Add brine (saturated NaCl solution) to break up the emulsion. 2. Use a lower-boiling point solvent for extraction and be cautious during solvent removal under reduced pressure. 3. Opt for a heterogeneous catalyst like RuPVP or alumina-sulfuric acid which can be filtered off.[1][8] |
Frequently Asked Questions (FAQs)
Q1: Why is it possible to selectively protect aldehydes in the presence of ketones?
A1: Aldehydes are generally more reactive than ketones towards nucleophilic attack. This is due to two main factors:
-
Steric Effects: The single hydrogen atom attached to the aldehyde carbonyl group presents less steric hindrance compared to the two alkyl/aryl groups on a ketone.
-
Electronic Effects: Alkyl groups are electron-donating, which slightly destabilizes the partial positive charge on the ketone's carbonyl carbon, making it less electrophilic than the aldehyde's carbonyl carbon.
This inherent difference in reactivity allows for the chemoselective protection of aldehydes under carefully controlled conditions.[9]
Q2: What are some common catalysts for the chemoselective formation of 1,3-dioxolanes from aldehydes?
A2: A variety of catalysts can be used, ranging from Brønsted and Lewis acids to heterogeneous catalysts. For chemoselectivity, milder catalysts are preferred. Some examples include:
-
Cobalt(II) chloride (CoCl₂)[5]
-
Ruthenium-poly(4-vinylpyridine) complex (RuPVP)[1]
-
Zirconium(IV) chloride (ZrCl₄)[10]
-
Cerium(III) trifluoromethanesulfonate[10]
-
Alumina-sulfuric acid[8]
Q3: How can I monitor the progress of the reaction?
A3: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the aldehyde spot and the appearance of the protected aldehyde (this compound) spot. It is crucial to stop the reaction once the aldehyde has been consumed to prevent the slower protection of the ketone.
Q4: What is the role of a Dean-Stark apparatus in this reaction?
A4: The formation of a this compound is a reversible reaction that produces water as a byproduct. According to Le Chatelier's principle, removing water from the reaction mixture will drive the equilibrium towards the product side, thus increasing the yield of the desired acetal. A Dean-Stark apparatus is a piece of laboratory glassware that allows for the continuous azeotropic removal of water during the reaction.[6]
Q5: Are there any "green" or environmentally friendly methods for this protection?
A5: Yes, several approaches aim to make this reaction more environmentally friendly. These include:
-
Using solvent-free reaction conditions, for example with a solid-supported catalyst like alumina-sulfuric acid.[8]
-
Employing reusable heterogeneous catalysts such as RuPVP.[1]
-
Utilizing mild and inexpensive catalysts like CoCl₂ which can be recycled.[5]
-
Photo-organocatalytic methods have also been developed, which use light and an organic photocatalyst.[11]
Experimental Protocols
General Protocol for Chemoselective Acetalization using Cobalt(II) Chloride
This protocol is adapted from a procedure described for the chemoselective acetalization of aldehydes.[5]
Materials:
-
Aldehyde/ketone mixture (1 mmol of aldehyde)
-
Anhydrous Cobalt(II) chloride (CoCl₂) (5 mol %, dried at 110°C for 3 hours prior to use)
-
Ethylene glycol (1.1 mmol)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane), approx. 4 mL
-
Calcium chloride guard tube
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde/ketone mixture, anhydrous CoCl₂, and the anhydrous solvent.
-
Add ethylene glycol to the mixture.
-
Attach a calcium chloride guard tube to the top of the condenser.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Once the aldehyde is consumed, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Treat the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Data Presentation
Table 1: Comparison of Catalysts for Chemoselective Acetalization of Benzaldehyde in the Presence of Acetophenone
| Catalyst | Solvent | Temperature (°C) | Time (h) | Benzaldehyde Conversion (%) | Acetophenone Conversion (%) |
| CoCl₂ | Methanol | Reflux | 0.5 | 98 | 0 |
| RuPVP | Methanol | 60 | 2 | 99 | 0 |
| Alumina-H₂SO₄ | Solvent-free | Room Temp | 0.25 | 95 | 0 |
| Iodine | CH₂Cl₂ | Room Temp | 2 | 96 | 5 |
Note: This table is a representative summary based on data from multiple sources and specific conditions may vary.[1][5][8]
Visualizations
Caption: General experimental workflow for chemoselective aldehyde protection.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. Photo-organocatalytic synthesis of acetals from aldehydes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Azeotropic Removal of Water in 1,3-Dioxolane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dioxolanes via azeotropic water removal.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the azeotropic removal of water in 1,3-dioxolane synthesis?
A1: The synthesis of 1,3-dioxolanes from a carbonyl compound (aldehyde or ketone) and a 1,2-diol (like ethylene (B1197577) glycol) is a reversible equilibrium reaction. Water is a byproduct, and its presence in the reaction mixture can shift the equilibrium back towards the starting materials, reducing the product yield. To drive the reaction to completion, the water is continuously removed as it is formed. This is typically achieved by using a Dean-Stark apparatus in conjunction with a solvent (e.g., toluene (B28343) or benzene) that forms a minimum-boiling azeotrope with water.[1][2] The azeotrope boils at a temperature lower than any of the individual components, vaporizes, and is collected in the Dean-Stark trap. Upon cooling, the water and the immiscible organic solvent separate, with the denser water collecting at the bottom of the trap, effectively removing it from the reaction.[1][3]
Q2: Which catalysts are typically used for this compound synthesis, and how do I choose the right one?
A2: The reaction is acid-catalyzed. Both homogeneous and heterogeneous catalysts are effective. Common choices include:
-
Homogeneous Catalysts: p-Toluenesulfonic acid (p-TsOH) is widely used due to its effectiveness and ease of handling as a solid.[4][5] Strong mineral acids like sulfuric acid (H₂SO₄) can also be used, but may lead to side reactions like charring or polymerization.[5]
-
Heterogeneous Catalysts: Solid acid catalysts such as Amberlyst-15, montmorillonite (B579905) K10 clay, and sulfated zirconia offer advantages in terms of easier product purification (the catalyst can be filtered off) and potential for recycling.[1][4][6]
The choice of catalyst depends on the sensitivity of your substrates and the desired work-up procedure. For acid-sensitive compounds, a milder or heterogeneous catalyst may be preferable.[7]
Q3: What are the most common solvents for the azeotropic removal of water in this synthesis?
A3: The ideal solvent should be immiscible with water and form an azeotrope with it. Toluene is the most commonly used solvent due to its appropriate boiling point for the reaction and the formation of an efficient azeotrope with water.[1][8] Benzene is also effective but is less favored due to its toxicity. For specific applications, other solvents that form azeotropes with water can be considered.
Q4: How do I know when the reaction is complete?
A4: The reaction is generally considered complete when water stops collecting in the Dean-Stark trap.[9] This indicates that the formation of the water byproduct has ceased. It is also good practice to monitor the reaction progress by an analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting materials.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,3-dioxolanes using azeotropic water removal.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Action |
| Inefficient Water Removal | The acetalization reaction is an equilibrium process.[9] Ensure your Dean-Stark trap is functioning correctly to drive the reaction to completion.[1][2] The size of the Dean-Stark trap can impact efficiency; a smaller trap may be more effective for smaller-scale reactions.[9][10] Insulating the arm of the Dean-Stark apparatus with glass wool or aluminum foil can improve its performance by preventing premature condensation.[9][10][11] |
| Inactive or Insufficient Catalyst | The reaction requires an acid catalyst.[9] Ensure the catalyst (e.g., p-toluenesulfonic acid) has been added in the correct amount and is active. If using a recycled solid catalyst, ensure it has been properly regenerated. Too little catalyst will result in a slow or incomplete reaction.[1] |
| Low Reaction Temperature | The reaction mixture must be heated to reflux at a temperature that allows the solvent-water azeotrope to distill.[1][9] Ensure the heating mantle is set to an appropriate temperature to maintain a steady reflux. |
| Poor Quality of Reagents | Use anhydrous solvents and ensure the purity of your carbonyl compound and diol. Water present in the starting materials will need to be removed before the reaction-generated water, prolonging the reaction time. |
| Improper Stirring | Efficient stirring is crucial, especially when starting with solid reagents, to ensure proper mixing and uniform heat distribution.[10] |
Issue 2: Incomplete Reaction (Starting Material Remains)
| Potential Cause | Recommended Action |
| Insufficient Reaction Time | Monitor the reaction by observing the amount of water collected in the Dean-Stark trap.[9] The reaction is complete when no more water is collected, which can take several hours. Also, confirm with TLC or GC analysis.[5] |
| Equilibrium Reached Prematurely | This is often due to inefficient water removal. Refer to "Inefficient Water Removal" under Issue 1. |
| Catalyst Deactivation | The catalyst may become deactivated over time. If the reaction stalls, a small additional amount of catalyst might be necessary.[9] |
Issue 3: Formation of Byproducts/Tarry Substance
| Potential Cause | Recommended Action |
| Polymerization of Aldehyde | Aldehydes, especially acetaldehyde, can polymerize in the presence of acid.[1] Use a moderate amount of a milder acid catalyst (e.g., p-TsOH instead of H₂SO₄) and maintain a controlled reaction temperature.[5] Adding the aldehyde slowly to the reaction mixture can also help minimize its concentration and reduce polymerization.[1] |
| Hydrolysis of the Product | The this compound product can be hydrolyzed back to the starting materials in the presence of acid and water, particularly during work-up.[1][12] Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) before aqueous extraction steps.[1] |
| Formation of Oligomers of Ethylene Glycol | Ethylene glycol can self-condense at high temperatures in the presence of a strong acid.[5] Use a mild acid catalyst and avoid excessive heating.[5] |
| Dark, Tarry Substance | This is often due to the polymerization or degradation of the starting materials or product, which can be initiated by strong acids and high temperatures.[5] Use a milder acid catalyst, a minimal amount of catalyst, and avoid prolonged reaction times at excessively high temperatures.[5] |
Issue 4: Difficulty in Product Purification
| Potential Cause | Recommended Action |
| Presence of a this compound-Water Azeotrope | This compound can form an azeotrope with water, making the removal of residual water by simple distillation difficult.[13][14] After the initial work-up, dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate before distillation. For very pure product, a second azeotropic distillation with a different solvent (e.g., cyclohexane) can be employed.[15] |
| Complex Reaction Mixture | The formation of byproducts can complicate purification. Optimize reaction conditions to improve selectivity.[7] Purification can be achieved by fractional distillation under reduced pressure or column chromatography on silica (B1680970) gel.[5] |
| Acidic Residue | Traces of the acid catalyst can co-distill or remain in the product, potentially causing degradation over time. Ensure the reaction mixture is thoroughly neutralized with a basic wash (e.g., saturated sodium bicarbonate solution) before the final purification step.[1] |
Data Presentation
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst | Type | Catalyst Loading | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reusability | Reference |
| p-Toluenesulfonic acid (p-TsOH) | Homogeneous | Catalytic amount | Benzene | Reflux | 4 | ~100 | Not readily reusable | [4] |
| Montmorillonite K10 | Heterogeneous | 300 mg per mmol of aldehyde | Toluene | Reflux | Varies (see ref) | 40-95 | Reusable | [6] |
| Amberlyst-15 | Heterogeneous | - | - | - | - | High | Up to 10 cycles | [4] |
| Sulfated Zirconia (SZ) | Heterogeneous | - | - | - | High | Recyclable | [4] | |
| MoO₃/SiO₂ | Heterogeneous | - | - | - | - | High | Reusable (at least 4 cycles) | [16] |
Note: Reaction conditions and yields are substrate-dependent. The data presented is for comparative purposes.
Experimental Protocols
General Protocol for the Synthesis of a this compound using a Dean-Stark Apparatus
Materials:
-
Carbonyl compound (aldehyde or ketone, 1.0 eq)
-
Ethylene glycol (1.2 - 2.0 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.02 eq)
-
Solvent (e.g., Toluene, sufficient to fill the reaction flask and Dean-Stark trap)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus[17]
-
Reflux condenser[17]
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the round-bottom flask, Dean-Stark apparatus, and reflux condenser. Ensure all glassware is dry.[17]
-
Charging the Flask: To the round-bottom flask, add the carbonyl compound, ethylene glycol, the acid catalyst, and a magnetic stir bar.[6]
-
Adding the Solvent: Add enough toluene to the flask to immerse the reactants and fill the Dean-Stark trap.[11]
-
Heating and Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[3] As the vapor condenses, the water will separate and fall to the bottom of the trap, while the toluene will overflow and return to the reaction flask.[11]
-
Monitoring the Reaction: Continue the reflux until no more water collects in the trap.[9] This may take several hours. The progress can also be monitored by TLC or GC.[5]
-
Work-up:
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel to obtain the pure this compound.[5]
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
- 12. RU2036919C1 - Method of this compound synthesis - Google Patents [patents.google.com]
- 13. RU2039054C1 - Process for recovering and cleaning 1,3-dioxolanes - Google Patents [patents.google.com]
- 14. daneshyari.com [daneshyari.com]
- 15. US3857759A - Process for purifying this compound by treatment with nh{hd 3 {l and distillation with cyclohexane - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Mild 1,3-Dioxolane Cleavage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the mild cleavage of 1,3-dioxolanes.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the deprotection of 1,3-dioxolanes.
Q1: My 1,3-dioxolane deprotection is incomplete. What are the common causes and how can I resolve this?
A: Incomplete cleavage of 1,3-dioxolanes is a frequent issue and can be attributed to several factors:
-
Insufficient Water: The hydrolysis of 1,3-dioxolanes is an equilibrium reaction that requires water as a reactant. To drive the reaction to completion, ensure an adequate amount of water is present in the solvent system. For reactions in anhydrous solvents, the addition of aqueous acid is a common practice.[1]
-
Catalyst Activity: The acid catalyst may be too weak or used in insufficient quantities. For substrates that are difficult to deprotect, consider increasing the catalyst loading.[1]
-
Reaction Time and Temperature: Some 1,3-dioxolanes are more stable and may require longer reaction times or gentle heating to achieve full conversion. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Equilibrium: The reversible nature of the reaction might not favor complete deprotection if the starting material is particularly stable or the product is reactive. Using a large excess of water can help shift the equilibrium towards the product side.[1]
Q2: The acidic conditions for cleaving my this compound are also affecting other sensitive functional groups in my molecule. What are my options?
A: This is a common chemoselectivity challenge. The solution is to employ milder conditions or alternative catalysts that selectively cleave the this compound:
-
Mild Lewis Acids: A variety of Lewis acids can effectively cleave 1,3-dioxolanes under gentle conditions that are compatible with other acid-sensitive groups.[1] Catalysts such as Cerium(III) triflate (Ce(OTf)₃), Erbium(III) triflate (Er(OTf)₃), and Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) are known for their high chemoselectivity.[1][2][3]
-
Neutral Conditions: Deprotection can be achieved under neutral conditions using a catalytic amount of iodine in a wet solvent.[2]
-
Specialized Dioxolanes: In the synthetic planning phase, consider using a this compound derivative that can be cleaved under non-acidic conditions. For instance, 2-(4-nitrophenyl)-1,3-dioxolanes can be deprotected in a two-stage process involving reduction of the nitro group followed by mild acid hydrolysis.
Q3: I'm experiencing issues with the workup, such as difficult product extraction or emulsion formation. What can I do?
A: Workup challenges are common, especially when using water-miscible solvents. Here are some suggestions:
-
Solvent Removal: If a water-miscible solvent like THF or dioxane was used, it's best to remove it under reduced pressure before extraction.[1]
-
Brine Wash: After aqueous washes, a final wash with a saturated aqueous solution of sodium chloride (brine) can help break emulsions and remove residual water from the organic layer.[1]
Data Presentation: Catalyst Comparison for 2-Phenyl-1,3-dioxolane (B1584986) Cleavage
The following table summarizes various catalytic systems for the deprotection of 2-phenyl-1,3-dioxolane to benzaldehyde, a common model reaction.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Brønsted Acids | ||||||
| p-Toluenesulfonic acid (p-TSA) | catalytic | Toluene | Reflux | - | High | [4] |
| Lewis Acids | ||||||
| Cerium(III) triflate (Ce(OTf)₃) | 30 | wet-CH₃NO₂ | Room Temp | 0.5 h | >99 | [5][6] |
| Erbium(III) triflate (Er(OTf)₃) | - | wet-CH₃NO₂ | Room Temp | - | >99 | [3] |
| Indium(III) trifluoromethanesulfonate (In(OTf)₃) | <0.8 | Acetone | Room Temp | - | >90 | [1][7][8][9] |
| Other Catalysts | ||||||
| Iodine (I₂) | catalytic | wet-solvent | - | minutes | Excellent | [2] |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | catalytic | Water | 30 | 5 min | Quantitative | [2][10] |
Note: "-" indicates data not specified in the cited source.
Experimental Protocols
General Protocol for Mild Acid-Catalyzed Cleavage of 1,3-Dioxolanes
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound substrate
-
Anhydrous solvent (e.g., acetone, THF, dichloromethane)
-
Aqueous acid (e.g., 1M HCl, 1M H₂SO₄, or a saturated aqueous solution of p-toluenesulfonic acid)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Immiscible organic solvent for extraction (e.g., ethyl acetate)
-
Brine (saturated aqueous NaCl)
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Dissolution: Dissolve the this compound substrate in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Acid Addition: To the stirred solution, add the aqueous acid dropwise. The amount of acid will depend on the stability of the substrate and may range from a catalytic amount to several equivalents.
-
Monitoring: Monitor the progress of the reaction using an appropriate technique such as TLC or LC-MS until the starting material is consumed. Gentle heating may be applied if the reaction is sluggish at room temperature.
-
Quenching: Once the reaction is complete, carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until the cessation of gas evolution.
-
Extraction: If a water-miscible solvent was used, remove it under reduced pressure. Add water and an immiscible organic solvent to the residue and transfer to a separatory funnel. Separate the layers.
-
Washing: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the filtrate under reduced pressure to obtain the crude carbonyl product.
-
Purification: Purify the crude product as needed, typically by column chromatography or recrystallization.[1]
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete this compound cleavage.
Caption: Simplified mechanism of acid-catalyzed this compound hydrolysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Er(OTf)3 as a Mild Cleaving Agents for Acetals and Ketals [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Indium(III) Trifluoromethanesulfonate as an Efficient Catalyst for the Deprotection of Acetals and Ketals [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Indium(III) trifluoromethanesulfonate as an efficient catalyst for the deprotection of acetals and ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deprotection of Acetals and Ketals in a Colloidal Suspension Generated by Sodium Tetrakis(3,5-trifluoromethylphenyl)borate in Water [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Stability of Acyclic vs. Cyclic Acetals
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the selection of appropriate protecting groups is critical for success. Acetals are fundamental for the temporary masking of aldehydes and ketones, offering robust protection under neutral and basic conditions.[1][2] However, the choice between an acyclic acetal (B89532) (from two alcohol molecules) and a cyclic acetal (from a diol) is a strategic decision governed by their differing stabilities, particularly towards acid-catalyzed hydrolysis. This guide provides an objective comparison supported by experimental data to inform this selection process.
Core Comparison: Stability Under Acidic Conditions
The primary differentiator between acyclic and cyclic acetals is their stability in the presence of acid. It is a well-established principle that cyclic acetals are significantly more stable and resistant to hydrolysis than their acyclic counterparts.[1][2][3][4] This enhanced stability is rooted in both thermodynamic and kinetic factors.
Thermodynamic Factors: The formation of a cyclic acetal from a carbonyl compound and one molecule of a diol is an entropically favored process compared to the formation of an acyclic acetal, which involves three reactant molecules (one carbonyl, two alcohols) forming two product molecules (one acetal, one water).[1][4][5] The intramolecular nature of the ring-closing step in cyclic acetal formation is also kinetically favorable.[3] This inherent stability means that stronger acidic conditions are generally required for their cleavage.[4]
Kinetic Factors (Rate of Hydrolysis): The rate at which acetals hydrolyze is a critical measure of their kinetic stability. Experimental data consistently shows that acyclic acetals hydrolyze much more rapidly. For instance, diethyl acetals have been reported to hydrolyze 30 to 35 times faster than the corresponding 1,3-dioxolane (a five-membered cyclic acetal) derivatives under acidic conditions.[2] This substantial difference in reaction rate allows for selective deprotection; an acyclic acetal can often be cleaved under mild conditions that leave a cyclic acetal intact.[6]
Quantitative Performance Data
The stability and reactivity of acetals can be quantified and compared. The following table summarizes the key performance differences based on available data.
| Feature | Acyclic Acetal (e.g., Dimethyl Acetal) | Cyclic Acetal (e.g., this compound) |
| Stability to Acid Hydrolysis | Generally less stable[4] | Generally more stable[1][3][4] |
| Relative Rate of Hydrolysis | Significantly faster (e.g., ~30-35 times faster than 1,3-dioxolanes)[2] | Significantly slower |
| Formation Energetics | Entropically less favorable[4][5] | Entropically and kinetically favored[1][3][4] |
| Deprotection Conditions | Requires milder acidic conditions[1][4] | Requires stronger acidic conditions[4] |
| Stability in Basic/Neutral Media | High stability[1][7] | High stability[1][7] |
Experimental Protocols
To quantitatively assess the stability of acetals, kinetic studies of their hydrolysis are typically performed.
General Experimental Protocol for Measuring Acetal Hydrolysis Rate:
-
Preparation: Prepare solutions of the acyclic and cyclic acetals to be compared (e.g., benzaldehyde (B42025) dimethyl acetal and 2-phenyl-1,3-dioxolane) at a known, identical concentration in a suitable non-reactive solvent (e.g., dioxane or THF).
-
Reaction Initiation: Initiate the hydrolysis by adding the acetal solution to a pre-thermostated, stirred acidic medium (e.g., a buffered aqueous solution of a specific pH or a dilute solution of a strong acid like HCl). The final concentration of the acetal should be low to ensure pseudo-first-order kinetics.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the hydrolysis in the aliquot by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Analysis: Analyze the concentration of the remaining acetal or the aldehyde/ketone product in each quenched aliquot. Common analytical techniques include:
-
Gas Chromatography (GC): Suitable for volatile compounds. An internal standard should be used for accurate quantification.
-
High-Performance Liquid Chromatography (HPLC): Versatile for a wide range of compounds, particularly those with a UV chromophore.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Allows for direct monitoring of the disappearance of reactant signals and the appearance of product signals.
-
-
Data Processing: Plot the natural logarithm of the acetal concentration versus time. For a first-order reaction, this will yield a straight line with a slope equal to the negative of the rate constant (k). The half-life (t₁/₂) can then be calculated using the formula t₁/₂ = 0.693/k.[8]
Visualization of Acetal Hydrolysis
The stability of an acetal is determined by the kinetics of its acid-catalyzed hydrolysis. The mechanism involves protonation of an oxygen atom, followed by the formation of a resonance-stabilized oxonium ion intermediate, which is the rate-determining step.[9] The subsequent attack by water leads to a hemiacetal, which then hydrolyzes to the carbonyl compound.
Caption: Acid-catalyzed hydrolysis mechanism for acetals.
Conclusion
The choice between acyclic and cyclic acetals is a critical strategic decision in synthetic chemistry. Cyclic acetals, particularly five- and six-membered rings, offer substantially greater stability towards acidic hydrolysis due to favorable thermodynamics and kinetics.[1][2][3] This makes them the preferred choice for protecting carbonyl groups during lengthy synthetic sequences or when harsh, non-acidic reagents are used. Conversely, the lower stability of acyclic acetals is advantageous when very mild deprotection conditions are necessary to preserve other sensitive functional groups within a complex molecule.[1] Understanding these stability differences, supported by quantitative kinetic data, enables chemists to design more efficient and robust synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. benchchem.com [benchchem.com]
- 5. Acetal - Wikipedia [en.wikipedia.org]
- 6. Cyclic acetals are more stable than acyclic acetals [almerja.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Spectroscopic analysis (¹H NMR, ¹³C NMR) to confirm 1,3-Dioxolane formation
For researchers, scientists, and professionals in drug development, the precise formation of desired molecular structures is paramount. The protection of carbonyl groups as 1,3-dioxolanes is a fundamental transformation in organic synthesis. Confirmation of this reaction's success is reliably achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of ¹H and ¹³C NMR data for the starting materials and the resulting 1,3-dioxolane product, supported by a detailed experimental protocol.
¹H and ¹³C NMR Data Comparison
The formation of a this compound from a ketone (in this example, acetone) and ethylene (B1197577) glycol results in characteristic changes in the NMR spectra. The disappearance of the starting material signals and the appearance of new signals corresponding to the dioxolane structure confirm the conversion. The following tables summarize the key ¹H and ¹³C NMR chemical shifts.
Table 1: Comparative ¹H NMR Spectroscopic Data
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Acetone (B3395972) | CH₃ | ~2.17 | Singlet | 6H |
| Ethylene Glycol | CH₂ | ~3.71 | Singlet | 4H |
| OH | Variable | Singlet | 2H | |
| 2,2-Dimethyl-1,3-dioxolane (B146691) | C(CH₃)₂ | ~1.40 | Singlet | 6H |
| O-CH₂-CH₂-O | ~3.95 | Singlet | 4H |
Table 2: Comparative ¹³C NMR Spectroscopic Data
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| Acetone | C=O | ~206.7 |
| CH₃ | ~30.6 | |
| Ethylene Glycol | CH₂ | ~63.0 |
| 2,2-Dimethyl-1,3-dioxolane | C(CH₃)₂ | ~108.0 |
| C(CH₃)₂ | ~25.0 | |
| O-CH₂-CH₂-O | ~64.0 |
The most notable changes to confirm this compound formation are the disappearance of the acetone carbonyl peak at ~206.7 ppm in the ¹³C NMR spectrum and the appearance of a new quaternary carbon signal for the acetal (B89532) carbon around 108.0 ppm. In the ¹H NMR spectrum, the characteristic singlet of the acetone protons is replaced by a new singlet for the two methyl groups of the dioxolane, and the ethylene glycol protons shift to a single environment.
Experimental Protocol: Synthesis of 2,2-Dimethyl-1,3-dioxolane
This protocol details the synthesis of 2,2-dimethyl-1,3-dioxolane from acetone and ethylene glycol.[1]
Materials:
-
Acetone
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add acetone (10.0 g, 0.172 mol), ethylene glycol (12.8 g, 0.206 mol, 1.2 equivalents), and toluene (100 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.33 g, 0.00172 mol, 0.01 equivalents) to the flask.
-
Azeotropic Distillation: Assemble a Dean-Stark apparatus and a condenser on top of the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water (approximately 3.1 mL) has been collected, or when no more water is being formed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst. Wash with brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation to yield pure 2,2-dimethyl-1,3-dioxolane.
NMR Sample Preparation:
-
For Purified Product: Dissolve 5-10 mg of the purified 2,2-dimethyl-1,3-dioxolane in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
For Reaction Monitoring: To monitor the reaction progress, a small aliquot (0.1-0.2 mL) can be withdrawn from the reaction mixture. The solvent is then removed under a stream of nitrogen or by a rotary evaporator. The residue is dissolved in a suitable deuterated solvent for NMR analysis.[2]
Workflow for Spectroscopic Confirmation
The logical process for confirming the formation of this compound via NMR spectroscopy is outlined in the diagram below.
Caption: Workflow for this compound Formation and Spectroscopic Confirmation.
References
A Comparative Guide to the Chromatographic Separation of 1,3-Dioxolane Diastereomers
For researchers, scientists, and drug development professionals, the separation and analysis of diastereomers are critical for ensuring the purity, efficacy, and safety of chemical compounds. This guide provides an objective comparison of various chromatographic techniques for the separation of 1,3-dioxolane diastereomers, supported by experimental data from scientific literature.
Comparison of Chromatographic Techniques
The successful separation of this compound diastereomers, which have different physical and chemical properties, can be achieved using several chromatographic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are all viable methods, with the choice depending on the specific properties of the analytes, such as volatility, thermal stability, and polarity. Normal-phase HPLC on silica (B1680970) gel is often effective for separating diastereomers.[1][2] For GC analysis, chiral stationary phases can provide the necessary selectivity for stereoisomer separation.
Table 1: Performance Comparison of Chromatographic Methods for this compound and Related Diastereomer Separations
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Key Performance Metrics | Reference |
| GC | RTX-5 | Helium | Analyte: 2-t-Butyl-5-propyl-[1][3]dioxolan-4-oneRetention Index: 1432 | [3] |
| HPLC | Silica Gel | Ether/Hexane (B92381) (1:5) | Analytes: Diastereomers of (2S,5S)-2-t-Butyl-5-(1-(4-methoxyphenyl)-2-nitroethyl)-5-phenyl-1,3-dioxolan-4-oneOutcome: Successful separation by flash column chromatography. | [4] |
| SFC | Diol Column | Supercritical CO₂ / Methanol | Analytes: 1,2- and 1,3-Diglyceride Isomers (analogous separation)Outcome: Baseline separation of isomers achieved. | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of separation methods. Below are protocols for GC, HPLC, and a suggested starting point for SFC based on the separation of analogous compounds.
Gas Chromatography (GC) Protocol for a Substituted this compound
This protocol is based on the analysis of 2-t-Butyl-5-propyl-[1][3]dioxolan-4-one and can be adapted for the separation of its diastereomers.[3]
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: RTX-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 0.5 min.
-
Ramp: 50 °C/min to 275 °C.
-
Final Hold: Hold at 275 °C for 0.5 min.
-
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., hexane or ethyl acetate).
High-Performance Liquid Chromatography (HPLC) Protocol for this compound Diastereomers
This protocol is adapted from the successful separation of 1,3-dioxolan-4-one (B8650053) diastereomers using normal-phase flash chromatography.[4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Silica Gel (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: A mixture of Ether and Hexane (e.g., 20:80 v/v). The ratio can be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (e.g., 25 °C).
-
Detection: UV at a wavelength appropriate for the analyte (e.g., 254 nm if an aromatic group is present).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the diastereomeric mixture in the mobile phase.
Supercritical Fluid Chromatography (SFC) - A Starting Point
-
Instrumentation: SFC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: Diol-based column (e.g., Shim-pack UC-Diol).
-
Mobile Phase: Supercritical Carbon Dioxide (CO₂) with a modifier such as Methanol. A typical starting gradient could be 5% to 40% Methanol over 10 minutes.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 10-15 MPa.
-
Column Temperature: 40 °C.
-
Detection: UV or ELSD.
-
Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., isopropanol (B130326) or a mixture of chloroform (B151607) and methanol).
Visualizing the Workflow
A logical workflow is crucial for developing a robust method for the separation of this compound diastereomers.
Caption: A generalized workflow for the chromatographic separation of this compound diastereomers.
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
A Comparative Guide to Carbonyl Protection: Alternatives to 1,3-Dioxolane
In the realm of multi-step organic synthesis, the selective protection of functional groups is a cornerstone of strategy and execution. For researchers, scientists, and drug development professionals, the judicious choice of a protecting group for a carbonyl moiety can be the difference between a successful synthetic campaign and a series of undesired side reactions. The 1,3-dioxolane has long been a workhorse for carbonyl protection, favored for its ease of formation and general stability. However, the demands of complex molecular architectures often necessitate a broader palette of protecting groups with varying stabilities and reactivities.
This guide provides an objective comparison of common and emerging alternatives to this compound for the protection of aldehydes and ketones. By examining their performance through experimental data, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.
Introduction to Carbonyl Protection
The carbonyl group, with its inherent electrophilicity, is a hub of reactivity. While this is advantageous for many transformations, it becomes a liability when other parts of a molecule need to be modified. Carbonyl protecting groups function by converting the aldehyde or ketone into a less reactive functional group, typically an acetal (B89532) or a related derivative.[1] This temporarily masks the carbonyl's reactivity towards nucleophiles and bases. An ideal protecting group should be readily installed, stable to the reaction conditions of subsequent steps, and cleanly removed in high yield when its protective role is complete.[2]
Alternatives to this compound: A Comparative Analysis
While this compound, formed from ethylene (B1197577) glycol, is a popular choice, several other protecting groups offer distinct advantages in terms of stability and ease of cleavage. The primary alternatives include acyclic acetals (e.g., dimethyl acetals), six-membered cyclic acetals (1,3-dioxanes), and sulfur-containing analogs such as 1,3-dithiolanes and 1,3-dithianes.[2][3]
Data Presentation: A Side-by-Side Comparison
The following table summarizes key quantitative data for the formation and deprotection of various carbonyl protecting groups, providing a comparative overview of their performance.
| Protecting Group | Reagents for Protection | Typical Catalyst | Typical Yield (%) (Protection) | Deprotection Conditions | Typical Yield (%) (Deprotection) | Relative Acid Stability |
| This compound | Ethylene glycol | p-TsOH, BF₃·OEt₂ | 85-95 | Mild aqueous acid (e.g., 1M HCl, AcOH) | 80-95 | Moderate |
| Dimethyl Acetal | Methanol, Trimethyl orthoformate | p-TsOH, Sc(OTf)₃ | 80-90 | Very mild aqueous acid (e.g., pH 4-5 buffer) | 85-95 | Low |
| 1,3-Dioxane | 1,3-Propanediol (B51772) | p-TsOH, ZrCl₄ | 85-95 | Mild aqueous acid (hydrolyzes faster than this compound) | 80-95 | Moderate |
| 1,3-Dithiolane | 1,2-Ethanedithiol | BF₃·OEt₂, InCl₃ | 90-98 | HgCl₂/CaCO₃, IBX, NCS | 85-95 | High |
| 1,3-Dithiane (B146892) | 1,3-Propanedithiol (B87085) | BF₃·OEt₂, I₂ | 90-98 | HgCl₂/CaCO₃, Oxone®, DMP | 85-95 | Very High |
Note: Yields are representative and can vary depending on the substrate and specific reaction conditions.
Cyclic acetals are generally more stable towards acid hydrolysis than their acyclic counterparts.[1] Among the cyclic acetals, six-membered 1,3-dioxanes are often reported to hydrolyze faster than the five-membered 1,3-dioxolanes.[4][5] Thioacetals, such as 1,3-dithiolanes and 1,3-dithianes, are significantly more stable to acidic conditions than their oxygen-containing analogs, requiring specific, often oxidative or heavy-metal-mediated, conditions for cleavage.[1][6]
Experimental Protocols
Detailed methodologies for the protection of a model ketone, cyclohexanone (B45756), and its subsequent deprotection are provided below to illustrate the practical application of these alternatives.
Protocol 1: Protection of Cyclohexanone as its 1,3-Dioxane Derivative
-
Materials: Cyclohexanone, 1,3-propanediol, p-toluenesulfonic acid (p-TsOH), toluene (B28343), Dean-Stark apparatus, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 equiv), 1,3-propanediol (1.2 equiv), and a catalytic amount of p-TsOH (0.02 equiv).
-
Add toluene to the flask to azeotropically remove water.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by distillation or column chromatography.
-
Protocol 2: Protection of Cyclohexanone as its 1,3-Dithiane Derivative
-
Materials: Cyclohexanone, 1,3-propanedithiol, boron trifluoride etherate (BF₃·OEt₂), anhydrous dichloromethane (B109758), saturated aqueous sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve cyclohexanone (1.0 equiv) and 1,3-propanedithiol (1.1 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add BF₃·OEt₂ (1.2 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo to yield the 1,3-dithiane, which can be further purified if necessary.[7]
-
Protocol 3: Deprotection of a 1,3-Dithiane
-
Materials: 1,3-dithiane derivative, N-chlorosuccinimide (NCS), silver nitrate (B79036) (AgNO₃), acetonitrile (B52724), water, Celite.
-
Procedure:
-
Dissolve the 1,3-dithiane derivative (1.0 equiv) in a mixture of acetonitrile and water (e.g., 4:1).
-
Add N-chlorosuccinimide (2.2 equiv) and silver nitrate (2.2 equiv) to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution to afford the deprotected carbonyl compound.
-
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes and relationships in carbonyl protection.
Caption: General mechanism of acid-catalyzed carbonyl protection.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Unveiling the Dynamics of Stability: A Comparative Guide to the Hydrolysis Rates of Substituted 1,3-Dioxolanes
For researchers, scientists, and professionals in drug development, understanding the stability of functional groups is paramount. The 1,3-dioxolane moiety, a common protecting group for aldehydes and ketones, exhibits a range of hydrolysis rates depending on its substitution pattern. This guide provides a comparative analysis of these rates, supported by experimental data, to aid in the rational design and development of molecules with desired stability profiles.
The acid-catalyzed hydrolysis of 1,3-dioxolanes is a fundamental reaction in organic chemistry, critical for both the deprotection of carbonyl groups and for understanding the reactivity of cyclic acetals. The rate of this reaction is highly sensitive to the electronic nature of substituents, particularly at the 2-position of the dioxolane ring. Electron-donating groups tend to accelerate the reaction by stabilizing the intermediate carbocation, while electron-withdrawing groups have the opposite effect.
Comparative Hydrolysis Rates of 2-Substituted Phenyl-1,3-Dioxolanes
The following table summarizes the second-order rate constants (kH+) for the acid-catalyzed hydrolysis of a series of 2-(substituted phenyl)-1,3-dioxolanes. These values provide a quantitative comparison of the influence of various substituents on the rate of hydrolysis. The data clearly illustrates that electron-donating substituents (e.g., -OCH₃, -CH₃) significantly increase the rate of hydrolysis, whereas electron-withdrawing substituents (e.g., -Cl, -NO₂) decrease the rate.
| Substituent (X) | 10³ x kH+ (M⁻¹ sec⁻¹) for 2-(X-phenyl)-1,3-dioxolane |
| p-OCH₃ | 3350 |
| p-CH₃ | 141 |
| H | 19.1 |
| p-Cl | 4.83 |
| m-Cl | 0.817 |
| m-NO₂ | 0.103 |
| p-NO₂ | 0.045 |
Data sourced from a study conducted in 50% dioxane-water at 30°C.
The A-1 Mechanism: A Step-by-Step Look at Hydrolysis
The acid-catalyzed hydrolysis of 1,3-dioxolanes typically proceeds through a specific acid-catalyzed A-1 mechanism. This multi-step process involves a pre-equilibrium protonation of the acetal, followed by a rate-determining unimolecular cleavage to form a resonance-stabilized carbocation. This intermediate is then rapidly attacked by water, and subsequent deprotonation yields the final aldehyde or ketone and ethylene (B1197577) glycol.
Figure 1. The A-1 mechanism for the acid-catalyzed hydrolysis of a 2-substituted this compound.
Experimental Protocol for Kinetic Analysis
The determination of hydrolysis rates for substituted 1,3-dioxolanes can be achieved through spectrophotometric monitoring of the reaction progress. A typical experimental protocol is outlined below:
Objective: To determine the second-order rate constant for the acid-catalyzed hydrolysis of a substituted this compound.
Materials:
-
Substituted this compound
-
Dioxane (reagent grade)
-
Deionized water
-
Hydrochloric acid (standardized solution)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Constant temperature bath
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Preparation: Prepare a 50% (v/v) dioxane-water solvent system.
-
Stock Solution Preparation: Prepare a stock solution of the substituted this compound in the 50% dioxane-water solvent.
-
Kinetic Run: a. Equilibrate the spectrophotometer's cuvette holder and a sealed cuvette containing the 50% dioxane-water solvent to the desired temperature (e.g., 30°C). b. Initiate the reaction by adding a small, known volume of the this compound stock solution and a known concentration of hydrochloric acid to the cuvette. c. Immediately begin monitoring the change in absorbance at a wavelength where the product aldehyde or ketone absorbs maximally, and the starting material has minimal absorbance. d. Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
Data Analysis: a. The observed pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot is -k_obs. b. The second-order rate constant (kH+) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the acid catalyst: kH+ = k_obs / [H⁺].
This guide provides a foundational understanding of the factors governing the hydrolysis of substituted 1,3-dioxolanes. By leveraging the provided data and experimental framework, researchers can make more informed decisions in the design and application of molecules containing this versatile functional group.
A Comparative Guide to Lewis Acids for 1,3-Dioxolane Cleavage
For Researchers, Scientists, and Drug Development Professionals
The cleavage of 1,3-dioxolanes, a common protecting group for carbonyl compounds, is a critical step in many synthetic pathways. The choice of catalyst for this deprotection can significantly impact yield, selectivity, and reaction time. This guide provides a comparative analysis of various Lewis acids for the cleavage of 1,3-dioxolanes, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your selection process.
Performance Comparison of Lewis Acids
The efficiency of a Lewis acid in catalyzing the cleavage of 1,3-dioxolanes is dependent on several factors, including the nature of the Lewis acid itself, the substrate, solvent, and reaction temperature. Below is a compilation of data from various sources on the performance of different Lewis acids in the deprotection of 1,3-dioxolanes, with a focus on providing a comparative perspective.
| Lewis Acid Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | Time | Yield (%) | Reference |
| Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) | Various acetals and ketals | Catalytic | Acetone | Not specified | Good to excellent | [1][2] |
| Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) | Various acetals and ketals | Catalytic | Wet nitromethane | Not specified | Not specified | [1][3] |
| Cerium(III) triflate (Ce(OTf)₃) | Various acetals and ketals | Catalytic | Wet nitromethane | Not specified | High | [1] |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | 2-Phenyl-1,3-dioxolane (B1584986) | Catalytic | Water | 5 min | Quantitative | [1][3][4] |
| Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) | Not specified | 5 - 20 | Dichloromethane, Water | 2 - 48 h | 70 - 90 | |
| Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) | Not specified | 5 - 20 | Dichloromethane, Water | 2 - 48 h | 70 - 90 | |
| Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) | Not specified | 5 - 15 | Dichloromethane, Toluene | 1 - 12 h | 75 - 92 | |
| Zinc chloride (ZnCl₂) | Not specified | 10 - 100 | Dichloromethane, Ether | 12 - 72 h | 50 - 80 | |
| Iron(III) chloride (FeCl₃) | Benzylidene acetals | 10 | Not specified | Not specified | High-yielding | |
| Boron trifluoride etherate (BF₃·OEt₂) | Benzylidene acetals | 10 | Not specified | Not specified | High-yielding |
Note: The data presented above is aggregated from various sources and may not be directly comparable due to differing experimental conditions. However, it provides a valuable overview of the relative efficacy of different Lewis acids. For instance, NaBArF₄ in water appears to be a highly efficient catalyst for the cleavage of 2-phenyl-1,3-dioxolane.[1][3][4] Er(OTf)₃ is noted as a particularly gentle Lewis acid catalyst.[1][3]
Experimental Protocols
A detailed experimental procedure is crucial for reproducibility. Below is a general protocol for the Lewis acid-catalyzed cleavage of a 1,3-dioxolane, which can be adapted for different Lewis acids and substrates.
General Procedure for the Cleavage of 2-Phenyl-1,3-dioxolane
Materials:
-
2-Phenyl-1,3-dioxolane
-
Lewis acid catalyst (e.g., NaBArF₄, In(OTf)₃, etc.)
-
Solvent (e.g., water, acetone, dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Stirring apparatus
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
To a stirred solution of 2-phenyl-1,3-dioxolane (1.0 mmol) in the chosen solvent (10 mL) at room temperature, add the Lewis acid catalyst (typically 1-10 mol%).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired benzaldehyde.
Mandatory Visualizations
Mechanism of Lewis Acid-Catalyzed this compound Cleavage
The cleavage of a this compound by a Lewis acid (LA) proceeds through the coordination of the Lewis acid to one of the oxygen atoms of the dioxolane ring. This coordination weakens the carbon-oxygen bond, facilitating the ring-opening to form a stabilized oxocarbenium ion intermediate. Subsequent attack by a nucleophile, typically water present in the reaction medium, leads to the formation of a hemiacetal, which then hydrolyzes to yield the corresponding carbonyl compound and diol.
Caption: Mechanism of Lewis acid-catalyzed this compound cleavage.
Experimental Workflow for this compound Cleavage
The general laboratory workflow for the cleavage of a this compound using a Lewis acid catalyst involves a series of sequential steps from reaction setup to product purification.
Caption: General experimental workflow for Lewis acid-catalyzed this compound cleavage.
References
GC-MS Analysis for Monitoring 1,3-Dioxolane Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, precise and efficient monitoring of chemical reactions is paramount. The synthesis of 1,3-dioxolanes, a common protecting group strategy and a key structural motif in various pharmacologically active molecules, is no exception. Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a powerful analytical technique for real-time monitoring of these reactions, offering high sensitivity and structural elucidation capabilities. This guide provides an objective comparison of GC-MS with other analytical techniques, supported by experimental data and detailed protocols, to aid in method selection and optimization.
Performance Comparison: GC-MS vs. Alternative Methods
The choice of an analytical technique for monitoring 1,3-dioxolane reactions depends on several factors, including the specific reaction conditions, the nature of the reactants and products, and the analytical figures of merit required. While GC-MS is a versatile and widely used method, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) present viable alternatives.
| Feature | GC-MS | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation by volatility and polarity, followed by mass-based detection. | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Separation based on polarity through differential partitioning between a mobile and stationary phase. |
| Sensitivity | High (picogram to femtogram range). | Moderate to low. | High (nanogram to picogram range). |
| Sample Throughput | High. | Low to moderate. | High. |
| Key Advantages | Excellent for volatile and semi-volatile compounds, provides structural information for impurity identification.[1] | Non-destructive, provides unambiguous structural elucidation, good for reaction kinetics. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity, can be complex for mixture analysis. | May require chromophores for UV detection, structural information is limited without a mass spectrometer detector. |
GC-MS Methodologies for this compound Analysis
The successful application of GC-MS for monitoring this compound reactions hinges on the optimization of several experimental parameters, most notably the choice of the capillary column. The polarity of the stationary phase plays a crucial role in the separation of reactants, products, and potential byproducts.
Table 2: Comparison of GC Columns for the Analysis of this compound Derivatives
| GC Column (Stationary Phase) | Polarity | Typical Application | Advantages |
| DB-5 (5% Phenyl-methylpolysiloxane) | Non-polar | General purpose analysis of a wide range of compounds. | Robust, good for separating compounds based on boiling point. |
| HP-INNOWax (Polyethylene glycol) | Polar | Analysis of polar compounds, including alcohols and diols. | Excellent for resolving starting materials like diols from the less polar dioxolane product. |
| Chiral Columns (e.g., Cyclodextrin-based) | Chiral | Separation of enantiomers and diastereomers of substituted 1,3-dioxolanes. | Essential for stereoselective synthesis monitoring. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for sample preparation and GC-MS analysis for monitoring a typical this compound synthesis.
Protocol 1: Monitoring the Acetalization of a Ketone with a Diol
1. Sample Preparation:
-
At timed intervals, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of dichloromethane (B109758) or ethyl acetate) containing an internal standard (e.g., undecane).
-
If necessary, neutralize the acid catalyst with a small amount of solid sodium bicarbonate and dry the sample over anhydrous sodium sulfate.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[1]
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Conditions:
Reaction Pathway and Workflow
The acid-catalyzed formation of 1,3-dioxolanes is a reversible reaction. Understanding the reaction mechanism and potential side products is crucial for accurate monitoring and process optimization.
Caption: Acid-catalyzed formation of this compound.
The provided workflow diagram illustrates the key steps in the GC-MS analysis of a this compound reaction, from sample collection to data analysis.
Caption: GC-MS experimental workflow for monitoring reactions.
Conclusion
GC-MS is a highly effective and versatile technique for monitoring this compound reactions, providing valuable information on reaction progress, product purity, and byproduct formation. Its high sensitivity and ability to identify unknown impurities make it particularly well-suited for research and development in the pharmaceutical and fine chemical industries. While alternative techniques like NMR and HPLC offer their own advantages, the comprehensive data obtained from GC-MS often makes it the method of choice for in-depth reaction analysis. The selection of the appropriate GC column and the optimization of analytical parameters are critical for achieving accurate and reliable results.
References
Unveiling the Reaction Pathway: A Comparative Guide to Computational Studies on 1,3-Dioxolane Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of the 1,3-dioxolane ring system, a cornerstone in synthetic chemistry for protecting carbonyl groups and a key structural motif in various pharmacologically active molecules, has been the subject of numerous experimental and theoretical investigations. Computational studies, in particular, have provided invaluable insights into the intricacies of its reaction mechanism, offering a molecular-level understanding that complements experimental findings. This guide provides an objective comparison of computational approaches to elucidating the this compound formation mechanism, supported by key data and detailed methodologies.
The Acid-Catalyzed Acetalization Mechanism: A Consensus View
The most common route to this compound is the acid-catalyzed reaction of a carbonyl compound (an aldehyde or a ketone) with ethylene (B1197577) glycol. Computational studies, primarily employing Density Functional Theory (DFT), have corroborated the generally accepted multi-step mechanism. This process is initiated by the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the hydroxyl groups of ethylene glycol.
This initial attack leads to the formation of a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized oxocarbenium ion. The final step involves the intramolecular attack of the remaining hydroxyl group on the oxocarbenium ion, followed by deprotonation to yield the this compound ring and regenerate the acid catalyst.
Computational Comparison of Catalytic Strategies
While the general mechanism is widely accepted, the choice of acid catalyst—Brønsted or Lewis—can significantly influence the reaction kinetics. Direct comparative computational studies on this compound formation are limited; however, principles derived from computational studies of other acid-catalyzed reactions provide a framework for comparison.
Table 1: Comparison of Brønsted and Lewis Acid Catalysis in Acetalization Reactions (Qualitative)
| Feature | Brønsted Acid Catalysis | Lewis Acid Catalysis |
| Activation of Carbonyl | Protonation of the carbonyl oxygen. | Coordination of the Lewis acid to the carbonyl oxygen. |
| Nature of Intermediate | Involves protonated intermediates. | Involves coordination complexes. |
| Computational Focus | Calculation of proton affinities and transition states for proton transfer steps. | Modeling of coordination energies and geometries of Lewis acid-adducts. |
| Solvent Effects | Can be significantly influenced by the polarity and proton-donating/accepting ability of the solvent. | Solvent can compete for coordination to the Lewis acid, affecting its catalytic activity. |
Quantitative Insights from Computational Studies
For instance, ab initio studies on the acid-catalyzed acetalization of aldehydes have quantified the energy barriers for each step of the reaction. These calculations consistently show that the formation of the hemiacetal intermediate is a key energetic hurdle.
Table 2: Theoretical Energetics for a Representative Acid-Catalyzed Acetalization Reaction *
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Aldehyde + Alcohol + H⁺) | 0.0 |
| 2 | Protonated Aldehyde | +5.2 |
| 3 | Transition State 1 (Hemiacetal formation) | +15.8 |
| 4 | Hemiacetal Intermediate | -2.5 |
| 5 | Protonated Hemiacetal | +3.1 |
| 6 | Transition State 2 (Water elimination) | +18.9 |
| 7 | Oxocarbenium Ion + Water | +8.7 |
| 8 | Transition State 3 (Ring closure) | +12.4 |
| 9 | Protonated Acetal | -5.6 |
| 10 | Product (Acetal + H⁺) | -10.2 |
*Note: These are representative values from a generalized computational study and may not directly correspond to this compound formation. The specific energies will vary depending on the substrates, catalyst, and level of theory used.
Experimental Protocols for Computational Studies
A typical computational investigation of the this compound formation mechanism involves the following key steps:
-
Model System Selection: The choice of the carbonyl compound, diol, and catalyst to be modeled. For fundamental studies, formaldehyde (B43269) or acetaldehyde (B116499) and ethylene glycol are common choices.
-
Geometry Optimization: The three-dimensional structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. This is typically performed using DFT methods with a suitable basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculations: These calculations are performed on the optimized geometries to confirm that they correspond to energy minima (for stable species) or first-order saddle points (for transition states). The vibrational frequencies are also used to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Transition State Searching: Various algorithms, such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods, are used to locate the transition state structures connecting reactants and products.
-
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to verify that the located transition state correctly connects the desired reactant and product minima on the potential energy surface.
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ).
-
Solvation Modeling: To account for the effect of the solvent, implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly employed.
Visualizing the Reaction Pathway and Computational Workflow
Diagrams generated using Graphviz provide a clear visual representation of the complex relationships in reaction mechanisms and computational workflows.
Caption: Acid-catalyzed mechanism of this compound formation.
Caption: Typical workflow for a computational study of a reaction mechanism.
A Head-to-Head Comparison: 1,3-Dioxolane vs. Dithiolane Protecting Groups in Chemical Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical determinant of synthetic efficiency and success. This guide provides an in-depth, objective comparison of two commonly employed carbonyl protecting groups: 1,3-dioxolanes and 1,3-dithiolanes, supported by experimental data to inform your synthetic strategy.
The temporary masking of a carbonyl group is a frequent necessity in multi-step organic synthesis to prevent unwanted side reactions. Both 1,3-dioxolanes (cyclic acetals) and 1,3-dithiolanes (cyclic thioacetals) are mainstays in the chemist's toolbox for this purpose. However, their distinct chemical properties, particularly their stability and the conditions required for their cleavage, dictate their suitability for different synthetic pathways. This guide will illuminate the advantages of 1,3-dioxolanes over their dithiolane counterparts in specific contexts.
Key Advantages of 1,3-Dioxolane Protecting Groups
The primary advantage of the this compound protecting group lies in its facile and mild deprotection under acidic conditions. This lability is often a desirable trait in the synthesis of complex molecules with acid-sensitive functional groups, where the harsh conditions sometimes required to cleave robust dithiolanes could lead to degradation or undesired side reactions. Dioxolanes are stable to a wide range of basic, nucleophilic, and reductive conditions, offering a valuable orthogonality in synthetic design.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance indicators for this compound and 1,3-dithiolane (B1216140) protecting groups based on literature data. It is important to note that yields and reaction times can be highly substrate-dependent.
| Feature | This compound | 1,3-Dithiolane |
| General Stability | Stable to bases, nucleophiles, and reducing agents.[1][2][3] | Generally more stable, especially to acidic conditions.[4] |
| Acid Stability | Labile to mild aqueous acid.[1][3] | Highly stable to most acidic conditions.[4] |
| Protection Conditions | Typically acid-catalyzed (e.g., p-TsOH) with azeotropic removal of water. High yields are common. | Acid-catalyzed (e.g., BF₃·OEt₂, p-TsOH). High yields are generally achieved. |
| Deprotection Conditions | Mild acidic hydrolysis (e.g., dilute HCl, acetic acid, CAN).[1][3] | Often requires harsher conditions, including heavy metal salts (e.g., HgCl₂), or oxidative/reductive methods.[5][6] |
| Typical Protection Yield | >90% | >90% |
| Typical Deprotection Yield | >85% (under mild conditions) | >80% (can be lower with complex substrates or milder, modern methods) |
Experimental Protocols
Detailed methodologies for the formation and cleavage of both protecting groups are provided below to allow for a comprehensive understanding of their practical application.
This compound Formation
Protocol: Protection of a generic ketone as a this compound.
Materials:
-
Ketone (1.0 equiv)
-
Ethylene (B1197577) glycol (1.2 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (0.02 equiv)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the ketone, ethylene glycol, and a catalytic amount of p-TsOH in toluene.
-
Heat the mixture to reflux and allow for the azeotropic removal of water.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
This compound Cleavage (Deprotection)
Protocol: Hydrolysis of a this compound.
Materials:
-
This compound protected compound (1.0 equiv)
-
Acetone (B3395972)/Water (9:1 v/v)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
Procedure:
-
Dissolve the this compound in a mixture of acetone and water.
-
Add a catalytic amount of p-TsOH.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carbonyl compound by column chromatography if necessary.
1,3-Dithiolane Formation
Protocol: Protection of a generic aldehyde as a 1,3-dithiolane.
Materials:
-
Aldehyde (1.0 equiv)
-
Ethane-1,2-dithiol (1.1 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂) (0.1 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the aldehyde in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add ethane-1,2-dithiol, followed by the dropwise addition of BF₃·OEt₂.
-
Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 1,3-dithiolane, which can be purified by chromatography.
1,3-Dithiolane Cleavage (Deprotection)
Protocol: Oxidative deprotection of a 1,3-dithiolane using an iodine-based reagent.
Materials:
-
1,3-Dithiolane protected compound (1.0 equiv)
-
N-Iodosuccinimide (NIS) (2.2 equiv)
-
Acetone/Water (9:1 v/v)
Procedure:
-
Dissolve the 1,3-dithiolane in a mixture of acetone and water.
-
Add N-Iodosuccinimide in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Visualizing the Workflow and Properties
The following diagrams, generated using Graphviz, illustrate the comparative workflow for the protection and deprotection of a carbonyl group and the logical relationship between the properties of 1,3-dioxolanes and 1,3-dithiolanes.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. organic chemistry - Comparing stability of 1,3-dioxolan-2-ide and 1,3-dithiolan-2-ide carbanions - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Stereochemistry in Chiral 1,3-Dioxolane Derivatives
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry in chiral molecules like 1,3-dioxolane derivatives is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds. The three-dimensional arrangement of atoms can significantly influence a molecule's biological activity. This guide provides a comprehensive comparison of key analytical techniques used for the stereochemical validation of chiral 1,3-dioxolanes, complete with experimental data and detailed protocols.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for stereochemical validation depends on various factors, including the stage of drug development, the nature of the sample, and the specific information required (e.g., relative or absolute configuration, enantiomeric excess). The following table summarizes and compares the most common techniques employed for this purpose.
| Analytical Technique | Principle | Sample Preparation | Instrumentation | Key Performance Metrics | Throughput |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Distinguishes stereoisomers based on differences in the chemical environment of their nuclei, often enhanced by chiral solvating agents, chiral derivatizing agents, or chiral lanthanide shift reagents.[1][2] | Dissolution in a suitable deuterated solvent. Derivatization may be required to convert enantiomers into diastereomers with distinguishable NMR spectra.[1][3] | NMR Spectrometer | Resolution: Separation of signals for each stereoisomer. Quantitative: Determination of enantiomeric or diastereomeric ratios by integration of peak areas.[1] | Moderate to High |
| X-Ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam.[4][5] It provides an unambiguous determination of absolute configuration.[6] | Requires a single, high-quality crystal of the compound.[6] | X-ray Diffractometer | Accuracy: Provides the absolute stereochemistry.[6] Limitation: Dependent on the ability to grow suitable crystals. | Low |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[7][8] | Dissolution in a suitable mobile phase. | HPLC system with a chiral column and a suitable detector (e.g., UV, MS). | Resolution: Baseline separation of enantiomeric peaks. Sensitivity: High, allowing for the determination of enantiomeric excess (ee).[7] Quantitative: Accurate determination of enantiomeric purity.[9] | High |
| Chiral Gas Chromatography (GC) | Separates volatile enantiomers on a chiral stationary phase.[10] Derivatization may be necessary to increase volatility.[3] | Sample must be volatile or made volatile through derivatization.[3] | Gas Chromatograph with a chiral capillary column, coupled to a detector (e.g., FID, MS). | Resolution: Baseline separation of enantiomers.[10] Sensitivity: High. | High |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11][12] The experimental spectrum is compared with a theoretically predicted spectrum to determine the absolute configuration.[11] | Dissolution in a suitable solvent (e.g., CDCl₃). | VCD Spectrometer (often an FTIR spectrometer with additional polarizing optics). | Accuracy: Provides unambiguous absolute configuration.[13] Versatility: Applicable to a wide range of molecules in solution. | Moderate |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore. | Dissolution in a suitable solvent. | CD Spectrometer | Sensitivity: High for molecules with strong chromophores. Limitation: Requires a chromophore near the stereocenter for reliable results.[14] | High |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these techniques. Below are representative protocols for key experiments.
NMR Spectroscopy: Determination of Relative Stereochemistry of 1,3-Diol Acetonides
This method is often used to determine the relative configuration of 1,3-diols by converting them into their corresponding 2,2-dimethyl-1,3-dioxane (B13969650) derivatives (acetonides).[15]
-
Sample Preparation:
-
Dissolve the 1,3-diol in anhydrous acetone.
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature until the formation of the acetonide is complete (monitored by TLC).
-
Quench the reaction, extract the product, and purify by column chromatography.
-
Dissolve the purified acetonide in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis.
-
-
NMR Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
For syn-1,3-diol acetonides: The compound typically adopts a chair conformation. The two methyl groups at the C2 position will be in different electronic environments (one axial, one equatorial), resulting in distinct chemical shifts in the ¹³C NMR spectrum. The chemical shift of the C2 carbon is generally below δ 100.[15]
-
For anti-1,3-diol acetonides: Due to steric hindrance in a chair conformation, these compounds often adopt a twist-boat conformation. This can result in the two methyl groups at C2 being chemically equivalent, showing a single chemical shift in the ¹³C NMR spectrum (around δ 24.6). The chemical shift of the C2 carbon is typically above δ 100.[15]
-
Chiral HPLC: Separation of this compound Enantiomers
The selection of the chiral stationary phase (CSP) is the most critical factor for achieving successful enantiomeric separation.[7] Polysaccharide-based CSPs are commonly used.[7]
-
Instrumentation:
-
HPLC system with a pump, injector, column oven, and UV or other suitable detector.
-
Chiral column (e.g., polysaccharide-based CSP).
-
-
Method Development:
-
Column Screening: Screen various polysaccharide-based chiral stationary phases to find a suitable column that shows baseline separation.[7]
-
Mobile Phase Optimization:
-
Start with a standard mobile phase, such as a mixture of hexane (B92381) and isopropanol (B130326) for normal-phase chromatography.
-
Vary the ratio of the solvents to optimize the resolution and retention times.
-
Additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) can be used to improve peak shape for acidic or basic analytes, respectively.
-
-
Parameter Optimization: Adjust the flow rate and column temperature to further improve the separation.
-
-
Analysis:
-
Dissolve the sample in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Calculate the enantiomeric excess (ee) from the peak areas of the two enantiomers.
-
X-Ray Crystallography: Absolute Configuration Determination
This technique provides definitive proof of the absolute stereochemistry of a chiral molecule.[6][16][17]
-
Crystal Growth:
-
Dissolve the purified chiral this compound derivative in a suitable solvent or solvent mixture to create a supersaturated solution.
-
Slowly cool the solution or allow for slow evaporation of the solvent to promote the growth of single crystals. This is often the most challenging step.[6]
-
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data.
-
Determine the absolute configuration by analyzing the anomalous dispersion effects, often indicated by the Flack parameter, which should be close to zero for the correct enantiomer.[6]
-
Visualizations
Workflow for Stereochemical Validation
The following diagram illustrates a general workflow for the validation of stereochemistry in a newly synthesized chiral this compound derivative.
Caption: General workflow for stereochemical validation.
Chiral HPLC Method Development
This diagram outlines the logical steps involved in developing a robust chiral HPLC method for separating enantiomers.
Caption: Decision tree for chiral HPLC method development.
Principle of Chiral Recognition in HPLC
This diagram illustrates the fundamental principle of enantiomeric separation on a chiral stationary phase.
Caption: Enantiomer separation via diastereomeric complexes.
References
- 1. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 10. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Vibrational Circular Dichroism - Hinds Instruments [hindsinstruments.com]
- 13. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. A study of the stereochemistry of 2-aryl-4,5-dimethyl-1,3-dioxolanes by cholesteric induction in nematic phases and circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. researchgate.net [researchgate.net]
- 17. New Chemistry of Chiral 1,3-Dioxolan-4-Ones [mdpi.com]
The Versatile 1,3-Dioxolane Ring: A Comparative Guide for Medicinal Chemists
The 1,3-dioxolane moiety, a five-membered heterocyclic ring containing two oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a wide array of bioactive molecules, where it can serve as a pharmacophore, a bioisosteric replacement for other functional groups, a chiral auxiliary, or a component of drug delivery systems. Furthermore, this compound itself is gaining recognition as a "green" aprotic solvent, offering a potentially safer and more environmentally friendly alternative to traditional solvents in pharmaceutical synthesis.
This guide provides a comprehensive review of the multifaceted roles of this compound in medicinal chemistry, offering a comparative analysis of its performance against other alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to enable researchers to apply these concepts in their own drug discovery and development efforts.
This compound as a Bioactive Scaffold: A Source of Diverse Pharmacological Activities
The this compound ring is a key structural feature in numerous compounds exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and antiviral effects. The two oxygen atoms within the ring can act as hydrogen bond acceptors, facilitating interactions with biological targets and contributing to the overall activity of the molecule.[1]
Comparative Antifungal and Antibacterial Activity
A significant number of antifungal and antibacterial agents incorporate the this compound moiety. For instance, a series of novel enantiomerically pure and racemic 1,3-dioxolanes have been synthesized and shown to possess excellent antifungal activity against Candida albicans and significant antibacterial activity against various Gram-positive and Gram-negative bacteria.[2][3] The minimum inhibitory concentration (MIC) is a key quantitative measure of the potency of an antimicrobial agent.
| Compound | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| This compound Derivative 4 | Enterococcus faecalis | 625 | Amikacin | - |
| This compound Derivative 6 | Pseudomonas aeruginosa | - | Amikacin | - |
| This compound Derivative 8 | Pseudomonas aeruginosa | - | Amikacin | - |
| Various this compound Derivatives | Staphylococcus aureus | 625-1250 | Amikacin | - |
| Various this compound Derivatives (except 1) | Candida albicans | - | Fluconazole | - |
Table 1: Comparative antibacterial and antifungal activity of selected this compound derivatives.[2]
Anticancer and Multidrug Resistance (MDR) Modulation
Certain this compound derivatives have demonstrated promising anticancer activity. For example, this compound-coumarin hybrids have shown cytotoxicity against various cancer cell lines with IC50 values in the micromolar range.[1]
Furthermore, both this compound and the related 1,3-dioxane (B1201747) scaffolds have been investigated as modulators of multidrug resistance (MDR), a major obstacle in cancer chemotherapy often mediated by the overexpression of P-glycoprotein (P-gp).[4]
| Compound Class | Cancer Cell Line | IC50 (µM) |
| This compound-Coumarin Hybrid (DCH6) | MCF-7 (Breast cancer) | 9.76 |
| This compound-Coumarin Hybrid (DCH2) | HeLa (Cervical cancer) | 10.87 |
| Diphenyl-1,3-dioxane derivative | Caco-2 (Colorectal adenocarcinoma) | - |
Table 2: Cytotoxicity of this compound and 1,3-dioxane derivatives against various cancer cell lines.[1][4]
A comparative study on novel 2,2-diphenyl-1,3-dioxolane (B8804434) and 2,2-diphenyl-1,3-dioxane derivatives as MDR modulators in human Caco-2 cells revealed that some of these compounds exhibit better effects than established modulators like trifluoperazine.[4] This highlights the potential of the this compound scaffold in developing agents that can overcome drug resistance in cancer.
Antiviral Activity
The this compound ring is a key component of several nucleoside analogues with potent antiviral activity, particularly against HIV.[5][6] These compounds often act as chain terminators during viral DNA synthesis. For instance, the β-isomer of a synthesized this compound-pyrimidine nucleoside showed good anti-HIV activity without significant cytotoxicity.[5] The replacement of the sulfur atom in oxathiolane-based nucleoside analogues with an oxygen atom to form a dioxolane ring has led to the development of potent anti-HIV agents.[6]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agents
The following protocol is a standard method for determining the MIC of a compound against fungal pathogens using the broth microdilution method.[5]
1. Inoculum Preparation:
-
Subculture the fungal isolate onto an appropriate agar (B569324) plate and incubate to ensure purity and viability.
-
For yeasts, harvest several colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard.
-
For molds, harvest conidia from a mature culture and prepare a suspension in sterile saline with a wetting agent.
2. Assay Plate Preparation:
-
Perform serial twofold dilutions of the test compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Include a drug-free well for a growth control and a well with medium only for a sterility control.
3. Inoculation and Incubation:
-
Add a standardized fungal inoculum to each well.
-
Incubate the plates at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of growth compared to the drug-free control. This can be determined visually or by using a spectrophotometer.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][7][8]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Caption: General workflow of the MTT assay for cytotoxicity assessment.
This compound in Drug Delivery Systems
The physicochemical properties of the this compound ring, such as its polarity and ability to form hydrogen bonds, make it an attractive component in the design of drug delivery systems. While this is an emerging area of research, the potential for using this compound-containing polymers to create nanoparticles for controlled drug release is being explored. The formulation of such nanoparticles typically involves techniques like nanoprecipitation or emulsion polymerization, followed by characterization of their size, surface charge, drug loading capacity, and release kinetics.[9][10]
This compound as a "Green" Solvent: A Comparative Perspective
In recent years, there has been a significant push towards the adoption of greener and more sustainable practices in the pharmaceutical industry. The choice of solvent is a critical factor in the environmental impact of a synthetic process. This compound is considered a "green" solvent due to its lower toxicity and biodegradability compared to many traditional aprotic solvents like N,N-dimethylformamide (DMF).[11]
To quantitatively assess the "greenness" of a chemical process, metrics such as the Process Mass Intensity (PMI) are used. PMI is the ratio of the total mass of materials used (raw materials, solvents, reagents) to the mass of the final product.[12][13] A lower PMI indicates a more efficient and less wasteful process. While specific PMI data for syntheses using this compound are not always readily available for direct comparison, the trend towards its adoption suggests a favorable environmental profile.
| Solvent | Key Properties and Considerations |
| This compound | Lower toxicity, biodegradable, good solvency for many polar compounds. |
| N,N-Dimethylformamide (DMF) | High boiling point, good solvent for a wide range of compounds, but associated with reproductive toxicity. |
| Tetrahydrofuran (THF) | Good solvent for many reactions, but can form explosive peroxides upon storage. |
| γ-Valerolactone (GVL) | Bio-based, low toxicity, considered a green alternative to many polar aprotic solvents.[11] |
Table 3: Qualitative comparison of this compound with other common solvents in medicinal chemistry.
This compound as a Chiral Auxiliary
The rigid, chiral scaffold of certain this compound derivatives makes them promising candidates for use as chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. (2-phenyl-1,3-dioxolan-4-yl)methanol, for example, can be synthesized from inexpensive starting materials and possesses a primary hydroxyl group for easy attachment to substrates.[4]
Caption: Conceptual workflow of using a chiral auxiliary in asymmetric synthesis.
Conclusion
The this compound ring is a remarkably versatile scaffold in medicinal chemistry, contributing to a wide range of biological activities and offering practical advantages in synthesis and drug delivery. Its role as a key pharmacophore in antifungal, antibacterial, anticancer, and antiviral agents is well-established. Furthermore, its potential as a green solvent and a chiral auxiliary underscores its growing importance in the development of more sustainable and efficient synthetic methodologies. As research continues, the full potential of the this compound moiety in shaping the future of drug discovery and development is yet to be fully realized. Researchers and drug development professionals are encouraged to consider the incorporation of this valuable heterocyclic system in their quest for novel and improved therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. New this compound and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 1,3-Dioxolane: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION: 1,3-Dioxolane is a highly flammable, volatile, and potentially hazardous chemical that requires strict disposal protocols. Under no circumstances should it be disposed of down the drain or in regular waste streams.[1][2] Improper disposal can lead to fire, explosion, and environmental contamination. The primary disposal route for this compound is through a licensed hazardous waste disposal company.[3][4] Adherence to all local, regional, national, and international regulations is mandatory.[1][5]
Pre-Disposal and Handling
Before beginning any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a standard laboratory coat.[6] All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of vapors.[2][6]
Quantitative Data
While specific concentration limits for disposal are determined by local regulations and the policies of the chosen waste disposal facility, the following quantitative data from safety data sheets can inform safe handling and storage prior to disposal.
| Parameter | Value | Significance in Disposal |
| UN Number | 1166 | Proper identification for transport of hazardous materials. |
| Hazard Class | 3 (Flammable Liquid) | Indicates the primary hazard for segregation and storage. |
| Initial Threshold Screening Level (ITSL) | 10 µg/m³ (annual average) | An air quality guideline that underscores the need for handling in a well-ventilated area to minimize exposure.[4] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a procedural process focused on safe collection, storage, and transfer for professional disposal.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound. The label must include the full chemical name and the words "Hazardous Waste."[2]
-
Do not mix this compound waste with other, incompatible chemical waste. In particular, keep it segregated from strong oxidizing agents.[5]
2. Waste Collection and Storage:
-
Use a compatible, leak-proof container for waste collection. Plastic containers may be preferable to glass to reduce the risk of breakage.[2]
-
Keep the waste container tightly closed when not in use.[5]
-
Store the container in a designated, well-ventilated, and cool area, away from sources of ignition such as heat, sparks, and open flames.[3] The storage area should have secondary containment.
3. Accidental Spill Containment:
-
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.[6]
-
Remove all sources of ignition.[3]
-
Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[6]
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal as hazardous waste.[3]
4. Arranging for Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for pickup.[2]
-
The EHS department will coordinate with a licensed hazardous waste disposal facility for the final treatment and disposal, which will likely involve incineration.[7][8]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. lobachemie.com [lobachemie.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Personal protective equipment for handling 1,3-Dioxolane
This guide provides crucial safety protocols and logistical information for the handling and disposal of 1,3-Dioxolane, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety.
Understanding the Hazards
This compound is a highly flammable liquid and vapor that can cause serious eye irritation.[1][2][3] It is also suspected of damaging fertility or the unborn child.[2][4] Its vapors are heavier than air and can accumulate in low-lying areas, potentially forming explosive mixtures.[1][4] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against the hazards associated with this compound. The following table summarizes the required equipment.
| Protection Area | Required PPE | Specifications and Key Considerations |
| Eye & Face | Safety Goggles with side shields or a Face Shield | Must be tested and approved under government standards such as EN 166 (EU) or NIOSH (US).[4] Always wear, as the chemical causes serious eye irritation.[1][2][5] |
| Hand Protection | Chemical-resistant gloves | Protective gloves made of nitrile rubber are recommended.[1] Always dispose of contaminated gloves after use in accordance with good laboratory practices and local regulations.[6] |
| Body Protection | Flame-retardant, antistatic protective clothing | Impervious clothing is necessary to prevent skin contact.[4][6] For large-scale operations or emergencies, complete protective clothing may be required.[5] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood | For large spills, emergencies, or if ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator or a self-contained breathing apparatus (SCBA) should be used.[3][5] |
Procedural Guidance: PPE Usage and Disposal
Proper technique in donning, doffing, and disposing of PPE is critical to prevent exposure.
Experimental Protocol: Donning and Doffing PPE
-
Donning (Putting On) Sequence:
-
Body Protection: Put on your lab coat or flame-retardant clothing. Ensure it is fully fastened.
-
Hand Protection: Put on the first pair of nitrile gloves.
-
Eye/Face Protection: Put on safety goggles and/or a face shield.
-
Second Pair of Gloves (Optional but Recommended): If handling larger quantities or for extended periods, a second pair of gloves over the first is advisable.
-
-
Doffing (Taking Off) Sequence:
-
Gloves: Remove the outer gloves first (if applicable), followed by the inner gloves. Use a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Face/Eye Protection: Remove the face shield or goggles from the back of your head.
-
Body Protection: Unfasten and remove the lab coat, turning it inside out as you remove it to contain any contamination.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][4]
-
Operational Plan: Spill Management and Disposal
-
Spills: In case of a spill, evacuate personnel from the immediate area.[4] Remove all ignition sources.[4] Wear the appropriate PPE, including respiratory protection if necessary.[4] Contain the spill using a non-combustible absorbent material like sand, earth, or diatomaceous earth.[4] Collect the material into a suitable, labeled container for disposal.[4][7]
-
PPE and Chemical Disposal: All used PPE and spill cleanup materials are considered contaminated waste.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
